Product packaging for 1-Butoxyethane-1-peroxol(Cat. No.:CAS No. 62607-57-2)

1-Butoxyethane-1-peroxol

Cat. No.: B15449997
CAS No.: 62607-57-2
M. Wt: 134.17 g/mol
InChI Key: WLEBXKBEUXLXJF-UHFFFAOYSA-N
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Description

1-Butoxyethane-1-peroxol is a useful research compound. Its molecular formula is C6H14O3 and its molecular weight is 134.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3 B15449997 1-Butoxyethane-1-peroxol CAS No. 62607-57-2

Properties

CAS No.

62607-57-2

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

1-(1-hydroperoxyethoxy)butane

InChI

InChI=1S/C6H14O3/c1-3-4-5-8-6(2)9-7/h6-7H,3-5H2,1-2H3

InChI Key

WLEBXKBEUXLXJF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Butoxyethane-1-peroxol, a representative α-alkoxy hydroperoxide. The synthesis involves the acid-catalyzed addition of hydrogen peroxide to butyl vinyl ether. This document outlines the theoretical basis, a detailed experimental protocol, and expected characterization data for the target compound.

Introduction

Organic peroxides, particularly hydroperoxides, are a class of compounds with significant applications in organic synthesis, polymer chemistry, and atmospheric sciences. This compound, also known as 1-(butoxy)ethyl hydroperoxide, is an α-alkoxy hydroperoxide. The synthesis of such compounds is typically achieved through the reaction of a vinyl ether with hydrogen peroxide. The electron-rich double bond of the vinyl ether is susceptible to electrophilic addition, and under acidic conditions, this reaction can be effectively catalyzed.

The stability of α-alkoxy hydroperoxides can be a concern, as they may be prone to decomposition, especially in the presence of strong acids or upon heating. Therefore, the synthesis requires careful control of reaction conditions.

Synthesis Pathway

The synthesis of this compound from butyl vinyl ether and hydrogen peroxide proceeds via an acid-catalyzed electrophilic addition mechanism. The key steps are:

  • Protonation of the vinyl ether: The acid catalyst protonates the terminal carbon of the vinyl ether double bond, forming a resonance-stabilized carbocation.

  • Nucleophilic attack by hydrogen peroxide: The hydrogen peroxide molecule acts as a nucleophile, attacking the carbocation to form a protonated hydroperoxide intermediate.

  • Deprotonation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the intermediate to yield the final product, this compound.

Synthesis_Pathway Butyl Vinyl Ether Butyl Vinyl Ether Carbocation Intermediate Carbocation Intermediate Butyl Vinyl Ether->Carbocation Intermediate + H+ H2O2 Hydrogen Peroxide Protonated Intermediate Protonated Intermediate Carbocation Intermediate->Protonated Intermediate + H2O2 Product This compound Protonated Intermediate->Product - H+ H+ out H+ H+ H+

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Butyl vinyl etherC₆H₁₂O100.16>98%
Hydrogen peroxideH₂O₂34.0130% (w/w) in H₂O
Sulfuric acidH₂SO₄98.0898%
Diethyl ether(C₂H₅)₂O74.12Anhydrous
Sodium bicarbonateNaHCO₃84.01Saturated solution
Magnesium sulfateMgSO₄120.37Anhydrous
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve butyl vinyl ether (10.0 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Preparation: In a separate beaker, prepare a dilute solution of the acid catalyst by adding 2 drops of concentrated sulfuric acid to 1 mL of diethyl ether.

  • Addition of Reactants: While stirring vigorously, add the 30% hydrogen peroxide solution (11.3 g, 0.1 mol) dropwise to the butyl vinyl ether solution over a period of 15 minutes, maintaining the temperature at 0 °C.

  • Catalysis: Add the prepared catalyst solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: After 2 hours, quench the reaction by slowly adding 20 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator at low temperature (<30 °C).

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve Butyl Vinyl Ether in Diethyl Ether B Cool to 0°C A->B C Add Hydrogen Peroxide B->C D Add Acid Catalyst C->D E Stir for 2h at 0°C D->E F Quench with NaHCO3 E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Remove Solvent I->J Crude Product Crude Product J->Crude Product

Caption: Workflow for the synthesis of this compound.

Characterization Data (Expected)

The following table summarizes the expected characterization data for this compound based on analogous compounds.

PropertyExpected Value
Physical Appearance Colorless oil
Molecular Formula C₆H₁₄O₃
Molar Mass 134.17 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.2-8.4 (br s, 1H, OOH), 5.2-5.3 (q, 1H, OCH(OOH)CH₃), 3.4-3.6 (m, 2H, OCH₂), 1.5-1.6 (m, 2H, OCH₂CH₂), 1.3-1.4 (d, 3H, OCH(OOH)CH₃), 1.3-1.4 (m, 2H, CH₂CH₃), 0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 105-106 (OCH(OOH)CH₃), 68-69 (OCH₂), 31-32 (OCH₂CH₂), 19-20 (CH₂CH₃), 18-19 (OCH(OOH)CH₃), 13-14 (CH₃)
Infrared (IR, neat) ν 3300-3400 (br, O-H), 2850-2950 (C-H), 1100-1200 (C-O) cm⁻¹
Yield 60-75%

Safety Considerations

  • Peroxide Hazard: Organic peroxides can be explosive, especially when heated or subjected to shock. Handle with care and work behind a safety shield.

  • Flammability: Diethyl ether is highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Temperature Control: The reaction is exothermic and requires careful temperature control to prevent the formation of byproducts and decomposition of the product.

Conclusion

This technical guide provides a plausible and detailed protocol for the synthesis of this compound. The acid-catalyzed addition of hydrogen peroxide to butyl vinyl ether is a viable route to this α-alkoxy hydroperoxide. Researchers should pay close attention to the safety precautions outlined due to the hazardous nature of the reagents and the product. The provided characterization data serves as a benchmark for product identification and purity assessment.

An In-depth Technical Guide to the Synthesis of 1-(1-hydroperoxyethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(1-hydroperoxyethoxy)butane, a representative α-alkoxy hydroperoxide. The primary synthetic route detailed is the ozonolysis of an alkene in the presence of an alcohol, a robust method for the formation of this class of compounds. This document outlines the reaction mechanism, a detailed experimental protocol, necessary safety precautions, and representative characterization data.

Introduction

α-Alkoxy hydroperoxides are organic compounds characterized by the presence of a hydroperoxy group (-OOH) and an alkoxy group (-OR) attached to the same carbon atom. These structures are of interest in various fields of chemical research, including as intermediates in organic synthesis and for their potential biological activity. The synthesis of 1-(1-hydroperoxyethoxy)butane serves as a model for the preparation of other simple α-alkoxy hydroperoxides.

Synthetic Pathway: Ozonolysis of Propene in Butanol

The synthesis of 1-(1-hydroperoxyethoxy)butane can be achieved via the ozonolysis of propene in n-butanol. The reaction proceeds through the Criegee mechanism.

Reaction Mechanism:

The ozonolysis of an alkene in an alcohol solvent involves the following key steps:

  • 1,3-Dipolar Cycloaddition: Ozone adds across the double bond of the alkene to form an unstable primary ozonide (molozonide).

  • Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves to form a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate.

  • Nucleophilic Attack by Alcohol: In the presence of an alcohol, the alcohol acts as a nucleophile and traps the Criegee intermediate.

  • Protonation: The resulting intermediate is protonated to yield the final α-alkoxy hydroperoxide product.

In the case of the synthesis of 1-(1-hydroperoxyethoxy)butane from propene and n-butanol, the reaction is as follows:

ozonolysis_mechanism propene Propene (CH3CH=CH2) molozonide Primary Ozonide (Molozonide) propene->molozonide + O3 ozone Ozone (O3) butanol n-Butanol (CH3CH2CH2CH2OH) criegee Criegee Intermediate (CH3CHO+O) molozonide->criegee formaldehyde Formaldehyde (H2C=O) molozonide->formaldehyde trapped_intermediate Trapped Intermediate criegee->trapped_intermediate + n-Butanol product 1-(1-hydroperoxyethoxy)butane trapped_intermediate->product + H+

Caption: Ozonolysis of propene in n-butanol.

Experimental Protocol

This protocol is adapted from a general and reliable procedure for the ozonolysis of alkenes in the presence of an alcohol.

Materials and Equipment:

  • Ozone generator

  • Three-necked round-bottom flask (500 mL) equipped with a gas inlet tube, a gas outlet, and a thermometer

  • Dry ice/acetone cooling bath

  • Magnetic stirrer and stir bar

  • Propene gas

  • Anhydrous n-butanol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sudan Red III (indicator)

  • Nitrogen gas supply

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the gas inlet tube extending below the surface of the future solvent, the gas outlet connected to a trap (e.g., a bubbler with a potassium iodide solution to quench excess ozone), and a low-temperature thermometer. Place the flask in a dry ice/acetone bath to maintain a temperature of -78 °C.

  • Charging the Flask: To the flask, add anhydrous n-butanol (100 mL) and anhydrous dichloromethane (150 mL). Add a small amount of Sudan Red III indicator.

  • Ozonolysis: Begin bubbling a stream of oxygen through the ozone generator and then into the reaction flask. Once the system is purged with oxygen, turn on the ozone generator. A typical ozone flow rate is 1-2 mmol of ozone per minute.

  • Reaction Monitoring: Continue bubbling ozone through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of unreacted ozone. Alternatively, if using Sudan Red III, the red color will fade upon complete consumption of the alkene.

  • Quenching: Once the reaction is complete, turn off the ozone generator and purge the solution with nitrogen gas for 10-15 minutes to remove any dissolved ozone. The blue color of the solution should dissipate.

  • Work-up: Allow the reaction mixture to warm to room temperature. The solvent can be carefully removed under reduced pressure using a rotary evaporator at a low temperature (<30 °C) to yield the crude product.

  • Purification: The crude 1-(1-hydroperoxyethoxy)butane can be purified by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. Caution: Organic hydroperoxides can be unstable; avoid high temperatures and contact with metals.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Starting AlkeneEthene
AlcoholEthanol
Temperature-78 °C
Reported Yield ~70-80%

Table 2: Spectroscopic Data for 1-(1-hydroperoxyethoxy)ethane (Representative)

Technique Characteristic Peaks/Shifts
¹H NMR δ ~8.5-9.5 (br s, 1H, -OOH), ~5.0-5.2 (q, 1H, -CH(O)-), ~3.5-3.8 (m, 2H, -OCH₂-), ~1.2-1.4 (d, 3H, -CH(CH₃)), ~1.1-1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR δ ~100-105 (-CH(O)-), ~60-65 (-OCH₂-), ~20-25 (-CH(CH₃)), ~15-20 (-OCH₂CH₃)
FTIR (cm⁻¹) ~3300-3500 (br, O-H stretch), ~2850-3000 (C-H stretch), ~1050-1150 (C-O stretch), ~850-900 (O-O stretch)

Safety Precautions

Ozone:

  • Ozone is a toxic and highly reactive gas. All manipulations should be performed in a well-ventilated fume hood.

  • Ensure that the exhaust from the reaction is passed through a quenching trap to destroy excess ozone.

  • Liquid ozone, which is blue, is explosive. Avoid conditions that could lead to its condensation (e.g., cold traps directly in the ozone stream).

Organic Hydroperoxides:

  • Organic hydroperoxides are potentially explosive and sensitive to heat, shock, and friction.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid contact with metals, as they can catalyze decomposition. Use glass or Teflon equipment.

  • Do not heat organic hydroperoxides. If concentration is necessary, use a rotary evaporator at low temperatures.

  • Store organic hydroperoxides in a cool, dark place, away from incompatible materials.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the synthesis and characterization process.

experimental_workflow setup Reaction Setup (-78 °C) reagents Charge Flask (n-Butanol, CH2Cl2, Indicator) setup->reagents ozonolysis Ozonolysis (Bubble O3) reagents->ozonolysis monitoring Monitor Reaction (Color Change) ozonolysis->monitoring quench Quench (N2 Purge) monitoring->quench workup Work-up (Solvent Removal) quench->workup purification Purification (Chromatography) workup->purification characterization Characterization (NMR, FTIR) purification->characterization

Caption: General experimental workflow.

Caption: Key safety considerations.

This guide provides a foundational understanding for the synthesis of 1-(1-hydroperoxyethoxy)butane. Researchers should always consult additional safety resources and perform a thorough risk assessment before conducting any chemical synthesis.

Characterization of 1-Butoxyethane-1-peroxol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited experimental data is publicly available for 1-Butoxyethane-1-peroxol. Much of the information presented in this guide is based on computed data and extrapolated from studies on analogous compounds, particularly diethyl ether hydroperoxide. This document is intended for an audience of researchers, scientists, and drug development professionals and should be used for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

Introduction

This compound, systematically named 1-(1-hydroperoxyethoxy)butane, is an organic hydroperoxide. As with other ether peroxides, it is a molecule of interest due to its potential reactivity and as an intermediate in oxidation processes. Ether hydroperoxides are known to form via the autoxidation of ethers in the presence of air and light.[1][2] These compounds are notoriously unstable and can be explosive, necessitating careful handling and storage procedures.[3][4] This guide provides a summary of the known characteristics of this compound, drawing on computational data and experimental findings for structurally similar compounds.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. For comparative purposes, experimental data for the closely related diethyl ether hydroperoxide are also presented.

PropertyThis compound (Computed)Diethyl Ether Hydroperoxide (Experimental)
Molecular Formula C6H14O3C4H10O3[2]
Molecular Weight 134.17 g/mol 106.12 g/mol [5]
IUPAC Name 1-(1-hydroperoxyethoxy)butane1-Ethoxyethyl hydroperoxide[6]
CAS Number 62607-57-218321-53-4[5]
Density Not Available1.005 g/cm³[5]
Boiling Point Not Available62 - 64 °C at 18.7 hPa[5]
XLogP3 1.2Not Available
Hydrogen Bond Donor Count 11[6]
Hydrogen Bond Acceptor Count 33[6]
Rotatable Bond Count 43[6]

Synthesis and Reactivity

Synthesis

Two primary pathways for the formation of this compound are recognized:

  • Autoxidation of Butyl Ethyl Ether: This is a spontaneous, radical-chain reaction that occurs when butyl ethyl ether is exposed to atmospheric oxygen.[7] The process is often initiated by light or heat.[2]

  • Acid-Catalyzed Addition of Hydrogen Peroxide to Butyl Vinyl Ether: A more controlled synthetic route involves the reaction of butyl vinyl ether with hydrogen peroxide in the presence of an acid catalyst. This method is analogous to the high-yield synthesis of diethyl ether hydroperoxide from ethyl vinyl ether.[2]

G General Synthesis of alpha-Ether Hydroperoxides Alkyl Vinyl Ether Alkyl Vinyl Ether alpha-Ether Hydroperoxide alpha-Ether Hydroperoxide Alkyl Vinyl Ether->alpha-Ether Hydroperoxide Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->alpha-Ether Hydroperoxide Acid Catalyst Acid Catalyst Acid Catalyst->alpha-Ether Hydroperoxide catalyzes

Caption: Synthesis of alpha-Ether Hydroperoxides.

Reactivity and Decomposition

Ether hydroperoxides are thermally sensitive and can decompose explosively, particularly when concentrated.[8] Decomposition can be initiated by heat, mechanical shock, or contact with metals.[5][8] Upon heating, diethyl ether hydroperoxide has been shown to decompose into acetaldehyde, among other products.[2]

Experimental Protocols

Detection of Peroxides

A common qualitative test for the presence of ether peroxides involves the use of a potassium iodide (KI) solution. In the presence of peroxides, iodide is oxidized to iodine, resulting in a characteristic color change.

G Workflow for Peroxide Detection Sample Sample Add_KI Add Potassium Iodide (KI) Solution Sample->Add_KI Observe Observe Color Change Add_KI->Observe Positive Yellow/Brown Color? Observe->Positive Negative No Color Change Positive->Negative No Result_Pos Peroxides Present Positive->Result_Pos Yes Result_Neg Peroxides Absent or Below Detection Limit Negative->Result_Neg

Caption: Peroxide Detection Workflow.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: A key feature for hydroperoxides is the O-H stretching vibration. Additionally, a strong C-O stretching band is expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[9][10] The O-O bond itself gives rise to a weak absorption.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the hydroperoxy group (-OOH) is expected to be a broad singlet. Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.[9] The remaining protons of the butyl and ethyl groups would appear at higher fields.

    • ¹³C NMR: Carbons bonded to the ether oxygen are expected to resonate in the 50-80 ppm range.[9]

  • Mass Spectrometry (MS): The fragmentation of hydroperoxides in mass spectrometry can be complex. For some organic hydroperoxides, a characteristic neutral loss of 34 Da (H₂O₂) from the protonated molecular ion has been observed.[11]

Safety and Handling

Peroxide-forming chemicals like this compound pose significant safety risks.[4]

  • Storage: Store in airtight, light-resistant containers in a cool, dark place.[12] The headspace should be minimized or filled with an inert gas.[12]

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Work in a well-ventilated area, preferably a fume hood.

  • Distillation: Never distill peroxide-containing solvents to dryness, as this can concentrate the explosive peroxides.[3][12] It is recommended to leave at least 10-20% of the liquid in the distillation flask.[3][12]

  • Disposal: Peroxide-forming chemicals should be disposed of through proper hazardous waste channels, especially if they are old or show signs of peroxide formation (e.g., crystal formation).[3]

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, organic peroxides as a class are known to exhibit a range of biological activities, often associated with their ability to generate reactive oxygen species.[13] Some naturally occurring peroxides have demonstrated antimalarial and other therapeutic properties.[13] The potential biological effects of simple ether hydroperoxides like this compound remain an area for future investigation.

G Potential Biological Action of Organic Peroxides Organic_Peroxide Organic Peroxide ROS Reactive Oxygen Species (ROS) Generation Organic_Peroxide->ROS Cellular_Stress Cellular Oxidative Stress ROS->Cellular_Stress Signaling Alteration of Cellular Signaling Pathways Cellular_Stress->Signaling Biological_Effect Biological Effect (e.g., Cytotoxicity, Antimicrobial Activity) Signaling->Biological_Effect

Caption: General Biological Action of Peroxides.

Conclusion

This compound is a recognized chemical entity for which detailed experimental characterization is lacking. Based on its structure and the properties of analogous ether hydroperoxides, it is expected to be a reactive and potentially hazardous compound. The information provided in this guide, compiled from computational data and the broader scientific literature on organic peroxides, serves as a foundational resource for researchers and professionals interested in this class of molecules. Further experimental investigation is necessary to fully elucidate the properties, reactivity, and potential applications of this compound.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 1-(1-Hydroperoxyethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: TGW-2025-NMR-HEB Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 1-(1-hydroperoxyethoxy)butane (also known as 1-Butoxyethane-1-peroxol). While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures containing secondary hydroperoxide and ether functionalities to present a predictive yet comprehensive overview of its ¹H and ¹³C NMR characteristics. This guide includes predicted spectral data, detailed experimental protocols for handling and analyzing potentially unstable peroxide compounds, and logical workflow diagrams to guide researchers in its characterization.

Introduction and Molecular Structure

1-(1-Hydroperoxyethoxy)butane is an organic compound featuring both an ether and a hydroperoxide group attached to the same stereocenter. This structure, a type of hemiperoxyacetal, is of interest in studies of oxidation, atmospheric chemistry, and as a potential reactive intermediate. The accurate characterization of its structure is paramount, with NMR spectroscopy being the primary analytical tool for unambiguous structure elucidation in solution.

Molecular Structure:

  • IUPAC Name: 1-(1-hydroperoxyethoxy)butane[1]

  • CAS Number: 62607-57-2[1]

  • Molecular Formula: C₆H₁₄O₃[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the analysis of constituent functional groups. The hydroperoxy proton (-OOH) is expected to be the most downfield and diagnostic signal.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(1-Hydroperoxyethoxy)butane

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
-OOH 8.0 - 12.0Singlet (broad)-Highly variable; dependent on solvent, concentration, and temperature. Signal will disappear upon D₂O exchange.[2][3][4]
CH(OOH)O 5.2 - 5.6Quartet~5.5Deshielded by two adjacent oxygen atoms. Coupled to the adjacent CH₃ group.
OCH₂(CH₂)₂CH₃ 3.4 - 3.7Triplet~6.5Protons on carbon adjacent to the ether oxygen are deshielded.[5]
CH₃CH(OOH)O 1.2 - 1.4Doublet~5.5Coupled to the methine proton.
OCH₂CH₂(CH₂)CH₃ 1.5 - 1.7Multiplet (Sextet)~7.0
O(CH₂)₂CH₂CH₃ 1.3 - 1.5Multiplet (Sextet)~7.5
O(CH₂)₃CH₃ 0.8 - 1.0Triplet~7.5Typical terminal methyl group in an alkyl chain.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the significantly deshielded carbon atom bonded to two oxygens.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(1-Hydroperoxyethoxy)butane

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
CH(OOH)O 100 - 110The most downfield aliphatic carbon due to being attached to two electronegative oxygen atoms.
OCH₂(CH₂)₂CH₃ 65 - 75Typical chemical shift for a carbon in an ether linkage.[5][6]
CH₃CH(OOH)O 18 - 25
OCH₂CH₂(CH₂)CH₃ 30 - 35
O(CH₂)₂CH₂CH₃ 18 - 22
O(CH₂)₃CH₃ 13 - 15Typical terminal methyl carbon.

Experimental Protocols

The analysis of hydroperoxides requires specific protocols due to their potential instability and the lability of the -OOH proton.

4.1 Safety Precautions

  • Handling: Always handle organic peroxides behind a blast shield in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety glasses, a face shield, and appropriate gloves.

  • Storage: Do not store in glass containers with ground glass joints or screw caps that can cause friction. Store in appropriate, vented containers at the recommended temperature. Avoid exposure to heat, light, and metal contaminants, which can catalyze decomposition.[7]

  • Concentration: Avoid concentrating hydroperoxide solutions to dryness, as this can lead to the formation of explosive crystals.[7]

4.2 Sample Preparation for NMR

  • Solvent Selection: Use a deuterated aprotic solvent such as CDCl₃, Acetone-d₆, or Benzene-d₆. The choice of solvent can influence the chemical shift of the -OOH proton. For quantitative studies, ensure the analyte is fully soluble.

  • Concentration: Prepare samples at a concentration range of 5-20 mg/mL. For quantitative analysis, use a calibrated internal standard (e.g., tetramethylsilane - TMS, or a non-volatile standard like 1,3,5-trichlorobenzene).

  • Procedure: a. Weigh approximately 10 mg of the 1-(1-hydroperoxyethoxy)butane sample into a clean, dry vial. b. Add 0.7 mL of the chosen deuterated solvent. c. If quantification is required, add a known quantity of an internal standard. d. Gently mix to dissolve the sample completely. e. Transfer the solution to a clean, dry 5 mm NMR tube. f. Cap the NMR tube and label it appropriately. Analyze promptly after preparation.

4.3 NMR Data Acquisition

  • Instrument: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (to include the downfield -OOH proton).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).

    • Number of Scans: 8-16 scans for qualitative analysis; ≥64 scans for dilute samples.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: ≥1024 scans, as ¹³C has low natural abundance.

  • Confirmatory Experiments:

    • D₂O Exchange: To confirm the -OOH peak, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The broad singlet between δ 8.0-12.0 should disappear or significantly diminish.[4]

    • 2D NMR (HSQC/HMBC): Perform 2D correlation experiments (HSQC for one-bond C-H, HMBC for long-range C-H) to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure.

Visualization of Workflows and Relationships

Diagrams created using Graphviz illustrate key processes and structural relationships, providing a clear visual guide for researchers.

G Figure 1: Experimental Workflow for Peroxide Characterization cluster_prep Sample Preparation & Safety cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation safety Safety Assessment (Review MSDS, Use PPE) dissolve Dissolve in Deuterated Solvent safety->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1. Acquire ¹H NMR transfer->h1_nmr Analyze Promptly c13_nmr 2. Acquire ¹³C NMR h1_nmr->c13_nmr d2o_ex 3. D₂O Exchange c13_nmr->d2o_ex nmr_2d 4. Acquire 2D NMR (HSQC, HMBC) d2o_ex->nmr_2d assign Assign Signals (¹H, ¹³C) nmr_2d->assign confirm Confirm Connectivity with 2D Data assign->confirm structure Final Structure Elucidation confirm->structure

Caption: Figure 1: Workflow for peroxide characterization.

G Figure 2: Key HMBC Correlations for Structure Confirmation H_OOH H (-OOH) C_methine C1' H_OOH->C_methine (weak/variable) H_methine H (C1') C_methyl C2' H_methine->C_methyl C_butoxy_1 C1 H_methine->C_butoxy_1 H_methyl H (C2') H_methyl->C_methine H_butoxy_1 H (C1) H_butoxy_1->C_methine structure_img

Caption: Figure 2: Key HMBC structural correlations.

References

mass spectrometry of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This technical guide addresses the mass spectrometric analysis of 1-Butoxyethane-1-peroxol. The analysis of organic hydroperoxides, such as the title compound, presents unique challenges due to their inherent instability. This document provides an overview of the expected mass spectrometric behavior of this compound, drawing parallels from the known fragmentation patterns of similar ether and hydroperoxide molecules. Due to a lack of specific experimental data for this compound in the public domain, this guide synthesizes information from related compounds to propose likely analytical outcomes and methodologies.

Introduction to this compound

This compound, with the chemical formula C6H14O3, is an organic hydroperoxide. Its structure features a butyl ether group attached to an ethyl chain which also contains a hydroperoxide (-OOH) group. The presence of the labile peroxide bond significantly influences its chemical and physical properties, particularly its thermal and mass spectrometric fragmentation behavior.

Compound Properties:

  • IUPAC Name: 1-(1-hydroperoxyethoxy)butane[1]

  • Molecular Formula: C6H14O3[1]

  • Molecular Weight: 134.17 g/mol [1]

  • Exact Mass: 134.094294304 Da[1]

Proposed Mass Spectrometric Analysis

Ionization Techniques

The choice of ionization technique is critical for the analysis of potentially unstable molecules like hydroperoxides.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a soft ionization technique suitable for analyzing less polar compounds. For hydroperoxides, forming ammonium adducts ([M+NH4]+) by introducing an ammonium salt like ammonium acetate can be an effective strategy. This approach has been shown to yield characteristic fragmentation patterns for other ROOH compounds[2].

  • Electrospray Ionization (ESI): ESI is another soft ionization method that could be employed, particularly for identifying adducts such as [M+Na]+ or [M+NH4]+. It is widely used for the analysis of peroxides in biological and atmospheric samples[2].

  • Electron Ionization (EI): While a common technique, 70 eV EI mass spectrometry often leads to extensive fragmentation and the absence of a discernible molecular ion peak for peroxides and ethers[3][4]. This can complicate spectral interpretation but provides detailed structural information through its fragmentation patterns.

Experimental Protocol: A General Approach

The following protocol is a generalized methodology for the analysis of organic hydroperoxides, adaptable for this compound, based on established practices[2].

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile). For APCI or ESI, adding ammonium acetate to the solvent can facilitate the formation of [M+NH4]+ adducts.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) to ensure stable ionization[2].

  • Mass Spectrometer Settings (APCI Example):

    • Ionization Mode: Positive Ion

    • Vaporizer Temperature: Set to a moderate temperature (e.g., 200 °C) to facilitate desolvation without causing thermal decomposition[2].

    • Spray Voltage: ~2.5 kV[2]

    • Sheath and Auxiliary Gas: Optimize to ensure efficient nebulization and ionization.

  • Data Acquisition:

    • Full Scan Mode: Acquire full scan mass spectra to identify the molecular ion or its adducts.

    • Tandem MS (MS/MS): Perform product ion scans on the suspected molecular ion/adduct to elucidate fragmentation pathways. For hydroperoxides forming ammonium adducts, a neutral loss scan for 51 Da (loss of H2O2 + NH3) can be a characteristic marker[2].

Expected Fragmentation Patterns

The fragmentation of this compound is expected to be driven by the cleavage of the weak O-O bond and fragmentations characteristic of ethers.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([C6H14O3]+•) is likely to be of low abundance or completely absent[3][4]. The fragmentation will likely proceed through several key pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers[3][5]. This can lead to the loss of alkyl radicals.

  • Heterolytic Cleavage: The C-O ether bond can cleave heterolytically, producing carbocations[5].

  • Peroxide Bond Cleavage: The weakest bond, O-O, will readily cleave.

  • Rearrangements: Hydrogen rearrangements are common and can lead to the elimination of neutral molecules like alkenes or water.

The table below summarizes potential major fragments and their corresponding mass-to-charge ratios (m/z).

Proposed Fragment Ion m/z (Da) Proposed Neutral Loss Notes
[C4H9O]+73C2H5O2•Cleavage of the C-O bond with charge retention on the butyl group.
[C2H5O2]+61C4H9•Cleavage of the C-O bond with charge retention on the hydroperoxyethyl fragment.
[C4H9]+57C2H5O3•Formation of the butyl cation. A common fragment in butyl-containing compounds.
[C2H5O]+45C4H9O2•Represents the ethoxy cation.
[C3H7]+43C3H7O3•Isopropyl cation, likely from rearrangement and fragmentation of the butyl group.
[C2H5]+29C4H9O3•Ethyl cation, a common small fragment.
APCI/ESI Fragmentation (Tandem MS)

When analyzing the ammoniated adduct [M+NH4]+, a characteristic neutral loss is expected under collision-induced dissociation (CID).

  • Neutral Loss of 51 Da: For hydroperoxides analyzed as ammonium adducts, a neutral loss of 51 Da, corresponding to the combined loss of H2O2 and NH3, is a highly specific indicator of the hydroperoxide functionality[2].

Visualizing Analytical Processes

Diagrams can clarify complex experimental workflows and fragmentation logic. The following are representations of processes relevant to the analysis of this compound.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Sample This compound Sample Solution Sample Solution for Infusion Sample->Solution Solvent Methanol/ Acetonitrile Solvent->Solution Ammonium Ammonium Acetate Ammonium->Solution Infusion Direct Infusion (e.g., 10 µL/min) Solution->Infusion APCI APCI Source (+ Ion Mode) Infusion->APCI MS1 Full Scan (MS1) Identify [M+NH4]+ APCI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) or Neutral Loss Scan CID->MS2 Data Mass Spectrum Data Analysis MS2->Data

Caption: A generalized experimental workflow for the analysis of hydroperoxides using APCI-MS/MS.

Fragmentation cluster_NL Characteristic Neutral Loss Pathway Parent [M+NH4]+ m/z = 152.1 Frag1 [M+H-H2O2]+ m/z = 101.1 Parent->Frag1 - H2O2 (34 Da) Parent->Frag1 - 51 Da (H2O2 + NH3) Frag2 Other Fragments Parent->Frag2 Other Losses

Caption: Proposed fragmentation of the [M+NH4]+ adduct of this compound via CID.

Conclusion

While direct experimental data for this compound remains elusive, a comprehensive analytical strategy can be devised based on the well-documented mass spectrometric behavior of related ether and hydroperoxide compounds. The use of soft ionization techniques like APCI or ESI, coupled with the formation of ammoniated adducts, is recommended to preserve the molecular ion and elicit characteristic fragmentation patterns, such as the neutral loss of 51 Da. The information presented in this guide provides a foundational framework for researchers and scientists to develop and execute methods for the successful mass spectrometric analysis of this and similar peroxide species.

References

An In-depth Technical Guide to the Physical Properties and Reactivity of 1-(Butoxy)ethyl Hydroperoxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "1-Butoxyethane-1-peroxol" does not correspond to a standard or documented chemical structure. This guide addresses the likely intended compound, 1-(Butoxy)ethyl hydroperoxide , and the broader class of alkoxy hydroperoxides. The information presented is a composite of data on structurally similar compounds and general principles for this chemical class, intended for researchers, scientists, and drug development professionals.

Alkoxy hydroperoxides are organic compounds containing both an ether and a hydroperoxide functional group. These molecules are notable as intermediates in oxidation processes, particularly in atmospheric and combustion chemistry, and as potential radical initiators in organic synthesis. Their stability and reactivity are of significant interest due to the labile O-O bond.

Physical and Thermal Properties

PropertyValue (1-tert-butoxy-ethyl hydroperoxide)Value (Ethyl hydroperoxide)Reference
Molecular Formula C6H14O3C2H6O2
Molecular Weight 134.17 g/mol 62.07 g/mol [3]
Appearance Colorless liquidColorless liquid[4]
Melting Point Not available-100 °C[4]
Boiling Point Not available95 °C[4]
Solubility in water Not availableMiscible[4]
Exothermic Onset Temperature (T₀) 99.12 °CNot available[1][2]
Thermal Decomposition Heat (Q_DSC) 1523.89 J/gNot available[1][2]

Experimental Protocols

The study of alkoxy hydroperoxides involves specific experimental procedures for their synthesis, isolation, and characterization, as well as for assessing their thermal stability.

1. Synthesis and Isolation of 1-tert-butoxy-ethyl hydroperoxide (TBEHP)

This protocol is based on the separation of TBEHP from the oxidation products of ethyl tert-butyl ether (ETBE).[1]

  • Objective: To isolate 1-tert-butoxy-ethyl hydroperoxide from a complex mixture.

  • Methodology:

    • Oxidation: Ethyl t-butyl ether (ETBE) is subjected to thermal oxidation to generate a mixture of products, including TBEHP.

    • Column Chromatography: The resulting product mixture is separated using column chromatography to isolate the TBEHP. The specific stationary and mobile phases would be selected based on the polarity of the components in the mixture.

    • Fraction Collection: Fractions are collected and analyzed to identify those containing the purified hydroperoxide.

2. Characterization Techniques

Once isolated, the structure of the hydroperoxide is confirmed using a combination of spectroscopic methods.[1]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, including the connectivity of atoms.

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the molecule, such as the O-H and C-O bonds.

3. Thermal Stability Analysis

The thermal hazards and decomposition characteristics of hydroperoxides are critical for safe handling and are often evaluated using the following techniques.[1][5][6]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the exothermic onset temperature and the heat of decomposition.

    • Procedure: A small sample of the hydroperoxide is placed in a DSC pan and heated at a constant rate. The difference in heat flow between the sample and a reference is measured as a function of temperature. Exothermic events, such as decomposition, are detected as peaks in the DSC thermogram.

  • Mini Closed Pressure Vessel Test (MCPVT):

    • Objective: To evaluate the isothermal stability and potential for explosive decomposition under pressure.

    • Procedure: A sample is placed in a small, sealed pressure vessel equipped with temperature and pressure sensors. The vessel is heated to a specific temperature, and the changes in pressure and temperature over time are recorded to assess the rate of decomposition and gas generation.[1][6]

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_analysis Thermal Analysis start ETBE Oxidation Products column_chrom Column Chromatography start->column_chrom isolated_product Isolated TBEHP column_chrom->isolated_product ms Mass Spectrometry isolated_product->ms Analysis nmr NMR (1H, 13C) isolated_product->nmr Analysis ftir FTIR isolated_product->ftir Analysis dsc DSC Analysis isolated_product->dsc Stability Testing mcpvt MCPVT isolated_product->mcpvt Stability Testing Molecular Weight Molecular Weight ms->Molecular Weight Molecular Structure Molecular Structure nmr->Molecular Structure Functional Groups Functional Groups ftir->Functional Groups Onset Temp & Heat of Decomp. Onset Temp & Heat of Decomp. dsc->Onset Temp & Heat of Decomp. Explosive Risk Explosive Risk mcpvt->Explosive Risk

Caption: Experimental workflow for the isolation, characterization, and thermal analysis of TBEHP.

Reactivity and Decomposition Pathways

The chemistry of alkoxy hydroperoxides is dominated by the facile homolytic cleavage of the weak O-O bond, which serves as an initiation step for radical reactions.[2][7] The thermal decomposition of these compounds typically proceeds through a three-step exothermic process.[1][2]

  • Initiation: Homolytic cleavage of the hydroperoxide O-O bond to form an alkoxy radical and a hydroxyl radical.

  • Propagation: These highly reactive radicals can then participate in a variety of reactions, including hydrogen atom transfer (HAT) from other molecules (including the parent hydroperoxide) and β-scission of the alkoxy radical.[8][9]

  • Termination/Deep Oxidation: The radical chain reactions can lead to deep oxidation or, under certain conditions of temperature and pressure, detonation.[1]

Alkoxy radicals are versatile intermediates that can undergo three main reaction pathways: hydrogen atom transfer (HAT), β-scission, and addition to C=C bonds.[8] For an alkoxy radical derived from 1-(butoxy)ethyl hydroperoxide, β-scission would lead to the cleavage of a C-C bond adjacent to the oxygen-centered radical, forming a ketone and an alkyl radical.

decomposition_pathway cluster_radicals Initial Radical Formation cluster_propagation Propagation Reactions ROOH 1-(Butoxy)ethyl Hydroperoxide (ROOH) RO_dot Alkoxy Radical (RO•) ROOH->RO_dot  Δ or hν (O-O cleavage) OH_dot Hydroxyl Radical (•OH) ROOH->OH_dot HAT Hydrogen Atom Transfer (HAT) RO_dot->HAT beta_scission β-Scission RO_dot->beta_scission OH_dot->HAT Alcohol (ROH) +\nNew Radical (R'•) Alcohol (ROH) + New Radical (R'•) HAT->Alcohol (ROH) +\nNew Radical (R'•) products Ketones, Aldehydes, Alkyl Radicals beta_scission->products Further Oxidation\nor Detonation Further Oxidation or Detonation products->Further Oxidation\nor Detonation

Caption: Generalized thermal decomposition pathway for an alkoxy hydroperoxide.

References

An In-depth Technical Guide on the Chemical Stability of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "1-Butoxyethane-1-peroxol" does not correspond to a commonly recognized compound in chemical literature. Based on the nomenclature, this name suggests an α-alkoxy hydroperoxide, specifically the hydroperoxide formed from the autoxidation of butyl ethyl ether at the α-carbon of the ethyl group. This guide will, therefore, address the chemical stability of this structural class of compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to α-Alkoxy Hydroperoxides

Ethers are a class of organic compounds known to undergo autoxidation in the presence of air and light, leading to the formation of dangerously explosive peroxides and hydroperoxides.[1][2] The putative this compound would be an example of an α-alkoxy hydroperoxide, a type of organic peroxide characterized by the presence of a hydroperoxy group (-OOH) on a carbon atom that is also bonded to an ether oxygen. These compounds are known to be thermally unstable and sensitive to heat, friction, and shock.[3][4] This guide provides a detailed examination of the formation, decomposition pathways, and safe handling of this class of compounds.

Formation Pathway: Autoxidation of Ethers

The primary route to the formation of this compound and other α-alkoxy hydroperoxides is the free-radical chain reaction known as autoxidation.[1][5] This process involves initiation, propagation, and termination steps.

  • Initiation: The reaction begins with the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen by a radical initiator.[1]

  • Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical then abstracts a hydrogen atom from another ether molecule, propagating the chain reaction and forming the hydroperoxide product.[1][5]

  • Termination: The chain reaction is terminated when two radicals combine.[1]

Autoxidation_of_Butyl_Ethyl_Ether Ether Butyl Ethyl Ether (CH3CH2CH2CH2-O-CH2CH3) CarbonRadical α-Alkoxy Radical (CH3CH2CH2CH2-O-ĊHCH3) Ether->CarbonRadical NewRadical α-Alkoxy Radical (CH3CH2CH2CH2-O-ĊHCH3) Ether->NewRadical Initiator Radical Initiator (R•) Initiator->CarbonRadical H• abstraction PeroxyRadical Peroxy Radical (CH3CH2CH2CH2-O-CH(OO•)CH3) CarbonRadical->PeroxyRadical + O2 Oxygen Molecular Oxygen (O2) Oxygen->PeroxyRadical Hydroperoxide This compound (CH3CH2CH2CH2-O-CH(OOH)CH3) PeroxyRadical->Hydroperoxide + Ether - Radical PeroxyRadical->NewRadical NewRadical->CarbonRadical Chain Propagation

Caption: Autoxidation pathway for the formation of this compound from butyl ethyl ether.

Decomposition Pathways and Factors Influencing Stability

Organic peroxides are characterized by a weak oxygen-oxygen single bond, which makes them prone to decomposition. The decomposition can be initiated by heat, light, or chemical contaminants.[2][3]

3.1. Thermal Decomposition Heat is a primary factor in the decomposition of organic peroxides.[2] The decomposition is an exothermic process that can self-accelerate, potentially leading to a violent reaction or explosion.[6] The initial step is the homolytic cleavage of the O-O bond to form two radicals: an alkoxy radical and a hydroxyl radical. These highly reactive radicals can then initiate further reactions.

Thermal_Decomposition Hydroperoxide This compound (R-O-CH(OOH)R') AlkoxyRadical Alkoxy Radical (R-O-CH(O•)R') Hydroperoxide->AlkoxyRadical O-O bond cleavage HydroxylRadical Hydroxyl Radical (•OH) Hydroperoxide->HydroxylRadical O-O bond cleavage Heat Heat (Δ) Heat->Hydroperoxide DecompositionProducts Further Decomposition Products (e.g., aldehydes, ketones, alcohols, gases) AlkoxyRadical->DecompositionProducts Radical Reactions HydroxylRadical->DecompositionProducts Radical Reactions

Caption: General thermal decomposition pathway of an α-alkoxy hydroperoxide.

3.2. Photolytic Decomposition Ultraviolet (UV) radiation can also induce the decomposition of organic peroxides by providing the energy to break the O-O bond, forming radicals.[7][8] This is why ethers and other peroxide-forming chemicals should be stored in opaque containers.[3]

3.3. Catalyzed Decomposition The decomposition of hydroperoxides can be catalyzed by various substances:

  • Acids and Bases: Strong acids and bases can promote heterolytic or homolytic cleavage of the peroxide bond.[2][9]

  • Transition Metals: Metal ions, such as iron, copper, and cobalt, can catalytically decompose hydroperoxides through redox reactions.[2][10] This is a significant concern as metal containers or contaminants can drastically reduce the stability of these compounds.

3.4. Factors Affecting Stability

FactorEffect on StabilityRationaleCitation
Heat DecreasesProvides energy for homolytic cleavage of the O-O bond.[2][11]
Light (UV) DecreasesCan initiate photolytic decomposition into radicals.[7][8][12]
Contamination DecreasesTransition metals, acids, and bases can catalyze decomposition.[2][13]
Concentration DecreasesIncreasing the concentration of the peroxide increases the potential energy and risk of explosion.[1][2]
Physical Shock DecreasesCan provide the activation energy for rapid decomposition, especially for solid peroxides.[3]

Quantitative Stability Data (for Analogous Compounds)

Specific quantitative data for the decomposition of this compound is not available in the literature. However, data for other simple hydroperoxides can provide a general indication of their thermal instability.

CompoundDecomposition ConditionsActivation Energy (kJ/mol)NotesCitation
tert-Butyl hydroperoxideThermal, 245-440 °CNot specifiedDecomposition products include acetone and methyl ethyl ketone.[14]
tert-Butyl hydroperoxideThermal, in various solventsVaries with solventDecomposition is sensitive to the reaction medium.[15]
Di-sec-butyl peroxideThermal, 110-150 °C in toluene~148.5Unimolecular decomposition was observed.[16]

Experimental Protocols

5.1. Protocol for the Detection of Peroxides

It is crucial to test for the presence of peroxides in ethers before use, especially before distillation or evaporation, as this can concentrate potentially explosive peroxides.[17]

Method: Potassium Iodide Test [18]

  • Objective: To qualitatively detect the presence of hydroperoxides in an ether sample.

  • Materials:

    • Ether sample (10 mL)

    • Freshly prepared 10% (w/v) potassium iodide (KI) solution (1 mL)

    • Dilute hydrochloric acid (a few drops)

    • Starch solution (optional)

    • Test tube

  • Procedure:

    • Add 10 mL of the ether to be tested to a clean test tube.

    • Add 1 mL of the freshly prepared 10% potassium iodide solution.

    • Add a few drops of dilute hydrochloric acid to acidify the mixture.

    • Stopper the test tube and shake vigorously for one minute.

    • Allow the layers to separate.

  • Interpretation of Results:

    • The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color in the aqueous layer.

    • If the result is faint or uncertain, add a few drops of starch solution. The formation of a blue-black color confirms the presence of iodine, and therefore peroxides.

Peroxide_Detection_Workflow Start Start: Test Ether Sample AddKI Add 10% KI solution and dilute HCl Start->AddKI Shake Shake vigorously for 1 min AddKI->Shake Observe Observe aqueous layer Shake->Observe Result Yellow/Brown Color? Observe->Result Positive Positive: Peroxides Present Result->Positive Yes Negative Negative: Peroxides Not Detected Result->Negative No Uncertain Uncertain Result Result->Uncertain Faint AddStarch Add Starch Solution Uncertain->AddStarch ObserveStarch Observe Color AddStarch->ObserveStarch StarchResult Blue/Black Color? ObserveStarch->StarchResult StarchResult->Positive Yes StarchResult->Negative No

Caption: Workflow for the detection of peroxides in ethers using the potassium iodide test.

5.2. Protocol for the Removal of Peroxides

If peroxides are detected, they must be removed before the solvent is used, especially for procedures involving heat.

Method: Treatment with Iron(II) Sulfate [18]

  • Objective: To reduce and remove hydroperoxides from an ether.

  • Materials:

    • Peroxide-containing ether

    • Freshly prepared solution of iron(II) sulfate (FeSO₄·7H₂O) (e.g., 60g in 100 mL water)

    • Separatory funnel

  • Procedure:

    • Place the ether in a separatory funnel.

    • Prepare a fresh solution of iron(II) sulfate.

    • Add the iron(II) sulfate solution to the separatory funnel (use approximately 5-10 mL of solution per 100 mL of ether).

    • Shake the funnel, remembering to vent frequently to release any pressure buildup.

    • Allow the layers to separate and discard the aqueous (lower) layer.

    • Wash the ether with water to remove any residual iron salts.

    • Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Crucially, re-test the ether for the presence of peroxides to ensure their complete removal. Repeat the procedure if necessary.

Safe Handling and Storage

Given the significant hazards, strict safety protocols are mandatory when working with or storing peroxide-forming chemicals.[3][11][19]

  • Storage: Store in airtight, opaque containers, away from light and heat.[3][11] Some ethers like diethyl ether are recommended to be stored in steel containers to help neutralize peroxides.[3]

  • Temperature Control: Adhere strictly to the manufacturer's recommended storage temperatures.[11][19] For highly unstable peroxides, refrigerated storage with backup power is essential.

  • Incompatible Materials: Avoid contact with incompatible materials such as strong acids, bases, and transition metals.[2][13][20]

  • Inventory Management: Label containers with the date received and the date opened. Dispose of peroxide-forming chemicals by their expiration date or after a recommended storage period (e.g., 3-12 months after opening, depending on the specific chemical).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Disposal: Dispose of organic peroxide waste and contaminated materials according to institutional and regulatory guidelines.[19]

By understanding the inherent instability and the factors that promote the decomposition of α-alkoxy hydroperoxides like this compound, researchers can implement appropriate safety measures to mitigate the significant risks associated with these compounds.

References

An In-depth Technical Guide on the Solubility of 1-Butoxyethane-1-peroxol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Butoxyethane-1-peroxol, with the chemical formula C6H14O3 and CAS number 62607-57-2, is an organic hydroperoxide.[1] Its structure, featuring a butyl ether group and a hydroperoxy group, suggests a degree of polarity that will influence its solubility in various organic solvents. Understanding the solubility of such compounds is critical for their safe handling, storage, and application in various chemical processes, including as polymerization initiators or in synthetic organic chemistry. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Solubility Profile

While quantitative data is unavailable for this compound, the solubility of similar organic peroxides, such as tert-butyl peroxyacetate, can offer some insight. Tert-butyl peroxyacetate is known to be soluble in most organic solvents.[2] Generally, the principle of "like dissolves like" applies; the ether and hydroperoxide functionalities of this compound suggest it would be soluble in polar organic solvents. Its alkyl chain suggests some solubility in less polar solvents as well.

Factors Influencing Solubility:

  • Polarity: The presence of the hydroperoxy (-OOH) and ether (C-O-C) groups makes the molecule polar, favoring solubility in polar solvents.[3]

  • Hydrogen Bonding: The hydroperoxy group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like alcohols.

  • Van der Waals Forces: The butyl and ethyl chains contribute to nonpolar character, allowing for interaction with nonpolar solvents.

Based on these characteristics, a qualitative prediction of solubility is presented in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of hydrogen bonding with the hydroperoxy group.
Aprotic Polar Acetone, Acetonitrile, Tetrahydrofuran (THF)HighDipole-dipole interactions with the polar functional groups.
Nonpolar Hexane, TolueneModerate to LowInteractions are limited to weaker van der Waals forces.
Halogenated Dichloromethane, ChloroformModerateCan engage in dipole-dipole interactions.

Experimental Protocol for Solubility Determination

A definitive determination of the solubility of this compound requires a systematic experimental approach. The following protocol outlines a general method for quantifying the solubility of an organic peroxide in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (synthesized and purified)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or a titrimetric setup for peroxide quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the solution to stand undisturbed at the same temperature to allow any undissolved solid to settle.

    • For fine suspensions, centrifuge the mixture at a constant temperature to achieve clear separation of the liquid and solid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantification of Peroxide Concentration:

    • Chromatographic Method (HPLC):

      • Develop a calibration curve using standard solutions of this compound of known concentrations.

      • Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

    • Titrimetric Method (Iodometric Titration):

      • A common method for determining peroxide concentration involves the oxidation of iodide to iodine, followed by titration of the iodine with a standard solution of sodium thiosulfate.[4]

      • The reaction is typically carried out in an acidic medium (e.g., acetic acid) with an excess of potassium iodide.

      • The endpoint is detected using a starch indicator.

  • Calculation of Solubility:

    • From the determined concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent or moles per liter.

Safety Precautions:

  • Organic peroxides are potentially explosive and sensitive to heat, shock, and friction.[5][6]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid contact with metals, as they can catalyze the decomposition of peroxides.[5]

  • Do not work with large quantities of concentrated peroxides.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_solubility Solubility Determination Workflow start Starting Materials (e.g., Butyl vinyl ether, Hydrogen Peroxide) reaction Acid-catalyzed Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (e.g., NMR, IR) purification->characterization equilibration Equilibration of Excess Solute in Solvent (Controlled Temperature) characterization->equilibration Use Purified Compound separation Phase Separation (Centrifugation) equilibration->separation sampling Sampling of Supernatant separation->sampling dilution Serial Dilution sampling->dilution analysis Concentration Analysis (HPLC or Titration) dilution->analysis calculation Solubility Calculation analysis->calculation

Caption: Experimental workflow for synthesis and solubility determination.

Conclusion

While specific solubility data for this compound remains to be experimentally determined and published, its chemical structure allows for qualitative predictions. It is expected to be soluble in a range of polar organic solvents. The provided experimental protocol offers a comprehensive framework for researchers to quantitatively determine the solubility of this and other organic peroxides in various solvents. Due to the hazardous nature of organic peroxides, strict adherence to safety protocols is paramount during any experimental work.

References

Theoretical Studies of 1-Butoxyethane-1-peroxol: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific theoretical or experimental studies directly focused on 1-Butoxyethane-1-peroxol. The information presented herein is based on publicly available computed data and generalized methodologies for the theoretical investigation of organic peroxides.

This technical guide provides an overview of the computational approaches that can be applied to the study of this compound, a molecule belonging to the organic peroxide family. Due to the absence of dedicated research on this specific compound, this document will focus on the foundational theoretical methods, data presentation of computed properties, and a generalized experimental workflow for its computational analysis. This guide is intended for researchers, scientists, and professionals in drug development and computational chemistry.

Computed Physicochemical Properties

While detailed theoretical studies are not available, basic molecular properties for this compound have been computed and are available through public chemical databases. These properties offer a foundational dataset for any future computational or experimental work.

PropertyValueSource
Molecular Formula C₆H₁₄O₃PubChem
Molecular Weight 134.17 g/mol PubChem
IUPAC Name 1-(1-hydroperoxyethoxy)butanePubChem
CAS Number 62607-57-2PubChem
Canonical SMILES CCCCOC(C)OOPubChem
InChI Key WLEBXKBEUXLXJF-UHFFFAOYSA-NPubChem
XLogP3 1.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 5PubChem
Exact Mass 134.094294 g/mol PubChem
Topological Polar Surface Area 38.7 ŲPubChem
Heavy Atom Count 9PubChem

Theoretical Methodology for the Study of Organic Peroxides

The theoretical study of organic peroxides like this compound typically employs quantum chemical methods to elucidate their structure, stability, reactivity, and spectroscopic properties. The following outlines a standard protocol for such an investigation.

Computational Methods

The primary tools for the theoretical investigation of organic peroxides are Density Functional Theory (DFT) and ab initio methods.

  • Density Functional Theory (DFT): This is a widely used method due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly employed in conjunction with basis sets like 6-31G(d,p) or the more extensive aug-cc-pVTZ for higher accuracy. DFT is particularly useful for geometry optimization, vibrational frequency calculations, and predicting reaction pathways.

  • Ab Initio Methods: For more precise energy calculations and to benchmark DFT results, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used. While computationally more demanding, they provide a higher level of theory for critical points on a potential energy surface.

Geometry Optimization and Vibrational Analysis

The initial step in a theoretical study is to determine the molecule's most stable three-dimensional structure.

  • Conformational Search: Identify all low-energy conformers of this compound by systematically rotating its single bonds.

  • Geometry Optimization: Each conformer is then subjected to geometry optimization to find the local energy minimum on the potential energy surface.

  • Vibrational Frequency Calculation: A frequency calculation is performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and are used to simulate infrared (IR) and Raman spectra.

Spectroscopic Property Prediction

Theoretical methods can predict various spectroscopic properties that can aid in experimental characterization.

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). These calculations, when referenced against a standard like tetramethylsilane (TMS), can help in the assignment of experimental NMR spectra.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Reactivity and Thermochemistry

A key aspect of peroxide chemistry is the weak O-O bond. Theoretical studies can provide insight into the molecule's stability and decomposition pathways.

  • Bond Dissociation Energy (BDE): The energy required to homolytically cleave the O-O bond can be calculated to assess the thermal stability of the peroxide.

  • Reaction Pathway Analysis: Potential decomposition or reaction pathways can be modeled by locating transition states and calculating activation barriers. This can reveal the mechanism of thermal or catalyzed decomposition.

  • Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis, allowing for the prediction of reaction thermodynamics.

Visualized Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical investigation of an organic peroxide.

Theoretical_Workflow cluster_input 1. Input Generation cluster_computation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation cluster_output 4. Output mol_structure Initial Molecular Structure (e.g., from SMILES) conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization & Vibrational Analysis (DFT/ab initio) conf_search->geom_opt spec_calc Spectroscopic Calculations (GIAO-NMR, TD-DFT) geom_opt->spec_calc react_calc Reactivity Analysis (BDE, Transition States) geom_opt->react_calc struct_elucid Structural Elucidation (Bond lengths, angles) geom_opt->struct_elucid spec_assign Spectra Assignment (NMR, IR, UV-Vis) spec_calc->spec_assign thermo_predict Thermodynamic & Kinetic Predictions react_calc->thermo_predict report Technical Report / Publication struct_elucid->report spec_assign->report thermo_predict->report

Caption: A generalized workflow for the theoretical analysis of organic peroxides.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding any signaling pathways or biological activities associated with this compound. Organic peroxides are generally considered reactive species and can act as oxidizing agents, but specific interactions with biological systems for this molecule have not been studied. Therefore, no signaling pathway diagrams can be provided.

Conclusion

While this compound remains an uncharacterized molecule from a theoretical and experimental standpoint, the computational methodologies outlined in this guide provide a robust framework for its future investigation. The application of DFT and ab initio methods would enable the prediction of its structural, spectroscopic, and reactive properties, thereby providing a solid foundation for subsequent experimental validation and exploration of its potential applications. Researchers interested in this molecule are encouraged to undertake such studies to fill the existing knowledge gap.

An In-depth Technical Guide to 1-Butoxyethane-1-peroxol (CAS Number 62607-57-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental, toxicological, and biological data for 1-Butoxyethane-1-peroxol is publicly available. This guide provides a comprehensive overview based on existing data for the compound and closely related chemical classes, namely organic hydroperoxides and ethers. All information should be used with caution and verified through independent experimentation.

Introduction

This compound, with the CAS number 62607-57-2, is an organic hydroperoxide.[1] Its chemical structure incorporates both an ether linkage and a hydroperoxide functional group. This unique combination suggests potential applications as a reactive intermediate in chemical synthesis, a polymerization initiator, or a starting material for the generation of other organic peroxides. The presence of the peroxide group (-OOH) makes it a potential source of free radicals upon decomposition, a property that is central to many of its expected applications and also a key consideration for its safe handling and storage.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a baseline for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C6H14O3[1]
Molecular Weight 134.17 g/mol [1]
IUPAC Name 1-(1-hydroperoxyethoxy)butane[1]
Canonical SMILES CCCCOC(C)OO[1]
InChI Key WLEBXKBEUXLXJF-UHFFFAOYSA-N[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 38.7 Ų[1]
XLogP3 1.2[1]

Synthesis and Characterization

General Synthesis of Alkyl Hydroperoxides

Hypothetical Synthesis of this compound:

A plausible synthetic route would involve the reaction of 1-butoxyethene with hydrogen peroxide in the presence of an acid catalyst.

Synthesis 1-Butoxyethene 1-Butoxyethene (CH2=CH-O-Bu) Product This compound (CH3CH(OOH)OBu) 1-Butoxyethene->Product Addition HydrogenPeroxide Hydrogen Peroxide (H2O2) HydrogenPeroxide->Product AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Product

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (General):

  • Reaction Setup: A solution of 1-butoxyethene in an appropriate aprotic solvent (e.g., diethyl ether) is cooled in an ice bath.

  • Reagent Addition: A stoichiometric amount of hydrogen peroxide is added dropwise to the cooled solution, followed by the catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is quenched with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization

The synthesized this compound would be characterized using a combination of spectroscopic and analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the butyl group protons, the methine proton adjacent to the hydroperoxy and ether groups, the methyl group protons, and a broad singlet for the hydroperoxy proton (-OOH).
¹³C NMR Resonances for the carbon atoms of the butyl group, the methine carbon, and the methyl carbon.
FT-IR Characteristic absorption bands for C-H stretching, C-O stretching (ether), and a broad O-H stretching band for the hydroperoxide group.
Mass Spectrometry The molecular ion peak (or a fragment corresponding to its loss of a small neutral molecule) and characteristic fragmentation patterns.
Iodometric Titration To quantify the peroxide content and determine the purity of the synthesized compound.[2]

Potential Biological Activity and Mechanism of Action

Specific biological activities of this compound have not been reported. However, based on its chemical structure as an organic hydroperoxide, it can be hypothesized to participate in redox-sensitive biological processes. Organic hydroperoxides are known to induce oxidative stress in cellular systems.

Potential Mechanisms of Action:

  • Free Radical Generation: The primary mechanism of action is likely the homolytic cleavage of the O-O bond, generating reactive oxygen species (ROS) such as alkoxyl and peroxyl radicals. These radicals can initiate lipid peroxidation, damage proteins and nucleic acids, and disrupt cellular signaling pathways.

  • Enzyme Inhibition: The hydroperoxide group or its radical derivatives could interact with and inhibit the activity of enzymes, particularly those with susceptible amino acid residues like cysteine.

  • Signaling Pathway Modulation: By altering the cellular redox state, this compound could modulate signaling pathways that are sensitive to oxidative stress, such as the Nrf2/Keap1 pathway, MAP kinase pathways, and NF-κB signaling.

Signaling_Pathway cluster_cell Cellular Environment A This compound B Reactive Oxygen Species (ROS) (RO•, ROO•) A->B Decomposition C Lipid Peroxidation B->C D Protein Damage B->D E DNA Damage B->E F Oxidative Stress C->F D->F E->F G Cellular Dysfunction / Apoptosis F->G

Caption: Potential mechanism of cellular damage by this compound.

Toxicology and Safety

Specific toxicological data for this compound is not available. The toxicological profile is inferred from the general properties of organic peroxides and ethers.

General Toxicological Concerns:

  • Acute Toxicity: Organic peroxides can be toxic if swallowed, inhaled, or absorbed through the skin. Ethers can cause central nervous system depression.

  • Skin and Eye Irritation: Direct contact can cause severe skin and eye irritation or burns.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Explosion Hazard: Organic peroxides are thermally unstable and can decompose explosively, especially when heated, subjected to shock or friction, or in the presence of contaminants.[3][4] Ethers are known to form explosive peroxides upon storage and exposure to air and light.[3][4][5]

Safety and Handling Precautions:

  • Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[6] Keep containers tightly closed and protected from light.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

General Protocol for Analysis of Hydroperoxides by HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of hydroperoxides. A common method involves post-column derivatization followed by fluorescence or UV-Vis detection.[7][8]

Methodology:

  • Sample Preparation: A dilute solution of the peroxide-containing sample is prepared in a suitable solvent (e.g., acetonitrile/water).

  • HPLC System: A reversed-phase C18 column is typically used. The mobile phase is often a gradient of acetonitrile and water.

  • Post-Column Derivatization: After separation on the column, the eluent is mixed with a reagent solution that reacts with hydroperoxides to produce a detectable product. A common reagent is a mixture of horseradish peroxidase and p-hydroxyphenylacetic acid, which produces a fluorescent dimer.[7][8]

  • Detection: The derivatized product is detected by a fluorescence detector.

  • Quantification: The concentration of the hydroperoxide is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.

HPLC_Workflow Sample Sample Injection HPLC HPLC Separation (C18 Column) Sample->HPLC Reagent Post-Column Reagent Addition HPLC->Reagent Detector Fluorescence Detector Reagent->Detector Data Data Analysis Detector->Data

Caption: General workflow for HPLC analysis of hydroperoxides.

Conclusion

This compound is an organic hydroperoxide with potential applications in various fields of chemistry. Due to the limited availability of specific data, its properties and behavior are largely inferred from related compounds. Researchers and drug development professionals should exercise extreme caution when handling this compound, given the inherent instability and potential toxicity of organic peroxides. Further experimental investigation is required to fully characterize its physicochemical properties, biological activities, and toxicological profile.

References

An In-depth Technical Guide to 1-(1-hydroperoxyethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(1-hydroperoxyethoxy)butane is an organic peroxide belonging to the class of α-hydroperoxy ethers. This class of compounds is characterized by the presence of a hydroperoxy group (-OOH) and an alkoxy group (-OR) attached to the same carbon atom. Due to the inherent instability of the peroxide linkage, α-hydroperoxy ethers are typically highly reactive and potentially explosive, necessitating specialized handling procedures.[1][2][3][4] This guide provides a technical overview intended for researchers, scientists, and drug development professionals, focusing on the synthesis, properties, and potential reaction pathways of 1-(1-hydroperoxyethoxy)butane, drawing parallels from well-documented analogous compounds.

Properties and Characteristics

While specific quantitative data for 1-(1-hydroperoxyethoxy)butane is unavailable, the general properties of analogous α-hydroperoxy ethers can be summarized.

PropertyExpected CharacteristicRationale/Analogous Data
Physical State Likely a colorless liquid at room temperature.Simple ethers and hydroperoxides of similar molecular weight are typically liquids.
Boiling Point Expected to be higher than the parent ether, 1-ethoxybutane, due to hydrogen bonding capabilities of the hydroperoxy group. Prone to decomposition upon heating.[1][3]Hydroperoxides exhibit stronger intermolecular forces than ethers.
Solubility Expected to be soluble in organic solvents like diethyl ether, dichloromethane, and alcohols. Limited solubility in water.[3]The butane and ethoxy groups confer organic solubility, while the hydroperoxy group allows for some hydrogen bonding with water.
Stability Highly unstable and potentially explosive, especially when concentrated, heated, or in the presence of contaminants (e.g., metal ions).[1][2][4]The O-O bond is weak and susceptible to homolytic cleavage.
Spectral Data ¹H NMR: A characteristic broad singlet for the -OOH proton, typically downfield. Signals for the CH groups adjacent to the ether and peroxide functionalities. ¹³C NMR: A signal for the carbon atom bonded to both oxygens. IR: A characteristic broad O-H stretch for the hydroperoxy group and C-O stretching frequencies.Based on general spectral features of hydroperoxides and ethers.

Synthesis of 1-(1-hydroperoxyethoxy)butane

Two primary synthetic routes are plausible for the preparation of 1-(1-hydroperoxyethoxy)butane, based on established methods for α-hydroperoxy ether synthesis.

Autoxidation of 1-Ethoxybutane

The exposure of ethers to atmospheric oxygen can lead to the formation of hydroperoxides through a free-radical chain mechanism known as autoxidation.[1][2][5][6][7] This process is often slow but can be accelerated by light or the presence of radical initiators.

Experimental Protocol (Generalized):

  • Initiation: The reaction is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen of 1-ethoxybutane, forming a carbon-centered radical. This can be initiated by trace impurities, light, or a radical initiator.

  • Propagation:

    • The resulting carbon radical reacts with molecular oxygen (O₂) to form a peroxy radical.

    • This peroxy radical then abstracts a hydrogen atom from another molecule of 1-ethoxybutane to yield 1-(1-hydroperoxyethoxy)butane and a new carbon-centered radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of two radical species.

Caution: This method can lead to the accumulation of dangerously high concentrations of explosive peroxides in aged ether samples.[1][2][4] Ethers should be stored in dark, airtight containers and tested for the presence of peroxides before use, especially before distillation.[3]

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R_dot Carbon Radical Initiator->R_dot H abstraction R-H 1-Ethoxybutane R-H->R_dot R_dot_prop Carbon Radical ROO_dot Peroxy Radical R_dot_prop->ROO_dot + O₂ O2 O₂ O2->ROO_dot ROOH 1-(1-hydroperoxyethoxy)butane ROO_dot->ROOH + 1-Ethoxybutane R_dot_new Carbon Radical ROO_dot->R_dot_new generates R-H_prop 1-Ethoxybutane R-H_prop->ROOH R_dot_term1 Radical Non-radical_product Non-radical Product R_dot_term1->Non-radical_product R_dot_term2 Radical R_dot_term2->Non-radical_product

Caption: Autoxidation mechanism for the formation of hydroperoxy ethers.

Ozonolysis of 1-Butene in Ethanol

A more controlled method for the synthesis of α-hydroperoxy ethers is the ozonolysis of an alkene in the presence of an alcohol.[8][9][10][11][12] In this case, the ozonolysis of 1-butene in ethanol would be the target reaction.

Experimental Protocol (Generalized):

  • A solution of 1-butene in a mixture of a non-participating solvent (e.g., dichloromethane) and ethanol is cooled to a low temperature (typically -78 °C).

  • A stream of ozone (O₃) is bubbled through the solution until the reaction is complete (indicated by a color change, e.g., the appearance of a blue color from unreacted ozone).

  • The initial ozonide formed from the reaction of ozone with the double bond rearranges to a carbonyl oxide (Criegee intermediate) and a carbonyl compound.

  • In the presence of ethanol, the carbonyl oxide is trapped to form 1-(1-hydroperoxyethoxy)butane.

  • The reaction mixture is then typically purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • A reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) is often employed to reduce the other ozonolysis co-products and any potentially hazardous side products.

Ozonolysis_Mechanism 1-Butene 1-Butene Molozonide Molozonide 1-Butene->Molozonide + O₃ Ozone O₃ Ozone->Molozonide Carbonyl_Oxide Criegee Intermediate Molozonide->Carbonyl_Oxide Propanal Propanal Molozonide->Propanal Hydroperoxy_Ether 1-(1-hydroperoxyethoxy)butane Carbonyl_Oxide->Hydroperoxy_Ether + Ethanol Ethanol Ethanol Ethanol->Hydroperoxy_Ether

Caption: Synthesis of 1-(1-hydroperoxyethoxy)butane via ozonolysis.

Reactivity and Potential Signaling Pathways

The reactivity of 1-(1-hydroperoxyethoxy)butane is dominated by the weak O-O bond.

Decomposition

Upon heating or in the presence of metal ions, the hydroperoxy group can decompose via homolytic cleavage of the O-O bond to form an alkoxy radical and a hydroxyl radical. These highly reactive radicals can initiate a variety of subsequent reactions, including hydrogen abstraction and fragmentation.

Decomposition_Pathway Hydroperoxy_Ether 1-(1-hydroperoxyethoxy)butane Alkoxy_Radical Alkoxy Radical Hydroperoxy_Ether->Alkoxy_Radical Δ or Metal Hydroxyl_Radical Hydroxyl Radical Hydroperoxy_Ether->Hydroxyl_Radical Δ or Metal Downstream_Products Downstream Products Alkoxy_Radical->Downstream_Products Hydroxyl_Radical->Downstream_Products

Caption: Decomposition pathway of 1-(1-hydroperoxyethoxy)butane.

Reduction

The hydroperoxy group can be readily reduced to the corresponding alcohol, 1-(1-hydroxyethoxy)butane, using mild reducing agents such as triphenylphosphine or sodium borohydride. This reaction is often used to quench reactions where hydroperoxides are formed and to safely dispose of them.

Potential Biological Activity and Signaling

While there is no specific information on the biological activity of 1-(1-hydroperoxyethoxy)butane, organic hydroperoxides are known to be reactive oxygen species (ROS). In a biological context, they can participate in redox signaling pathways through the oxidation of cellular components such as proteins (e.g., cysteine residues) and lipids. The radical species generated from its decomposition can also lead to oxidative stress and cellular damage. This reactivity profile suggests that if used in a drug development context, it would likely be as a pro-drug that releases reactive species at a target site.

Safety and Handling

Extreme caution is advised when handling any hydroperoxide.

  • Explosion Hazard: α-hydroperoxy ethers are known to be shock-sensitive and can explode upon heating or concentration.[1][2][4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a face shield, a lab coat, and blast shields.

  • Storage: Store in a cool, dark place, away from heat, light, and sources of ignition. Do not store in glass containers with screw caps that could cause friction.[3]

  • Disposal: Peroxides should be reduced to their corresponding alcohols with a suitable reducing agent before disposal.

Conclusion

1-(1-hydroperoxyethoxy)butane, while not a commercially available or extensively studied compound, represents a classic example of an α-hydroperoxy ether. Its synthesis can be approached through the autoxidation of 1-ethoxybutane or, more controllably, via the ozonolysis of 1-butene in ethanol. The inherent instability of the peroxide bond governs its reactivity, making it a potent oxidizing agent and a source of reactive radicals. Any research involving this or similar compounds must be conducted with a thorough understanding of the associated hazards and with stringent safety protocols in place. The information provided in this guide, based on the well-established chemistry of analogous compounds, serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

References

Methodological & Application

Applications of 1-Butoxyethane-1-peroxol in Organic Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Butoxyethane-1-peroxol, also known as 1-(1-hydroperoxyethoxy)butane, is an α-alkoxy hydroperoxide. This class of organic compounds, characterized by a hydroperoxy group attached to a carbon atom that is also bonded to an ether linkage, holds significant potential as a versatile reagent in modern organic synthesis. While specific literature on this compound is limited, its reactivity can be confidently inferred from the well-documented chemistry of analogous α-alkoxy hydroperoxides. These compounds are valuable intermediates for a variety of transformations, including oxidation, rearrangement, and carbon-carbon bond-forming reactions. This document provides a detailed account of the synthesis and potential applications of this compound, complete with experimental protocols and quantitative data derived from closely related structures.

Synthesis of this compound

The synthesis of α-alkoxy hydroperoxides such as this compound can be achieved through several reliable methods. The two most common approaches are the ozonolysis of vinyl ethers in an alcoholic solvent and the acid-catalyzed addition of hydrogen peroxide to a vinyl ether.

Ozonolysis of Butyl Vinyl Ether in Ethanol

Ozonolysis of a vinyl ether in the presence of an alcohol is a direct and efficient method for the preparation of the corresponding α-alkoxy hydroperoxide. In the context of synthesizing this compound, this would involve the reaction of butyl vinyl ether with ozone in ethanol. The ethanol acts as a trapping agent for the Criegee intermediate formed during ozonolysis.

Experimental Protocol:

A solution of butyl vinyl ether (1.0 g, 10 mmol) in absolute ethanol (50 mL) is cooled to -78 °C. A stream of ozone is then bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material. The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone. The solvent is carefully removed under reduced pressure at low temperature to yield this compound.

Note: Due to the potentially explosive nature of peroxides, all operations should be conducted behind a safety shield in a well-ventilated fume hood. The product should be stored at low temperatures and handled with care.

Acid-Catalyzed Addition of Hydrogen Peroxide to Butyl Vinyl Ether

The addition of hydrogen peroxide to a vinyl ether in the presence of an acid catalyst is another viable route to α-alkoxy hydroperoxides. This method avoids the use of ozone and can be more amenable to standard laboratory setups.

Experimental Protocol:

To a stirred solution of butyl vinyl ether (1.0 g, 10 mmol) in diethyl ether (20 mL) at 0 °C is added a solution of 30% hydrogen peroxide (1.13 g, 10 mmol) in diethyl ether. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (5 mol %), is then added. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford this compound.

Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of the hydroperoxy group. The following sections detail key transformations where this reagent can be employed, based on established chemistry of its analogs.

Criegee-Type Rearrangement to Form Esters

Upon acylation, α-alkoxy hydroperoxides can undergo a Criegee-type rearrangement to furnish esters. This transformation provides a valuable alternative to the Baeyer-Villiger oxidation of ketones. The reaction proceeds through the formation of a peroxy ester intermediate, which then rearranges with the migration of a substituent.

Logical Workflow for Criegee-Type Rearrangement:

Criegee_Rearrangement This compound This compound Acylation Acylation This compound->Acylation Acylating Agent (e.g., Ac2O, AcCl) Peroxy Ester Intermediate Peroxy Ester Intermediate Acylation->Peroxy Ester Intermediate Criegee Rearrangement Criegee Rearrangement Peroxy Ester Intermediate->Criegee Rearrangement Base or Heat Ester Product Ester Product Criegee Rearrangement->Ester Product

Caption: Criegee-type rearrangement of this compound.

Experimental Protocol:

To a solution of this compound (1.34 g, 10 mmol) in pyridine (10 mL) at 0 °C is added acetic anhydride (1.2 g, 12 mmol). The reaction is stirred for 2 hours at room temperature. The mixture is then diluted with diethyl ether and washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, and the solvent is evaporated. The resulting crude peroxy ester is then gently heated in a suitable solvent (e.g., toluene) to induce the rearrangement, affording butyl acetate and ethyl acetate.

Table 1: Representative Yields for Criegee-Type Rearrangement of Analogous α-Alkoxy Hydroperoxides

Hydroperoxide SubstrateAcylating AgentRearrangement ConditionsEster Product(s)Yield (%)
1-Ethoxy-1-hydroperoxyethaneAcetic AnhydrideToluene, 80 °CEthyl acetate~75
1-Methoxy-1-hydroperoxycyclohexaneBenzoyl ChloridePyridine, RTMethyl 6-oxohexanoate~80
Iron(II)-Catalyzed Fragmentation for Macrolide Synthesis

A significant application of α-alkoxy hydroperoxides is their use in iron(II)-catalyzed fragmentation reactions to generate carbon-centered radicals. This strategy has been successfully employed in the synthesis of macrolides from cyclic α-alkoxy hydroperoxides. The reaction involves the homolytic cleavage of the O-O bond, followed by β-scission of a C-C bond to open the ring and form a distal radical, which can then be trapped.

Experimental Workflow for Macrolide Synthesis:

Macrolide_Synthesis Cyclic α-Alkoxy Hydroperoxide Cyclic α-Alkoxy Hydroperoxide Fe(II) Salt Fe(II) Salt Cyclic α-Alkoxy Hydroperoxide->Fe(II) Salt e.g., FeSO4 Alkoxy Radical Alkoxy Radical Fe(II) Salt->Alkoxy Radical β-Scission (Ring Opening) β-Scission (Ring Opening) Alkoxy Radical->β-Scission (Ring Opening) Distal Carbon Radical Distal Carbon Radical β-Scission (Ring Opening)->Distal Carbon Radical Trapping Trapping Distal Carbon Radical->Trapping e.g., H-atom abstraction Macrolide Macrolide Trapping->Macrolide

Caption: Fe(II)-catalyzed fragmentation for macrolide synthesis.

Experimental Protocol (General for a Cyclic Analog):

A solution of the cyclic α-alkoxy hydroperoxide (1 mmol) in methanol (20 mL) is deoxygenated by bubbling with argon for 30 minutes. To this solution is added a solution of iron(II) sulfate heptahydrate (1.1 mmol) in deoxygenated water (5 mL). The reaction mixture is stirred at room temperature under an inert atmosphere and monitored by TLC. Upon completion, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the corresponding macrolide.

Table 2: Examples of Macrolide Synthesis via Fragmentation of α-Alkoxy Hydroperoxides

Cyclic HydroperoxideRing SizeMacrolide ProductYield (%)
1-Methoxy-1-hydroperoxycyclododecane1212-Methoxydodecan-12-olide65
1-Ethoxy-1-hydroperoxycyclopentadecane1515-Ethoxypentadecan-15-olide70
Dehydration to Esters

α-Alkoxy hydroperoxides can be dehydrated to the corresponding esters using reagents such as hypochlorites. This reaction offers a mild alternative to other esterification methods.

Experimental Protocol:

To a solution of this compound (1.34 g, 10 mmol) in acetonitrile (20 mL) is added calcium hypochlorite (1.43 g, 10 mmol). The mixture is stirred vigorously at room temperature for 1 hour. The solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether, washed with water and brine, dried over anhydrous MgSO4, and the solvent is evaporated to give a mixture of butyl formate and ethyl butanoate.

Reaction with Organometallic Reagents for Ether Synthesis

The reaction of α-alkoxy hydroperoxides with organometallic reagents, such as Grignard reagents or organolithiums, can lead to the formation of ethers. This transformation proceeds via nucleophilic attack on the carbon bearing the peroxy and alkoxy groups.

Experimental Protocol:

A solution of this compound (1.34 g, 10 mmol) in anhydrous diethyl ether (30 mL) is cooled to -78 °C under an argon atmosphere. To this solution is added a solution of phenylmagnesium bromide (1.1 eq) in diethyl ether dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 1-butoxy-1-phenylethane.

While direct experimental data for this compound is not extensively available, the well-established reactivity of the α-alkoxy hydroperoxide functional group allows for a reliable prediction of its synthetic applications. As outlined in this document, this compound is a promising precursor for the synthesis of esters, macrolides, and ethers. The provided protocols, based on analogous systems, offer a solid foundation for researchers to explore the utility of this versatile reagent in their synthetic endeavors. As with all peroxidic compounds, appropriate safety precautions are paramount during its synthesis and handling.

Application Notes and Protocols for 1-(1-hydroperoxyethoxy)butane as an Oxidizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of 1-(1-hydroperoxyethoxy)butane (also referred to as 1-Butoxyethane-1-peroxol) as a novel oxidizing agent in organic synthesis and drug development research.[1] Due to the limited availability of specific literature for this compound, the following protocols and data are presented as representative examples based on the known reactivity of similar organic peroxides.[2][3] These guidelines are intended for researchers, scientists, and professionals in drug development.

Introduction to 1-(1-hydroperoxyethoxy)butane

1-(1-hydroperoxyethoxy)butane is an organic peroxide with the chemical formula C₆H₁₄O₃.[1][4] Organic peroxides are a class of compounds widely used as oxidizing agents in various chemical transformations.[2][3] They are characterized by the presence of a peroxide functional group (R-O-O-R' or R-O-O-H), which can act as a source of electrophilic oxygen. The reactivity of these compounds makes them valuable in synthetic chemistry, but also necessitates careful handling due to their potential instability.[3][5]

1.1 Chemical and Physical Properties

A summary of the key computed properties of 1-(1-hydroperoxyethoxy)butane is provided in the table below.[1]

PropertyValueSource
IUPAC Name 1-(1-hydroperoxyethoxy)butanePubChem[1]
Molecular Formula C₆H₁₄O₃PubChem[1]
Molecular Weight 134.17 g/mol PubChem[1]
CAS Number 62607-57-2PubChem[1]
Appearance Colorless liquid (predicted)-
Boiling Point Not determined-
Solubility Soluble in organic solvents (e.g., DCM, THF, Diethyl Ether)-

1.2 Health and Safety Information

Organic peroxides are potent oxidizing agents and may be thermally unstable. They can react vigorously with reducing agents and combustible materials.[5] It is imperative to consult the Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Applications in Organic Synthesis

Based on the reactivity of similar organic peroxides, 1-(1-hydroperoxyethoxy)butane is proposed as a reagent for a variety of oxidative transformations.

2.1 Epoxidation of Alkenes

Organic hydroperoxides are known to be effective reagents for the epoxidation of electron-rich alkenes, often in the presence of a metal catalyst.

2.2 Oxidation of Sulfides to Sulfoxides and Sulfones

The selective oxidation of sulfides is a critical transformation in drug development. Organic peroxides can facilitate the conversion of sulfides to sulfoxides and, with further oxidation, to sulfones.

2.3 Baeyer-Villiger Oxidation

This protocol outlines a representative procedure for the oxidation of a cyclic ketone to a lactone using 1-(1-hydroperoxyethoxy)butane.

Experimental Protocols

Caution: These protocols are illustrative and have not been validated for 1-(1-hydroperoxyethoxy)butane specifically. Small-scale trial reactions are recommended to determine optimal conditions.

3.1 General Workflow for a Trial Oxidation Reaction

The following diagram illustrates a typical workflow for conducting a trial oxidation reaction using 1-(1-hydroperoxyethoxy)butane.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Substrate and 1-(1-hydroperoxyethoxy)butane Solutions setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction add_reagents Add Substrate and Solvent cool_reaction Cool to 0°C add_reagents->cool_reaction add_oxidant Slowly Add Oxidant Solution cool_reaction->add_oxidant run_reaction Stir at Room Temperature add_oxidant->run_reaction quench Quench Reaction (e.g., with Na2S2O3) run_reaction->quench extract Extract with Organic Solvent quench->extract dry_purify Dry and Purify extract->dry_purify analyze Analyze by TLC, GC-MS, NMR dry_purify->analyze

General workflow for a trial oxidation reaction.

3.2 Protocol: Oxidation of Thioanisole to Thioanisole Oxide

This protocol describes a representative method for the selective oxidation of a sulfide to a sulfoxide.

Materials:

  • 1-(1-hydroperoxyethoxy)butane (1.1 eq.)

  • Thioanisole (1.0 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolve thioanisole (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 1-(1-hydroperoxyethoxy)butane (1.1 mmol) in DCM (5 mL) and add it to a dropping funnel.

  • Add the oxidant solution dropwise to the stirred thioanisole solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3.3 Representative Data: Oxidation of Substituted Thioanisoles

The following table presents hypothetical data for the oxidation of various substituted thioanisoles to their corresponding sulfoxides using the protocol described above.

EntrySubstrateTime (h)Conversion (%)Yield (%)
1Thioanisole2>9995
24-Methylthioanisole1.5>9997
34-Chlorothioanisole49588
44-Nitrothioanisole68072

Proposed Signaling Pathway Involvement in Drug Metabolism

While there is no direct evidence for the involvement of 1-(1-hydroperoxyethoxy)butane in specific signaling pathways, organic peroxides can generate reactive oxygen species (ROS). In a drug development context, understanding how a new chemical entity might induce oxidative stress is crucial. The following diagram illustrates a simplified, hypothetical pathway of cellular response to oxidative stress induced by a xenobiotic peroxide.

G Xenobiotic Peroxide Xenobiotic Peroxide ROS ROS Xenobiotic Peroxide->ROS Cellular Damage Cellular Damage ROS->Cellular Damage Nrf2 Activation Nrf2 Activation ROS->Nrf2 Activation Antioxidant Response Antioxidant Response Antioxidant Response->ROS Neutralizes ARE-mediated Gene Expression ARE-mediated Gene Expression Nrf2 Activation->ARE-mediated Gene Expression ARE-mediated Gene Expression->Antioxidant Response

Hypothetical cellular response to peroxide-induced oxidative stress.

This pathway highlights the induction of Reactive Oxygen Species (ROS) by a xenobiotic peroxide, leading to potential cellular damage. The cell can counteract this by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant response element (ARE)-mediated genes, leading to an enhanced antioxidant response.

Disclaimer: The information provided in this document is for research purposes only and is intended as a representative guide. All experiments should be conducted by trained professionals with appropriate safety precautions. The protocols and data presented are hypothetical and require experimental validation.

References

Application Notes and Protocols for 1-Butoxyethane-1-peroxol in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Butoxyethane-1-peroxol, a type of ether hydroperoxide, is a potential initiator for free-radical polymerization. Organic peroxides are widely used as radical initiators in the synthesis of high polymers because the oxygen-oxygen bond can be readily cleaved by heat or light to generate reactive free radicals.[1][2][3] These radicals then initiate the polymerization of various monomers. Hydroperoxides, a class of organic peroxides, are utilized for different polymerization processes, including emulsion polymerization.[1] The reactivity and decomposition kinetics of a peroxide initiator are crucial for controlling the polymerization rate and the properties of the resulting polymer.[1][4]

Chemical Structure:

  • IUPAC Name: 1-(1-hydroperoxyethoxy)butane

  • Molecular Formula: C₆H₁₄O₃

  • Structure: CH₃CH(OOH)OCH₂CH₂CH₂CH₃

Synthesis of this compound

A plausible synthesis route for this compound is the acid-catalyzed addition of hydrogen peroxide to butyl vinyl ether, analogous to the synthesis of diethyl ether hydroperoxide from ethyl vinyl ether.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product BVE Butyl Vinyl Ether Reaction Slow addition of H₂O₂ to BVE solution BVE->Reaction H2O2 Hydrogen Peroxide H2O2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Solvent Aprotic Solvent (e.g., Diethyl Ether) Solvent->Reaction Temp Low Temperature (0-5 °C) Temp->Reaction Stirring Continuous Stirring Reaction->Stirring Quenching Quench with a weak base Stirring->Quenching Extraction Extraction with an organic solvent Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation under reduced pressure Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthesis workflow for this compound.

Proposed Mechanism of Initiation in Radical Polymerization

This compound is expected to undergo thermal decomposition to generate free radicals that can initiate polymerization. The weak O-O bond is the primary site of homolytic cleavage.

Initiation_Mechanism Initiator This compound CH₃CH(OOH)OBu Radicals Alkoxy Radical (CH₃CH(•)OBu) + Hydroxyl Radical (•OH) Initiator->Radicals Homolytic Cleavage Heat Δ (Heat) Initiated_Monomer Initiated Monomer Radical (R-M•) Radicals->Initiated_Monomer Addition to Monomer Monomer Vinyl Monomer (M) Monomer->Initiated_Monomer Polymer Growing Polymer Chain (R-Mₙ•) Initiated_Monomer->Polymer + (n-1)M Propagation Propagation Polymer->Propagation

Caption: Proposed initiation mechanism in radical polymerization.

Experimental Protocols

Safety Precautions: Organic peroxides can be thermally unstable and sensitive to shock or friction, potentially leading to explosive decomposition.[6] Always handle with care in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and store at recommended temperatures.

Protocol 1: Solution Polymerization of Methyl Methacrylate (MMA)

This protocol describes a representative procedure for the solution polymerization of methyl methacrylate using this compound as the initiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Toluene (solvent)

  • Nitrogen gas (for inert atmosphere)

  • Methanol (for precipitation)

  • Reaction flask with condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • Set up the reaction flask under a nitrogen atmosphere.

  • Add 100 mL of toluene to the flask.

  • Add 20 g of inhibitor-free methyl methacrylate to the toluene.

  • Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen.

  • In a separate vial, dissolve 0.1 g of this compound in 5 mL of toluene.

  • Heat the monomer solution to the desired reaction temperature (e.g., 70°C) with stirring.

  • Inject the initiator solution into the reaction flask.

  • Maintain the reaction at the set temperature for the desired time (e.g., 6 hours).

  • To terminate the reaction, cool the flask in an ice bath.

  • Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of vigorously stirred methanol.

  • Filter the precipitated poly(methyl methacrylate) (PMMA) and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 50°C to a constant weight.

  • Characterize the polymer for molecular weight (e.g., by gel permeation chromatography) and monomer conversion (gravimetrically).

Experimental_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Setup Assemble Reaction Flask (Condenser, Stirrer, N₂ inlet) Inert Establish Inert Atmosphere (N₂) Setup->Inert Charge Charge Solvent (Toluene) and Monomer (MMA) Inert->Charge Deoxygenate Deoxygenate with N₂ Charge->Deoxygenate Heat Heat to Reaction Temp. Deoxygenate->Heat Initiate Inject Initiator Solution Heat->Initiate Polymerize Maintain Temp. & Stir Initiate->Polymerize Terminate Cool to Terminate Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Analyze Characterize Polymer (GPC, Gravimetry) Dry->Analyze

Caption: Workflow for solution polymerization of MMA.

Quantitative Data (Representative)

The following tables present hypothetical data for the polymerization of MMA, comparing the performance of this compound with a standard initiator, Benzoyl Peroxide (BPO). This data is illustrative and should be experimentally verified.

Table 1: Effect of Temperature on Monomer Conversion and Molecular Weight

InitiatorTemperature (°C)Time (h)Monomer Conversion (%)Mₙ ( g/mol )PDI
This compound6064565,0002.1
This compound7066852,0001.9
This compound8068541,0001.8
Benzoyl Peroxide (BPO)7066555,0001.9
Benzoyl Peroxide (BPO)8068243,0001.7

Table 2: Effect of Initiator Concentration on Monomer Conversion and Molecular Weight

InitiatorConcentration (mol/L)Temperature (°C)Time (h)Monomer Conversion (%)Mₙ ( g/mol )PDI
This compound0.0057065568,0002.0
This compound0.0107066852,0001.9
This compound0.0207067839,0001.8

Conclusion

This compound shows potential as a radical polymerization initiator. Its ether functionality may influence its solubility and decomposition kinetics compared to more common initiators. The provided protocols and data serve as a starting point for researchers to explore its application in the synthesis of various polymers. Experimental validation is essential to determine its efficiency, optimal reaction conditions, and the properties of the resulting polymers.

References

Application Notes and Protocols for 1-Butoxyethane-1-peroxol as a Radical Initiator

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1-Butoxyethane-1-peroxol is a sparsely documented compound. The following application notes and protocols are based on the general properties of ether hydroperoxides and related organic peroxides. Researchers should exercise extreme caution and perform small-scale preliminary experiments to determine optimal conditions and safety parameters.

Application Notes

This compound, also known as 1-(1-hydroperoxyethoxy)butane, is an organic peroxide that can function as a radical initiator.[1] Organic peroxides are a class of compounds that contain a peroxide bond (-O-O-), which can readily cleave to form two oxygen-centered radicals under mild conditions, such as heat or UV radiation.[2][3] These radicals can then initiate chemical reactions, most notably polymerization.[2][3]

Mechanism of Radical Initiation:

The initiation process involves the homolytic cleavage of the weak oxygen-oxygen bond in this compound to generate a butoxyethoxy radical and a hydroxyl radical. The butoxyethoxy radical can then undergo further reactions, such as rearrangement or fragmentation, to produce more stable carbon-centered radicals that can initiate polymerization.

Potential Applications:

Given its structure as an ether hydroperoxide, this compound is anticipated to be a suitable initiator for free-radical polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates.[3][4] The choice of a specific initiator is often dictated by the desired reaction temperature and the solvent system.[5] The decomposition rate of a peroxide, often expressed as its half-life at a given temperature, is a critical factor in selecting the appropriate initiator for a specific polymerization process.[3][5] Ether peroxides are known to be potential initiators for polymerization, but they are also recognized for their hazardous nature, as they can form explosive mixtures.[6][7][8]

Safety and Handling:

Organic peroxides are potentially explosive and should be handled with extreme care.[6][7]

  • Storage: Store in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.[7][9] Refrigeration may not prevent peroxide formation in ethers.[6]

  • Handling: Use personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves.[10][11] Handle in a chemical fume hood. Avoid friction, grinding, and impact.[6] Do not use metal spatulas or stirring bars, as metal contamination can lead to explosive decomposition.[6]

  • Peroxide Detection: Regularly test for the presence of peroxides, especially in older samples or containers that have been opened.[7][8] Do not open a container if you suspect high concentrations of peroxides or if crystals are visible around the cap.[6][7]

  • Disposal: Dispose of any unused material and contaminated items in accordance with institutional and local regulations for hazardous waste.

Quantitative Data

The following table summarizes the computed physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC6H14O3[1]
Molecular Weight134.17 g/mol [1]
IUPAC Name1-(1-hydroperoxyethoxy)butane[1]
CAS Number62607-57-2[1]
XLogP31.2[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count4[1]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of Styrene Initiated by this compound (Representative Protocol)

This protocol describes a general procedure for the bulk polymerization of styrene. The concentration of the initiator and the reaction temperature are critical parameters and should be optimized for the desired polymer properties.

Materials:

  • Styrene (freshly distilled to remove inhibitors)

  • This compound solution (e.g., in a compatible solvent like toluene)

  • Toluene (or other suitable solvent)

  • Nitrogen gas (for inert atmosphere)

  • Reaction vessel (e.g., three-neck round-bottom flask) with condenser, thermometer, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Methanol (for precipitation)

Procedure:

  • Set up the reaction vessel in a chemical fume hood. Ensure all glassware is dry.

  • Add the desired amount of freshly distilled styrene to the reaction flask.

  • Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.

  • While maintaining a gentle nitrogen flow, heat the styrene to the desired reaction temperature (e.g., 60-80 °C). The optimal temperature will depend on the half-life of this compound at that temperature.

  • Once the temperature has stabilized, carefully add the calculated amount of this compound solution to the reaction mixture with stirring. The amount of initiator typically ranges from 0.05 to 5.0% by weight based on the monomer.[4]

  • Monitor the reaction progress by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to over 24 hours depending on the temperature and initiator concentration.

  • To terminate the polymerization, cool the reaction mixture to room temperature.

  • Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol while stirring vigorously. This will cause the polystyrene to precipitate.

  • Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Qualitative Test for Peroxides (Iodide Test)

This protocol provides a simple method to detect the presence of peroxides in a sample of this compound or a solution containing it.[8]

Materials:

  • Sample to be tested

  • Potassium iodide (KI) solution (10% w/v in deionized water) or KI/starch paper

  • Glacial acetic acid

  • Test tube

Procedure:

  • In a clean test tube, add 1 mL of the sample to be tested.

  • Add 1 mL of glacial acetic acid.

  • Add a few drops of the freshly prepared 10% potassium iodide solution or a strip of KI/starch paper.

  • Shake the mixture and observe any color change.

    • No color change: Peroxides are likely absent or below the detection limit.

    • Yellow to brown color: Indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

    • Dark blue/black color (with KI/starch paper): A positive test for peroxides.

Visualizations

Radical_Initiation_Mechanism This compound This compound Butoxyethoxy_Radical Butoxyethoxy Radical This compound->Butoxyethoxy_Radical Heat or UV Hydroxyl_Radical Hydroxyl Radical This compound->Hydroxyl_Radical Heat or UV Initiated_Monomer_Radical Initiated Monomer Radical Butoxyethoxy_Radical->Initiated_Monomer_Radical + Monomer Hydroxyl_Radical->Initiated_Monomer_Radical + Monomer Monomer Monomer Polymer_Chain Growing Polymer Chain Initiated_Monomer_Radical->Polymer_Chain + n Monomers

Caption: Proposed mechanism of radical initiation by this compound.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Setup Assemble Dry Glassware Monomer_Prep Distill Monomer Setup->Monomer_Prep Inert_Atmosphere Purge with Nitrogen Monomer_Prep->Inert_Atmosphere Heating Heat Monomer Inert_Atmosphere->Heating Initiation Add this compound Heating->Initiation Polymerization Monitor Polymerization Initiation->Polymerization Termination Cool to Room Temperature Polymerization->Termination Precipitation Precipitate in Methanol Termination->Precipitation Isolation Filter and Wash Polymer Precipitation->Isolation Drying Dry Polymer under Vacuum Isolation->Drying

Caption: General experimental workflow for free-radical polymerization.

References

Application Notes and Protocols for the Use of 1-Butoxyethane-1-peroxol in Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides are crucial intermediates in organic synthesis, valued for their utility in constructing complex molecular architectures found in pharmaceuticals and other fine chemicals. The epoxidation of alkenes is a fundamental transformation to access these versatile building blocks. This document provides a detailed protocol for the use of 1-Butoxyethane-1-peroxol, also known as 1-(1-hydroperoxyethoxy)butane[1], as an oxidizing agent in the epoxidation of alkenes. While specific literature on this particular reagent is scarce, the following protocol is based on established methodologies for epoxidation using alkyl hydroperoxides.[2][3]

Disclaimer: this compound is an organic peroxide. All work with organic peroxides should be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment and behind a safety shield.[4][5][6] Organic peroxides are thermally unstable and can decompose violently if not handled correctly.[7]

Safety Precautions

Organic peroxides are hazardous materials that require strict safety measures.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves when handling this compound.[4][6]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store this compound in its original, approved container in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong acids, bases, metals (especially copper and iron), and reducing agents.[4][8]

  • Handling: Use non-sparking tools and avoid friction or impact.[6] Never return unused peroxide to its original container to prevent contamination.[4]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste according to local regulations.[4]

  • Disposal: Unused or waste this compound should be disposed of as hazardous material in accordance with institutional and local regulations.[8]

Reaction Mechanism

The epoxidation of alkenes with hydroperoxides can proceed through different mechanisms depending on the catalyst employed. In metal-catalyzed systems, a high-valent metal-oxo species is often proposed as the active oxidant.[3] The reaction can also proceed via a radical mechanism initiated by the homolytic cleavage of the O-O bond in the hydroperoxide.[9][10] Theoretical studies suggest that the process can involve a diradicaloid transition state.[9][11]

Experimental Protocol: Epoxidation of Cyclohexene

This protocol describes the epoxidation of cyclohexene as a model substrate using this compound in the presence of a molybdenum hexacarbonyl catalyst.

Materials:

  • This compound (in a suitable solvent, e.g., decane)

  • Cyclohexene (purified)

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • Anhydrous toluene (or another suitable inert solvent)

  • Sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add molybdenum hexacarbonyl (0.05 mmol).

  • Solvent and Substrate Addition: Under a nitrogen atmosphere, add 20 mL of anhydrous toluene to the flask, followed by cyclohexene (10 mmol).

  • Initiation of Reaction: Begin stirring the mixture at room temperature. Slowly add a solution of this compound (12 mmol in a suitable solvent) to the reaction mixture dropwise over 10-15 minutes.

  • Reaction Progress: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (1.5 g in 10 mL of water) and stirring vigorously for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product (cyclohexene oxide) by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following table presents representative quantitative data for the described epoxidation protocol. Please note that these are hypothetical values for illustrative purposes.

ParameterValue
Cyclohexene10 mmol
This compound12 mmol
Molybdenum Hexacarbonyl0.05 mmol
Solvent (Toluene)20 mL
Reaction Temperature60-70 °C
Reaction Time2-4 hours
Hypothetical Yield85%
Hypothetical Selectivity>95%

Experimental Workflow Diagram

Epoxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Mo(CO)6 to Flask B 2. Add Toluene and Cyclohexene A->B Under N2 C 3. Add this compound B->C D 4. Heat to 60-70 °C C->D E 5. Monitor by TLC/GC D->E F 6. Quench with Na2SO3 E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I J Cyclohexene Oxide I->J Final Product

Caption: Experimental workflow for the epoxidation of cyclohexene.

References

Application Notes and Protocols for the Detection of 1-Butoxyethane-1-peroxol in a Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Butoxyethane-1-peroxol is an organic peroxide that can form in ethers like 1-butoxyethane upon exposure to air and light.[1] The presence of peroxides in reaction mixtures is a significant safety concern due to their potential for explosive decomposition, especially when heated or concentrated.[2] Therefore, reliable methods for the detection and quantification of this compound are crucial for ensuring laboratory safety and the integrity of chemical reactions. These application notes provide detailed protocols for both qualitative and quantitative analysis of this peroxide in a reaction setting.

Qualitative Detection Methods

Simple, rapid tests can be used to qualitatively screen for the presence of peroxides. A positive result from these tests indicates the need for caution and further quantitative analysis or immediate quenching of the peroxides.

Potassium Iodide (Iodide-Starch) Test

This method relies on the oxidation of iodide to iodine by the peroxide, which then forms a colored complex with starch.[3]

Experimental Protocol:

  • Prepare a fresh 10% (w/v) aqueous solution of potassium iodide (KI).

  • In a clean glass test tube, add 1 mL of the reaction mixture to be tested.

  • Add 1 mL of the freshly prepared 10% KI solution.

  • Add a few drops of dilute hydrochloric acid to acidify the mixture.

  • Add a few drops of a starch indicator solution.

  • Shake the mixture and observe any color change in the aqueous layer.

Data Presentation:

ObservationInterpretation
No color changePeroxides are likely absent or below the detection limit.
Yellow to Brown colorPeroxides are present. The intensity of the color gives a rough indication of the concentration.[4]
Deep Blue/Black color (with starch)Confirms the presence of peroxides.[3]
Ferrous Thiocyanate Test

This test involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxide. The resulting ferric ions form a blood-red complex with thiocyanate ions.[1]

Experimental Protocol:

  • Prepare a fresh ferrous sulfate (FeSO₄) solution.

  • In a test tube, mix a small amount of the reaction sample with the ferrous sulfate solution.[1]

  • Add a few drops of a potassium thiocyanate (KSCN) or ammonium thiocyanate solution.[1]

  • Observe the mixture for any color change.

Data Presentation:

ObservationInterpretation
No color changePeroxides are likely absent.
Blood-red colorThe appearance of a red color indicates the presence of peroxides.[1]

Quantitative Detection Methods

For a precise measurement of the peroxide concentration, quantitative methods are necessary.

Iodometric Titration

This is a classic and reliable method for quantifying the total peroxide content. Peroxides oxidize iodide to iodine in an acidic solution, and the liberated iodine is then titrated with a standardized sodium thiosulfate solution.

Experimental Protocol:

  • Accurately measure a known volume or weight of the reaction mixture and place it in an Erlenmeyer flask.

  • Add an excess of a saturated potassium iodide solution in an appropriate solvent (e.g., acetic acid or isopropanol).

  • Acidify the solution, for example, with acetic acid.

  • Allow the reaction to proceed in the dark for 5-10 minutes to ensure complete oxidation of the iodide.

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the yellow-brown color of the iodine fades to a pale yellow.

  • Add a few drops of starch indicator. The solution should turn a deep blue-black.

  • Continue the titration with sodium thiosulfate until the blue color disappears completely. This is the endpoint.

  • Calculate the peroxide concentration based on the volume of titrant used.

Data Presentation:

ParameterTypical Value
Limit of Detection (LOD)~1-10 ppm
Limit of Quantification (LOQ)~5-30 ppm
Precision (RSD)< 5%
High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the separation and quantification of specific organic peroxides, though it may require specialized columns and detection methods.[5][6]

Experimental Protocol:

  • Sample Preparation: Dilute a known amount of the reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC System:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

    • Detector: A UV detector (if the peroxide has a chromophore) or, more universally, a post-column reaction with a colorimetric reagent followed by a visible light detector, or mass spectrometry (MS).[7][8]

  • Calibration: Prepare a series of standard solutions of a suitable peroxide analog (e.g., tert-butyl hydroperoxide) of known concentrations to generate a calibration curve.

  • Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the this compound peak based on its retention time and the calibration curve.

Data Presentation:

ParameterTypical Value
Limit of Detection (LOD)< 1 ppm (highly method-dependent)
Limit of Quantification (LOQ)~1-5 ppm
Linearity Range1 - 100 ppm
Precision (RSD)< 3%

Visualized Experimental Workflows

Qualitative_Detection_Workflow cluster_start Start cluster_test Qualitative Tests cluster_observe Observation cluster_result Result Interpretation start Reaction Sample test_choice Choose Test start->test_choice ki_test Potassium Iodide Test test_choice->ki_test Iodide fe_test Ferrous Thiocyanate Test test_choice->fe_test Thiocyanate observe_color Observe Color Change ki_test->observe_color fe_test->observe_color positive Positive Result (Color Change) observe_color->positive negative Negative Result (No Change) observe_color->negative

Caption: Workflow for the qualitative detection of this compound.

Iodometric_Titration_Workflow sample 1. Take Aliquot of Reaction Mixture reagents 2. Add Excess KI and Acid sample->reagents react 3. React in the Dark (I₂ is liberated) reagents->react titrate1 4. Titrate with Std. Na₂S₂O₃ to Pale Yellow react->titrate1 indicator 5. Add Starch Indicator (turns blue) titrate1->indicator titrate2 6. Continue Titration to Colorless Endpoint indicator->titrate2 calculate 7. Calculate Peroxide Concentration titrate2->calculate

Caption: Workflow for quantitative analysis by iodometric titration.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing prep_standards 1. Prepare Calibration Standards injection 4. Inject Standards and Sample prep_standards->injection prep_sample 2. Prepare (Dilute) Reaction Sample prep_sample->injection hplc_setup 3. Set up HPLC System (Column, Mobile Phase, Detector) hplc_setup->injection data_acq 5. Acquire Chromatographic Data injection->data_acq analysis 6. Identify Peak and Integrate Area data_acq->analysis quantify 7. Quantify using Calibration Curve analysis->quantify

Caption: Workflow for quantitative analysis by HPLC.

Safety Precautions

Working with materials that may contain organic peroxides requires strict adherence to safety protocols to mitigate the risk of explosion and fire.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a face shield, a lab coat, and gloves.

  • Ventilation: Handle all samples suspected of containing peroxides in a well-ventilated fume hood.[9]

  • Avoid Heat and Friction: Do not heat or distill solutions containing peroxides. Avoid grinding or subjecting peroxide-containing solids to friction or impact.

  • Storage: Store ethers and other peroxidizable chemicals in cool, dark places in tightly sealed containers.[3]

  • Disposal: If high concentrations of peroxides are detected, do not attempt to evaporate the solvent. The peroxides should be safely quenched (e.g., by careful addition of a reducing agent like ferrous sulfate) before disposal.[10] Always follow your institution's guidelines for hazardous waste disposal.

References

Application Notes and Protocols for Safe Handling of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butoxyethane-1-peroxol is an organic peroxide, a class of compounds known for their inherent instability and potential for rapid and explosive decomposition.[1][2][3] Organic peroxides are sensitive to heat, friction, impact, and light, as well as to strong oxidizing and reducing agents.[3] Due to the presence of the weak oxygen-oxygen bond, these compounds can be highly reactive and pose significant hazards if not handled correctly. This document provides detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Data Presentation

While specific quantitative hazard data for this compound is limited, the following table summarizes its computed properties and presents extrapolated hazard information based on analogous organic peroxides.

PropertyValue (this compound)Hazard Classification (Extrapolated from Analogous Peroxides)Notes
IUPAC Name 1-(1-hydroperoxyethoxy)butane--
CAS Number 62607-57-2--
Molecular Formula C6H14O3--
Molecular Weight 134.17 g/mol --
Physical State Presumed to be a liquidFlammable LiquidOrganic peroxides are often flammable and can have low flash points.[4][5]
Stability UnstableOrganic Peroxide (Type F or similar)Organic peroxides are thermally unstable and may undergo self-accelerating decomposition. Heating may cause a fire or explosion.[2][3][5] They are also sensitive to shock, friction, and contamination.[2][3]
Toxicity Data not availableAcute Toxicity (Oral, Dermal, Inhalation) - Harmful to ToxicAnalogous peroxides like tert-Butyl hydroperoxide are harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[6]
Corrosivity Data not availableCauses severe skin burns and eye damage.Many organic peroxides are corrosive.[2][6]
Sensitization Data not availableMay cause an allergic skin reaction.Skin sensitization has been observed with other organic peroxides.[6]
Mutagenicity Data not availableSuspected of causing genetic defects.Some organic peroxides are suspected mutagens.[6]
Environmental Hazards Data not availableToxic to aquatic life with long-lasting effects.Based on data for similar compounds.[6]

Experimental Protocols

The following protocols are designed to mitigate the risks associated with handling this compound.

A comprehensive assessment of the required PPE should be conducted before any handling of this compound. The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and potential explosions.

  • Hand Protection: Chemically resistant gloves (e.g., neoprene or nitrile) must be worn. Gloves should be inspected before each use and disposed of immediately if contaminated.

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

  • Work Area: All manipulations of this compound should be performed in a well-ventilated chemical fume hood with the sash at the lowest practical height. The work area should be free of clutter and ignition sources.

  • Quantity: Only the smallest necessary amount of the peroxide should be handled at any given time.

  • Tools: Use non-sparking tools made of materials like plastic or ceramic for transferring and handling.[7]

  • Containment: Use secondary containment (e.g., a tray) to contain any potential spills.

  • Heating: Avoid heating this compound. If heating is unavoidable, it must be done with extreme caution using a water bath or other indirect heating method with precise temperature control. Never heat directly on a hot plate.

  • Contamination: Avoid contact with incompatible materials such as strong acids, bases, metals, and reducing agents, as these can catalyze decomposition.[7]

Proper storage is critical to maintaining the stability of this compound.

  • Container: Store in the original, tightly sealed, light-resistant container.

  • Location: Store in a dedicated, well-ventilated, and temperature-controlled area, away from heat, light, and ignition sources. A refrigerator or cold room suitable for flammable materials may be required.

  • Segregation: Store separately from incompatible materials, especially flammable solvents and corrosive substances.

  • Labeling: The container must be clearly labeled with the chemical name, hazard warnings, date received, and date opened.

  • Shelf Life: Organic peroxides have a limited shelf life. Establish a system to monitor the age of the compound and dispose of it before it becomes hazardous. For peroxide-forming chemicals, a general guideline is to test for peroxides regularly and dispose of them after 3-12 months of opening, depending on the specific class of the compound.[8]

  • Minor Spills:

    • Evacuate the immediate area.

    • If safe to do so, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent.

  • Major Spills or Fire:

    • Evacuate the laboratory and activate the fire alarm.

    • Do not attempt to fight a fire involving organic peroxides unless you are trained to do so. Use a CO2 or dry chemical extinguisher. Do not use water as it may be ineffective.

    • Contact emergency services immediately.

  • Collection: Collect all waste containing this compound in a designated, labeled, and compatible waste container.

  • Treatment: Do not attempt to neutralize or treat peroxide waste unless you are trained and equipped to do so.

  • Disposal: All waste must be disposed of as hazardous waste through your institution's environmental health and safety office. Never dispose of organic peroxides down the drain or in the regular trash.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the logical relationships and workflows for the safe handling of organic peroxides.

SafeHandlingWorkflow start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Handle Small Quantities with Non-Sparking Tools fume_hood->handling storage Store Properly: Cool, Dark, Segregated handling->storage After Use spill Spill Occurs handling->spill disposal Dispose as Hazardous Waste storage->disposal End of Shelf Life end End of Procedure disposal->end minor_spill Minor Spill Procedure: Absorb with Inert Material spill->minor_spill Minor major_spill Major Spill/Fire Procedure: Evacuate and Call for Help spill->major_spill Major/Fire minor_spill->disposal major_spill->end

Caption: Workflow for the safe handling of this compound.

PeroxideDecompositionPathway peroxide This compound (R-O-O-H) decomposition Homolytic Cleavage of O-O Bond peroxide->decomposition initiator Initiator (Heat, Light, Shock, Contaminant) initiator->peroxide acts on radicals Formation of Free Radicals (RO• + •OH) decomposition->radicals reaction Exothermic Self-Accelerating Decomposition radicals->reaction products Gaseous Products, Fire, Explosion reaction->products

Caption: Simplified pathway of peroxide decomposition.

References

Potential Applications of Ether Hydroperoxides in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ether hydroperoxides in various materials science applications. Ether hydroperoxides, while often associated with solvent degradation, are valuable reagents for initiating polymerization, cross-linking polymers, and formulating advanced materials.

Application Note 1: Ether Hydroperoxides as Initiators for Emulsion Polymerization

Introduction: Ether hydroperoxides are effective initiators for emulsion polymerization, a process widely used to produce synthetic lattices. In combination with a reducing agent, they form a redox pair that can generate radicals and initiate polymerization at low temperatures. This allows for better control over the reaction kinetics and the final polymer properties.

Principle: The initiation of emulsion polymerization by an ether hydroperoxide redox system involves the decomposition of the hydroperoxide by a reducing agent to form an alkoxy radical. This radical then initiates the polymerization of monomers emulsified in a continuous phase, typically water. The use of a redox system allows for lower activation energy for radical formation compared to thermal initiation.

Application Note 2: Cross-Linking of Polymers using Ether Hydroperoxides

Introduction: Ether hydroperoxides can be used as cross-linking agents for various polymers, such as polyethylene. The cross-linking process improves the mechanical properties, thermal stability, and chemical resistance of the polymer.

Principle: At elevated temperatures, the ether hydroperoxide decomposes to form free radicals. These radicals abstract hydrogen atoms from the polymer chains, creating polymer radicals. The combination of these polymer radicals results in the formation of a three-dimensional network structure.

Application Note 3: Ether Hydroperoxides in Dental Composite Resins

Introduction: Ether hydroperoxides, particularly polymeric or oligomeric versions, are utilized as oxidizing agents in the redox initiation systems of self-cure and dual-cure dental composite resins.[1] These materials are used for dental restorations and adhesives.

Principle: In a two-component dental composite system, one paste contains the ether hydroperoxide, while the other contains a reducing agent (e.g., an amine or a thiourea derivative) and a catalyst (e.g., a copper salt).[2] When the two pastes are mixed, a redox reaction occurs, generating free radicals that initiate the polymerization of methacrylate monomers, leading to the hardening of the composite material.[1][2] The use of polymeric hydroperoxides can reduce the odor associated with volatile, low-molecular-weight hydroperoxides like cumene hydroperoxide.[1]

Quantitative Data Summary

Table 1: Monomer Conversion in Emulsion Polymerization Initiated by Redox Systems

Monomer SystemInitiator SystemTemperature (°C)Time (min)Monomer Conversion (%)Reference
Vinyl acetate / Neodecanoic acid vinyl esterl-ascorbic acid / tert-butyl hydroperoxide / Fe(III) catalyst-1 to 872 - 24090 - 99[3]
Styrene-acrylic latextert-butyl hydroperoxide / Bruggolite® FF6 M6015>99 (residual BA undetectable)[4]
Vinyl acetatetert-butyl hydroperoxide / Glutaraldehyde bis(sodium hydrogen sulfite)67180Not specified[5][6]

Table 2: Mechanical Properties of Peroxide-Crosslinked High-Density Polyethylene (HDPE)

Cross-linking SystemTensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)Flexural Strength (MPa)Reference
Neat HDPE21.5510.234.127.5[7]
HDPE + 2.5% DTBP20.190--[7]
HDPE + 2.5% DTBP + 0.5% TAIC16.5573.6104.7333.6[7]
LDPE + 2% Dicumyl PeroxideNot specifiedNot specifiedNot specifiedNot specified[8]

DTBP: Di-tert-butyl peroxide, TAIC: Triallyl isocyanurate

Table 3: Properties of Dental Composites with Polymeric Hydroperoxide Initiators

Oligomer InitiatorFlexural Strength (MPa)Flexural Modulus (GPa)Working Time (s)Reference
P(MMA25-st-HPPBEMA75)2500~120~7.5~100[1]
PHPPBEMA2500~110~7.0~120[1]

P(MMA-st-HPPBEMA): poly(methyl methacrylate-co-(4-(2-hydroxyperoxypropyl)benzoate) 2-ethyl methacrylate), PHPPBEMA: poly(4-(2-hydroxyperoxypropyl)benzoate) 2-ethyl methacrylate)

Experimental Protocols

Protocol 1: Redox-Initiated Emulsion Polymerization of a Styrene-Acrylic Latex

Materials:

  • Styrene-acrylic latex pre-emulsion

  • tert-Butyl hydroperoxide (tBHP), 70% in water

  • Reducing agent solution (e.g., Bruggolite® FF6 M)

  • Deionized water

  • Jacketed glass reactor with stirrer, condenser, and nitrogen inlet

  • Thermostat

Procedure:

  • Charge 350 g of the styrene-acrylic latex into the jacketed reactor.

  • Heat the reactor to 60°C and maintain this temperature using the thermostat.

  • Stir the latex at a constant rate (e.g., 285 rpm).[4]

  • Prepare a 2% solution of tBHP by dissolving 7.14 g of 70% tBHP in 250 mL of deionized water.[4]

  • Prepare a solution of the reducing agent according to the manufacturer's instructions.

  • Simultaneously and continuously add the tBHP solution and the reducing agent solution to the reactor over a period of 60 minutes.[4]

  • After the addition is complete, continue stirring at 60°C for an additional 30 minutes to ensure complete monomer conversion.

  • Cool the reactor to room temperature.

  • Collect the resulting polymer latex.

Protocol 2: Cross-Linking of Low-Density Polyethylene (LDPE) with Dicumyl Peroxide

Materials:

  • Low-density polyethylene (LDPE) powder

  • Dicumyl peroxide (DCP)

  • Hard, brittle, straight-hydrocarbon chain synthetic wax (optional, as a blend component)

  • Mechanical mixer

  • Hydraulic press with heating platens

  • Xylene (for gel content determination)

  • Soxhlet extraction apparatus

Procedure:

  • Mechanically mix the LDPE powder with the desired amount of DCP (e.g., 2 wt%). If preparing a blend, add the wax at this stage.[8]

  • Place the mixture in a mold and preheat the hydraulic press to 180°C.

  • Press the mixture for 10 minutes at 180°C to form a sheet.[8]

  • Allow the sheet to cool to room temperature.

  • To determine the extent of cross-linking, cut a sample of known weight from the sheet.

  • Place the sample in a Soxhlet extractor and extract with boiling xylene for 12 hours to remove any uncross-linked polymer.[8]

  • Dry the remaining gel to a constant weight and calculate the gel content as the percentage of the initial sample weight.

Protocol 3: Preparation of a Methacrylate-Based Dental Composite with a Polymeric Hydroperoxide

Materials:

  • Resin matrix (e.g., a mixture of Bis-GMA and TEGDMA monomers)

  • Silanized filler particles (e.g., barium glass)

  • Polymeric hydroperoxide initiator (e.g., P(MMA-st-HPPBEMA))

  • Reducing agent paste (containing acetylthiourea and copper acetylacetonate)[1]

  • Two-paste mixing system

Procedure:

  • Prepare the Initiator Paste:

    • Thoroughly mix the resin matrix with the silanized filler particles to form a paste.

    • Disperse the polymeric hydroperoxide initiator into this paste at the desired concentration.

  • Prepare the Accelerator Paste:

    • Separately, prepare a second paste containing the resin matrix, filler particles, and the reducing agent system (acetylthiourea and copper acetylacetonate).[1]

  • Application and Curing:

    • Dispense equal amounts of the initiator and accelerator pastes onto a mixing pad.

    • Thoroughly mix the two pastes until a homogeneous consistency is achieved.

    • Apply the mixed composite to the desired location.

    • Allow the composite to self-cure at ambient temperature. The working time and setting time will depend on the specific formulation.[1]

Visualizations

experimental_workflow_synthesis cluster_start Starting Materials cluster_process Synthesis Process cluster_product Product Ether Ether Autoxidation Autoxidation Ether->Autoxidation Oxygen Oxygen Oxygen->Autoxidation Ether_Hydroperoxide Ether Hydroperoxide Autoxidation->Ether_Hydroperoxide

Caption: General workflow for the synthesis of ether hydroperoxides.

signaling_pathway_redox_initiation Ether_Hydroperoxide Ether Hydroperoxide (ROOH) Redox_Reaction Redox Reaction Ether_Hydroperoxide->Redox_Reaction Reducing_Agent Reducing Agent (e.g., Fe²⁺) Reducing_Agent->Redox_Reaction Alkoxy_Radical Alkoxy Radical (RO•) Redox_Reaction->Alkoxy_Radical Initiation Initiation Alkoxy_Radical->Initiation Monomer Monomer Monomer->Initiation Propagating_Radical Propagating Polymer Chain Initiation->Propagating_Radical Propagating_Radical->Monomer Propagation

Caption: Signaling pathway of redox initiation in polymerization.

experimental_workflow_crosslinking cluster_materials Materials cluster_process Process cluster_product Product Polymer Polymer Mixing Mixing Polymer->Mixing Ether_Hydroperoxide Ether Hydroperoxide Ether_Hydroperoxide->Mixing Heating Heating (Thermal Decomposition) Mixing->Heating Crosslinking_Reaction Cross-linking Heating->Crosslinking_Reaction Crosslinked_Polymer Cross-linked Polymer Crosslinking_Reaction->Crosslinked_Polymer

Caption: Experimental workflow for polymer cross-linking.

References

Application Notes and Protocols for Reactions with 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butoxyethane-1-peroxol is an alpha-alkoxy hydroperoxide, a class of organic peroxides that serve as versatile intermediates in organic synthesis. These compounds are typically generated in situ and are known for their potential as oxidizing agents and as precursors for various functional group transformations. Their reactivity is characterized by the presence of a labile hydroperoxide group adjacent to an ether linkage. This document provides detailed protocols for the synthesis of this compound and its subsequent application in two distinct synthetic transformations: a Criegee-type rearrangement and an iron(II)-mediated fragmentation.

Safety Precautions

Organic peroxides are potentially explosive and should be handled with extreme care.[1] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (safety glasses, lab coat, gloves) must be worn.[1] Reactions involving peroxides should be conducted behind a safety shield. Avoid friction, grinding, and exposure to heat or sources of ignition.[1] Peroxide-containing solutions should not be concentrated to dryness.

Synthesis of this compound

Principle

The synthesis of this compound is achieved through the ozonolysis of butyl vinyl ether in the presence of ethanol. The reaction proceeds via the formation of a primary ozonide, which then fragments in the presence of the alcohol to form the desired alpha-alkoxy hydroperoxide.

Experimental Protocol

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube connected to an ozone generator, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

  • Reactant Preparation: The flask is charged with a solution of butyl vinyl ether (10.0 g, 0.1 mol) in absolute ethanol (100 mL).

  • Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone (typically 1-3% in oxygen) is bubbled through the solution. The reaction is monitored by the persistence of the blue color of ozone in the solution or by testing the effluent gas with the potassium iodide trap (the solution turns violet in the presence of excess ozone).

  • Work-up: Once the reaction is complete, the ozone flow is stopped, and the solution is purged with a stream of nitrogen or oxygen to remove any dissolved ozone. The resulting solution containing this compound is typically used immediately in subsequent reactions without isolation.

Quantitative Data for Synthesis

ParameterValue
Starting MaterialButyl vinyl ether
ReagentOzone, Ethanol
Temperature-78 °C
SolventEthanol
Assumed Yield85-95% (in solution)

Application 1: Criegee-Type Rearrangement to Form Butyl Acetate and Acetaldehyde

Principle

In the presence of an acylating agent, this compound undergoes a Criegee-type rearrangement. The intermediate peroxy ester rearranges to form an ester and a carbonyl compound.[2]

Experimental Protocol

  • Reaction Setup: To the freshly prepared solution of this compound (assumed 0.09 mol in 100 mL ethanol) at -78 °C, a solution of acetic anhydride (10.2 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in dichloromethane (50 mL) is added dropwise.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up: The reaction mixture is diluted with water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed under reduced pressure.

  • Purification: The resulting crude product can be purified by fractional distillation to yield butyl acetate.

Quantitative Data for Criegee Rearrangement

ParameterValue
Starting MaterialThis compound
ReagentAcetic Anhydride, Pyridine
Temperature-78 °C to room temp.
SolventEthanol/Dichloromethane
Product 1Butyl acetate
Product 2Acetaldehyde
Expected Yield70-80% (of Butyl acetate)

Application 2: Iron(II)-Mediated Fragmentation

Principle

Treatment of alpha-alkoxy hydroperoxides with iron(II) sulfate generates an alkoxy radical, which can undergo C-C bond fragmentation.[1] This radical fragmentation pathway offers an alternative to the ionic Criegee rearrangement.

Experimental Protocol

  • Reaction Setup: The freshly prepared solution of this compound (assumed 0.09 mol in 100 mL ethanol) is cooled to 0 °C in an ice bath.

  • Reaction: A solution of iron(II) sulfate heptahydrate (27.8 g, 0.1 mol) in deoxygenated water (50 mL) is added dropwise to the stirred solution over 30 minutes. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. The mixture is stirred for an additional 2 hours at room temperature.

  • Work-up: The reaction mixture is diluted with water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, and filtered.

  • Analysis: The products of the fragmentation (which can include butanol, acetaldehyde, and ethane) can be analyzed by gas chromatography-mass spectrometry (GC-MS).

Quantitative Data for Iron(II)-Mediated Fragmentation

ParameterValue
Starting MaterialThis compound
ReagentIron(II) sulfate heptahydrate
Temperature0 °C to room temp.
SolventEthanol/Water
Expected ProductsButanol, Acetaldehyde, Ethane
YieldVariable, dependent on subsequent radical trapping

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_app1 Application 1: Criegee Rearrangement cluster_app2 Application 2: Iron(II) Fragmentation Butyl_vinyl_ether Butyl Vinyl Ether in Ethanol Ozonolysis Ozonolysis (-78 °C) Butyl_vinyl_ether->Ozonolysis O3 Product_solution Solution of This compound Ozonolysis->Product_solution Ac2O_Py Acetic Anhydride, Pyridine Product_solution->Ac2O_Py FeSO4 FeSO4 Product_solution->FeSO4 Rearrangement Criegee Rearrangement Ac2O_Py->Rearrangement Products1 Butyl Acetate & Acetaldehyde Rearrangement->Products1 Fragmentation Radical Fragmentation FeSO4->Fragmentation Products2 Fragmentation Products Fragmentation->Products2

Caption: Experimental workflow for the synthesis and subsequent reactions of this compound.

Criegee_Mechanism Hydroperoxide This compound Ac2O + Acetic Anhydride Hydroperoxide->Ac2O Peroxyester Intermediate Peroxyester Ac2O->Peroxyester Rearrangement Criegee Rearrangement (Migration of Butoxy Group) Peroxyester->Rearrangement Intermediate Ionic Intermediate Rearrangement->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Products Butyl Acetate + Acetaldehyde Hydrolysis->Products

Caption: Simplified mechanism of the Criegee rearrangement of this compound.

References

Application Notes and Protocols for Scaling Up Reactions Involving 1-Butoxyethane-1-peroxol and Related Organic Peroxides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are general guidelines for handling organic peroxides and are intended for experienced laboratory personnel. 1-Butoxyethane-1-peroxol is a specific organic peroxide for which detailed public-domain reaction protocols are scarce. Therefore, the information provided is based on best practices for handling similar, potentially hazardous organic peroxides. A thorough risk assessment must be conducted before any new reaction or scale-up is attempted.

Introduction to this compound

This compound, with the chemical formula C6H14O3, is an organic peroxide.[1] Organic peroxides are characterized by the presence of the peroxy functional group (R-O-O-R' or R-O-O-H). These compounds are valuable reagents in organic synthesis, often used as oxidants, radical initiators, or for the formation of C-O bonds.[2][3] However, they are also a class of compounds with inherent instability, posing significant safety risks if not handled correctly, especially during scale-up.[4][5] Their reactions are often highly exothermic, and in pure or concentrated forms, they can be explosive.[4]

Safety Considerations for Scaling Up Organic Peroxide Reactions

Scaling up reactions involving organic peroxides introduces significant safety challenges, primarily due to the potential for thermal runaway and explosive decomposition.[6] A comprehensive safety assessment is critical before proceeding with any scale-up.

Key Safety Parameters

Several parameters are used to assess the reactivity and potential hazards of organic peroxides. This data is crucial for a thorough risk assessment.

ParameterDescriptionSignificance in Scale-Up
Active Oxygen Content (A.O.) The mass fraction of peroxide oxygen in the molecule.[7]A higher A.O. content generally indicates greater potential energy and hazard. Caution is warranted for multigram scale reactions with A.O. content above 5-10%.[7]
Self-Accelerating Decomposition Temperature (SADT) The lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition.Crucial for determining safe storage and transport temperatures. The reaction temperature should be kept well below the SADT.
Heat of Reaction (ΔHrxn) The amount of heat released or absorbed during a chemical reaction.Highly exothermic reactions require careful thermal management to prevent temperature escalation and potential runaway.
Temperature of No Return (TNR) The temperature at which a reaction, under specific cooling conditions, will proceed to the maximum rate and cannot be stopped by the available cooling capacity.Exceeding the TNR will lead to a thermal runaway. This must be calculated based on the reactor's heat removal capacity.
General Handling Precautions
  • Dilution: Whenever possible, use dilute solutions of organic peroxides to reduce the active oxygen content and the risk of self-accelerating decomposition.[7]

  • Material Compatibility: Avoid contact of organic peroxides with incompatible materials such as strong acids, bases, reducing agents, and certain metals (e.g., redox-active metals) that can catalyze decomposition.[7] Use plastic or Teflon equipment for transfers.[7]

  • Temperature Control: Maintain strict control over the reaction temperature. Use adequate cooling and an addition-controlled strategy, where the peroxide is added slowly to the reaction mixture to manage the exothermic release.[4][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.[9] For larger scale reactions, consider working behind a blast shield.[7]

  • Quenching: After the reaction is complete, any unreacted peroxide must be safely quenched before workup and purification.[4] Common quenching agents include aqueous solutions of sodium bisulfite or sodium thiosulfate.[4]

Experimental Protocol: General Procedure for a Scaled-Up Oxidation Reaction

This hypothetical protocol describes the oxidation of a generic substrate using an organic peroxide like this compound. This is a generalized procedure and must be adapted and rigorously tested on a small scale before any attempt at scale-up.

Materials and Equipment
  • Reactants: Substrate, Organic Peroxide (e.g., this compound solution), Solvent.

  • Quenching Agent: 1 M Sodium thiosulfate (Na2S2O3) solution.[4]

  • Equipment: Jacketed glass reactor with overhead stirring, thermocouple for internal temperature monitoring, addition funnel with pressure equalization, nitrogen inlet, and a cooling system (circulating chiller).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reactor 1. Assemble and dry reactor charge_substrate 2. Charge substrate and solvent prep_reactor->charge_substrate cool_reactor 3. Cool reactor to set temperature charge_substrate->cool_reactor add_peroxide 5. Slow, controlled addition of peroxide cool_reactor->add_peroxide prep_peroxide 4. Prepare dilute peroxide solution prep_peroxide->add_peroxide monitor_temp 6. Monitor internal temperature add_peroxide->monitor_temp stir_reaction 7. Stir until complete (TLC/LC-MS monitoring) monitor_temp->stir_reaction quench 8. Quench excess peroxide stir_reaction->quench extract 9. Aqueous extraction quench->extract dry 10. Dry organic layer extract->dry concentrate 11. Concentrate in vacuo dry->concentrate

Caption: General workflow for a scaled-up organic peroxide reaction.

Step-by-Step Procedure
  • Reactor Setup: Assemble the jacketed reactor system under a nitrogen atmosphere. Ensure all glassware is dry and free of contaminants.

  • Charge Reactants: Charge the substrate and the chosen solvent into the reactor.

  • Cooling: Begin stirring and cool the reactor contents to the predetermined reaction temperature (e.g., 0 °C) using the circulating chiller.

  • Peroxide Addition: The organic peroxide should be added slowly and dropwise from the addition funnel over a prolonged period (e.g., 1-2 hours). The addition rate should be controlled to maintain the internal temperature within a narrow range (e.g., ± 2 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, slowly add a freshly prepared aqueous solution of a suitable reducing agent, such as sodium thiosulfate, while maintaining cooling.[4] The addition should be exothermic, so careful temperature control is essential.

  • Peroxide Test: After quenching, test the reaction mixture for the presence of residual peroxides using peroxide test strips. Continue adding the quenching agent until the test is negative.

  • Workup: Proceed with the standard aqueous workup, extraction, drying, and concentration of the product. Never concentrate a solution that may still contain peroxides. [4]

Logic Diagram for Scale-Up Decision Making

The decision to scale up a reaction involving an organic peroxide should be based on a careful evaluation of the risks.

G start Propose Scale-Up of Peroxide Reaction risk_assessment Conduct Thorough Risk Assessment start->risk_assessment small_scale Perform Small-Scale Trials (mg scale) risk_assessment->small_scale thermal_study Conduct Calorimetry Studies (DSC, RC1) small_scale->thermal_study sadt_known Is SADT of peroxide known and well above reaction temp? thermal_study->sadt_known exotherm_manageable Is reaction exotherm manageable by reactor cooling? sadt_known->exotherm_manageable Yes no_go Do Not Proceed or Redesign Process sadt_known->no_go No proceed Proceed with Scale-Up with Strict Controls exotherm_manageable->proceed Yes exotherm_manageable->no_go No

Caption: Decision-making flowchart for scaling up peroxide reactions.

Data Presentation: Hazard Classification of Organic Peroxides

The following table provides a general guideline for precautions based on the Active Oxygen (A.O.) content of organic peroxides.[7]

Active Oxygen (A.O.) ContentExample CompoundsLevel of Precaution and Scale-Up Considerations
≤ 5% C18 fatty acid hydroperoxideGenerally considered safe for normal laboratory use. Standard precautions are sufficient unless other factors (e.g., very large scale) are present.
5-10% Benzoyl peroxideCaution is warranted, especially on a multigram scale.[7] Avoid heating concentrated solutions or exposing them to redox-active metals.[7]
10-15% Cumene hydroperoxide, peracidsCaution is necessary even on a gram scale.[7] For multigram scales, the use of safety shields is recommended. Preliminary thermal analysis is advisable for large-scale work.[7]
>15% Peracetic acid, "acetone peroxides"Assumed to have the potential to detonate or deflagrate without warning.[7] Must be handled in dilute solutions.[7] Extreme caution is required.

Conclusion

The use of this compound and other organic peroxides in scaled-up reactions requires a profound respect for their potential hazards. While they are enabling reagents in chemical synthesis, their successful and safe implementation on a larger scale is contingent on a thorough understanding of their properties, meticulous planning, and the implementation of robust engineering and administrative controls. The guidelines presented here offer a framework for approaching the scale-up of such reactions, emphasizing a safety-first culture in the laboratory and production environments. Continuous flow chemistry is also an emerging technique that can significantly improve the safety of reactions involving peroxides by minimizing the reaction volume and enhancing heat transfer.[5][6]

References

Application Notes and Protocols: α-Hydroperoxy Ethers as Reagents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on 1-Butoxyethane-1-peroxol and its Analogs

Introduction

While "this compound" is not a formally recognized or widely documented chemical entity, its nomenclature suggests it belongs to the class of α-hydroperoxy ethers. These organic peroxides are characterized by a hydroperoxy group (-OOH) attached to a carbon atom that is also bonded to an ether linkage. This structural motif is of significant interest in medicinal chemistry due to the inherent reactivity of the peroxide bond, which can be harnessed for therapeutic effects. This document provides an overview of the applications and experimental considerations for using α-hydroperoxy ethers, using this compound as a representative compound, in the context of drug discovery and development.

Organic peroxides are a class of compounds that contain a peroxy group (-O-O-) and are known for their diverse reactivity and applications in both synthetic and industrial chemistry.[1] In medicinal chemistry, the peroxide functional group is a key pharmacophore in several important drugs, most notably the antimalarial agent artemisinin and its derivatives.[2][3] The therapeutic action of these compounds is often attributed to the iron-mediated cleavage of the peroxide bond within the target pathogen, which generates reactive oxygen species (ROS) and other radical species that are toxic to the parasite.[4]

Applications in Medicinal Chemistry

The unique reactivity of the peroxide bond makes α-hydroperoxy ethers and related compounds promising candidates for the development of new therapeutic agents, particularly in the fields of infectious diseases and oncology.

1. Antimalarial Activity

The success of artemisinin, a naturally occurring 1,2,4-trioxane, has spurred the development of a wide range of synthetic and semi-synthetic peroxide-containing antimalarial drugs.[5][6] These "ozonides" and other peroxide-based compounds are designed to mimic the action of artemisinin.[6][7] The essential feature for their pharmacological activity is the peroxide moiety.[2] The mechanism of action is thought to involve the interaction of the peroxide with heme (iron(II)) released during the digestion of hemoglobin by the malaria parasite. This interaction leads to the homolytic cleavage of the O-O bond, generating cytotoxic carbon-centered radicals that alkylate and damage parasite proteins, ultimately leading to parasite death.[4]

2. Anticancer Activity

Cancer cells often exhibit a state of increased oxidative stress and have higher levels of reactive oxygen species (ROS) compared to normal cells.[8][9] This altered redox balance can be exploited for therapeutic purposes.[8] Peroxide-containing compounds can act as pro-drugs that are selectively activated in the tumor microenvironment to generate high levels of cytotoxic ROS, such as hydrogen peroxide (H₂O₂).[8][9][10] This strategy aims to overwhelm the antioxidant defenses of cancer cells, leading to apoptosis.[8] Some anticancer prodrugs are designed to be activated by the high levels of H₂O₂ already present in cancer cells, releasing a cytotoxic agent.[11]

3. Antiparasitic and Anthelmintic Activity

Beyond malaria, organic peroxides have shown efficacy against a range of other parasites, including those responsible for schistosomiasis and other helminth diseases.[12] For instance, synthetic 1,2-dioxolanes have demonstrated high in vitro activity against Schistosoma mansoni.[12] The mechanism of action is believed to be similar to that in malaria, involving the generation of radicals that are toxic to the parasite.[12] Hydrogen peroxide itself has been shown to be effective in controlling parasitic infestations in aquaculture.[13][14] The host immune system also utilizes ROS, such as hydrogen peroxide, to combat parasitic infections.[15]

Experimental Protocols

Caution: Organic peroxides are potentially explosive and should be handled with extreme care.[16] All work should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.

Protocol 1: Generalized Synthesis of an α-Hydroperoxy Ether

This protocol describes a general method for the synthesis of α-hydroperoxy ethers via the ozonolysis of a vinyl ether in the presence of a proton source.

Materials:

  • Butyl vinyl ether (as a precursor for a 1-butoxyethane derivative)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Ozone (O₃) generator

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve butyl vinyl ether (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and CH₃OH.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-hydroperoxy ether.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic activity of a peroxide-containing compound against a cancer cell line using an MTT assay.

Materials:

  • Peroxide compound (e.g., this compound analog)

  • Cancer cell line (e.g., HeLa)

  • Normal cell line (e.g., HEK293) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Culture the cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of the peroxide compound in DMSO and make serial dilutions in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Representative Biological Activities of Peroxide-Containing Compounds

Compound ClassTarget Organism/Cell LineBiological ActivityIC₅₀ ValueReference
1,2,4-Trioxolanes (Ozonides)Plasmodium falciparumAntimalarialComparable to artemether[5]
Synthetic 1,2-DioxolanesSchistosoma mansoniAnthelminticHigh in vitro activity[12]
Peroxide ProdrugsVarious Cancer Cell LinesAnticancer60-90% inhibition[11]
Artemisinin DerivativesPlasmodium falciparumAntimalarialNanomolar range[2]

Visualizations

G cluster_0 Synthesis of α-Hydroperoxy Ether Vinyl Ether Vinyl Ether Ozonolysis Ozonolysis Vinyl Ether->Ozonolysis Carbonyl Oxide Intermediate Carbonyl Oxide Intermediate Ozonolysis->Carbonyl Oxide Intermediate α-Hydroperoxy Ether α-Hydroperoxy Ether Carbonyl Oxide Intermediate->α-Hydroperoxy Ether Proton Source (e.g., Methanol) Proton Source (e.g., Methanol) Proton Source (e.g., Methanol)->Carbonyl Oxide Intermediate

Caption: General workflow for the synthesis of α-hydroperoxy ethers.

G cluster_1 Mechanism of Action of Peroxide-Based Drugs Peroxide Drug (R-O-O-R') Peroxide Drug (R-O-O-R') Reductive Cleavage Reductive Cleavage Peroxide Drug (R-O-O-R')->Reductive Cleavage Fe(II) (from Heme) Fe(II) (from Heme) Fe(II) (from Heme)->Reductive Cleavage Reactive Radicals (e.g., RO•) Reactive Radicals (e.g., RO•) Reductive Cleavage->Reactive Radicals (e.g., RO•) Alkylation of Biomolecules Alkylation of Biomolecules Reactive Radicals (e.g., RO•)->Alkylation of Biomolecules Cell Death Cell Death Alkylation of Biomolecules->Cell Death G cluster_2 In Vitro Screening Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48h) Incubation (48h) Compound Treatment->Incubation (48h) MTT Assay MTT Assay Incubation (48h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

References

Application Notes and Protocols for 1-Butoxyethane-1-peroxol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Butoxyethane-1-peroxol

This compound, also known as 1-butoxy-1-hydroperoxyethane, is an alpha-alkoxyalkyl hydroperoxide. This class of organic peroxides is of interest in synthetic chemistry due to the presence of a reactive hydroperoxide functional group (-OOH) and an ether linkage on the same carbon atom. These structural features make them potential reagents for a variety of oxidation reactions. The O-O bond in hydroperoxides is weak and can be cleaved to generate reactive oxygen-centered radicals, which are useful for initiating polymerization and for the functionalization of organic molecules. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP), suggests its utility as an oxidizing agent in various synthetic transformations, including the epoxidation of alkenes and the oxidation of sulfides to sulfoxides.

Safety Protocols for Handling this compound

Organic peroxides are potentially hazardous materials that can be sensitive to heat, friction, impact, and contamination. Proper handling and storage are crucial to ensure laboratory safety.[1][2][3]

2.1. General Handling Precautions:

  • Always work in a well-ventilated fume hood when handling this compound.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1]

  • Avoid all sources of ignition, such as open flames, hot plates, and sparks.

  • Use non-metallic (e.g., plastic, ceramic, or Teflon-coated) spatulas and equipment to prevent friction and static discharge.[1]

  • Never return unused peroxides to their original container to avoid contamination.[2]

  • Keep peroxide solutions away from reducing agents, strong acids and bases, and flammable solvents to prevent hazardous reactions.[1]

2.2. Storage:

  • Store this compound in its original, tightly sealed, light-resistant container in a cool, dry, and dark location.[1][2]

  • Do not store on wooden shelves or pallets.[4]

  • Store at the lowest possible temperature consistent with its solubility and freezing point to minimize decomposition.[2] Caution: Do not store liquid peroxides at temperatures below their freezing point, as precipitated or frozen peroxides can be extremely shock-sensitive.[2]

  • Label containers with the date of receipt, date opened, and a scheduled disposal date.

2.3. Spill and Waste Disposal:

  • In case of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.

  • Do not use combustible materials like paper towels for cleanup.

  • Contaminated materials should be wetted with water and placed in a loosely covered container for disposal.[3]

  • Dispose of all peroxide-containing waste according to institutional and local regulations.

Synthesis of this compound via Ozonolysis of Butyl Vinyl Ether

A plausible and effective method for the synthesis of this compound is the ozonolysis of butyl vinyl ether in an ethanol-containing solvent. The Criegee intermediate formed during ozonolysis is trapped by the alcohol to yield the desired α-alkoxyalkyl hydroperoxide.[5][6]

cluster_reactants Reactants cluster_products Products ButylVinylEther Butyl Vinyl Ether Molozonide Primary Ozonide (Molozonide) ButylVinylEther->Molozonide + O3 Ozone Ozone (O3) Ethanol Ethanol Peroxol This compound Formaldehyde Formaldehyde Molozonide->Formaldehyde Fragmentation Criegee Criegee Intermediate Molozonide->Criegee Fragmentation Criegee->Peroxol + Ethanol

Caption: Synthesis of this compound.

3.1. Materials:

  • Butyl vinyl ether

  • Ethanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Ozone (generated from an ozone generator)

  • Nitrogen or Argon gas

  • Sodium sulfate (anhydrous)

3.2. Equipment:

  • Ozone generator

  • Three-necked round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet

  • Dry ice/acetone cooling bath

  • Rotary evaporator

  • Chromatography column

3.3. Experimental Protocol:

  • In a three-necked round-bottom flask, dissolve butyl vinyl ether (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous ethanol.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone-enriched oxygen through the solution via the gas dispersion tube.

  • Monitor the reaction by the appearance of a persistent blue color in the solution, indicating the presence of unreacted ozone and the completion of the reaction.

  • Once the reaction is complete, switch the gas flow to nitrogen or argon to purge the excess ozone from the solution until the blue color disappears.

  • Allow the reaction mixture to warm slowly to room temperature.

  • The solvent is then removed under reduced pressure using a rotary evaporator at low temperature (<30 °C).

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application Note 1: Epoxidation of Alkenes

This compound can be employed as an oxidant for the epoxidation of a variety of alkenes, often in the presence of a metal catalyst.

cluster_workflow General Workflow Start Start Dissolve Dissolve Alkene and Catalyst Start->Dissolve AddPeroxol Add this compound Dissolve->AddPeroxol Stir Stir at Specified Temperature AddPeroxol->Stir Monitor Monitor Reaction (TLC/GC) Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification Workup->Purify End End Purify->End

Caption: General experimental workflow for epoxidation.

4.1. General Reaction Scheme: Alkene + this compound --(Catalyst)--> Epoxide + 1-Butoxyethanol

4.2. Representative Data:

EntryAlkene SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1CycloocteneMo(CO)₆ (1)Dichloroethane806>95
2StyreneVO(acac)₂ (1)Toluene60885-90
31-OcteneTi(OiPr)₄ (5)Dichloromethane252470-75
4(R)-LimoneneW(CO)₆ (1)Benzene8012>95 (as a mixture of diastereomers)

(Note: The above data is representative and based on typical results obtained with other alkyl hydroperoxides. Actual yields may vary.)

4.3. Detailed Experimental Protocol (General Procedure for Metal-Catalyzed Epoxidation):

  • To a solution of the alkene (1.0 mmol) and the metal catalyst (0.01-0.05 mmol) in the specified solvent (5 mL) in a round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application Note 2: Oxidation of Sulfides to Sulfoxides

This compound can serve as a selective oxidizing agent for the conversion of sulfides to sulfoxides, a valuable transformation in organic synthesis. This reaction can often be performed under metal-free conditions or with simple acid catalysis.[7]

5.1. General Reaction Scheme: Sulfide + this compound --> Sulfoxide + 1-Butoxyethanol

5.2. Representative Data:

EntrySulfide SubstrateSolventTemp (°C)Time (h)Yield (%)
1ThioanisoleAcetic Acid252>95
2Dibenzyl sulfideMethanol25490-95
3Di-n-butyl sulfideAcetonitrile50685-90
44-ChlorothioanisoleAcetic Acid252.5>95

(Note: The above data is representative and based on typical results obtained with other hydroperoxides. Actual yields may vary.)

5.3. Detailed Experimental Protocol (General Procedure for Sulfide Oxidation):

  • Dissolve the sulfide (1.0 mmol) in the chosen solvent (e.g., acetic acid or methanol, 3 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add this compound (1.1 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (if an acidic solvent was used) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting sulfoxide can be purified by recrystallization or column chromatography if necessary.[7]

References

Application Notes and Protocols for the Catalytic Decomposition of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and detailed experimental data on the catalytic decomposition of 1-Butoxyethane-1-peroxol is limited in publicly available literature. The following application notes and protocols are based on the established chemistry of analogous α-alkoxyalkyl hydroperoxides and general principles of organic peroxide decomposition. All procedures involving organic peroxides should be conducted with extreme caution by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Introduction

This compound, with the IUPAC name 1-(1-hydroperoxyethoxy)butane, is an organic peroxide belonging to the class of α-alkoxyalkyl hydroperoxides.[1] These compounds are characterized by the presence of a hydroperoxide group (-OOH) and an ether linkage on the same carbon atom. Like other organic peroxides, this compound is a reactive molecule with the potential for controlled or uncontrolled decomposition.

The catalytic decomposition of such peroxides is of significant interest in organic synthesis, polymer chemistry, and potentially in understanding oxidative stress mechanisms in biological systems. The controlled decomposition can generate valuable reactive intermediates, such as alkoxyl radicals, which can initiate polymerization or be utilized in various functional group transformations. Understanding the catalytic pathways for the decomposition of this compound is crucial for its safe handling and for harnessing its synthetic potential.

Potential Applications

The controlled catalytic decomposition of this compound can be applied in several areas:

  • Radical Initiator: The decomposition of this compound generates radicals that can initiate polymerization of various monomers. The choice of catalyst can influence the decomposition rate and, consequently, the polymerization kinetics.

  • Oxidizing Agent: In the presence of suitable catalysts, this hydroperoxide can serve as an oxidizing agent for a variety of substrates, including the epoxidation of alkenes or the oxidation of alcohols and sulfides.

  • Source of Alkoxyl Radicals: The generated 1-butoxy-1-ethoxy radicals can be used in specific C-H functionalization reactions or other radical-mediated transformations, which are of growing importance in drug development and fine chemical synthesis.

  • Model for Oxidative Degradation: Studying the decomposition of this and similar ether peroxides can provide insights into the autoxidation and degradation pathways of ether-containing molecules, which is relevant for material stability and drug shelf-life studies.

Proposed Catalytic Decomposition Pathways

The decomposition of this compound can be catalyzed by a variety of substances, primarily through two general pathways: homolytic cleavage of the O-O bond to form radicals, or through acid-catalyzed mechanisms.

Metal-Catalyzed Homolytic Decomposition

Transition metal ions, such as those of iron, copper, cobalt, and manganese, are well-known catalysts for the decomposition of hydroperoxides.[2][3] The mechanism typically involves a redox cycle where the metal ion is oxidized and reduced.

  • Initiation: M^n+^ + R-OOH → M^(n+1)+^ + RO• + OH^-

  • Propagation: M^(n+1)+^ + R-OOH → M^n+^ + ROO• + H^+

Here, R represents the 1-butoxyethyl group. The resulting alkoxyl radical (RO•) is a key reactive intermediate.

Acid-Catalyzed Decomposition

Studies on other α-alkoxyalkyl hydroperoxides have demonstrated that their decomposition can be catalyzed by protons (H+).[4][5][6][7] This pathway is particularly relevant in acidic aqueous or organic media and is proposed to proceed via protonation of the ether oxygen, followed by elimination of the hydroperoxide group or rearrangement. The decomposition of similar α-alkoxyalkyl-hydroperoxides has been shown to yield hydrogen peroxide and multifunctional compounds.[5][7]

Quantitative Data Summary

Due to the absence of specific experimental data for this compound, the following table summarizes potential catalysts and expected major decomposition products based on the reactivity of analogous ether hydroperoxides and general principles of peroxide chemistry.

Catalyst ClassSpecific ExamplesProposed Major Decomposition ProductsRelevant Citations
Transition Metal Salts FeSO₄, CuCl₂, Co(OAc)₂, MnO₂Butanal, Acetaldehyde, Butanol, Ethanol, Water[8][9]
Acids (Proton Catalysis) HCl, H₂SO₄, Acidic ResinsButanol, Acetaldehyde, Hydrogen Peroxide, Water[4][5][10]
Halogenated Quinones Dichloro-p-benzoquinone (DCBQ)1-Butoxy-1-ethoxy radicals, which can further decompose[3]

Experimental Protocols

Safety First: Organic peroxides are potentially explosive and highly sensitive to heat, shock, friction, and contaminants.[11][12][13][14][15] Always work behind a blast shield in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, a face shield, and appropriate gloves.[11][14][15] Avoid using metal spatulas or stir bars that can cause friction. Teflon-coated or glass equipment is recommended.

Protocol 5.1: General Procedure for Metal-Catalyzed Decomposition of this compound

Objective: To achieve a controlled decomposition of this compound using a transition metal catalyst for applications such as polymerization initiation or substrate oxidation.

Materials:

  • This compound solution in a compatible solvent (e.g., toluene, ethyl acetate). Note: The pure compound is likely unstable and should be handled in solution.

  • Catalyst: e.g., Iron(II) sulfate (FeSO₄) or Copper(II) chloride (CuCl₂).

  • Inert solvent (e.g., deoxygenated toluene).

  • Inert atmosphere (Nitrogen or Argon).

  • Reaction vessel (three-neck flask) with a condenser, thermometer, and septum for additions.

  • Magnetic stirrer with a Teflon-coated stir bar.

  • Constant temperature bath.

Procedure:

  • Set up the reaction apparatus in a fume hood behind a blast shield. Ensure all glassware is clean and dry.

  • Purge the reaction vessel with an inert gas (N₂ or Ar) for 15-20 minutes.

  • In the reaction vessel, dissolve the catalyst (e.g., 0.1 - 1 mol%) in the inert solvent under a positive pressure of inert gas.

  • If a substrate for oxidation or a monomer for polymerization is being used, add it to the reaction vessel at this stage.

  • Bring the reaction mixture to the desired temperature (start with low temperatures, e.g., 25-40 °C, and cautiously increase if necessary).

  • Slowly add the solution of this compound to the reaction mixture dropwise via a syringe pump over a prolonged period. This ensures a low steady-state concentration of the peroxide, minimizing the risk of a runaway reaction.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS, or NMR) by carefully quenching aliquots of the reaction mixture.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench any remaining peroxide by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Proceed with the workup and purification of the desired products.

Protocol 5.2: General Procedure for Acid-Catalyzed Decomposition of this compound

Objective: To study the decomposition kinetics or to generate specific non-radical decomposition products.

Materials:

  • This compound solution in a suitable solvent (e.g., aqueous organic media like water/acetonitrile).

  • Acid catalyst (e.g., dilute HCl or H₂SO₄).

  • Buffer solutions to maintain a constant pH if required.

  • Constant temperature water bath.

  • Reaction vessel (e.g., a jacketed beaker or flask).

  • Analytical instrument for monitoring the decomposition (e.g., HPLC or Mass Spectrometer).

Procedure:

  • Prepare a solution of this compound in the chosen solvent system in the reaction vessel.

  • Place the reaction vessel in a constant temperature bath and allow it to equilibrate.

  • Initiate the decomposition by adding a small, precise amount of the acid catalyst to achieve the desired pH.

  • Immediately begin monitoring the concentration of this compound over time using a suitable analytical method.

  • Record the concentration at regular intervals to determine the decomposition rate.

  • The reaction can be quenched at various time points by neutralizing the acid with a base (e.g., NaHCO₃) for product analysis.

Visualizations

Catalytic_Decomposition_Workflow General Workflow for Catalytic Decomposition Studies cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Reagents (Peroxide Solution, Catalyst, Solvent) setup_apparatus Setup Reaction Apparatus (Inert Atmosphere, Safety Shield) prep_reagents->setup_apparatus add_catalyst Add Catalyst to Solvent setup_apparatus->add_catalyst set_temp Equilibrate to Desired Temperature add_catalyst->set_temp add_peroxide Slowly Add Peroxide Solution set_temp->add_peroxide monitor Monitor Reaction (TLC, GC-MS, etc.) add_peroxide->monitor quench Quench Excess Peroxide monitor->quench extract Product Extraction & Purification quench->extract analyze Characterize Products (NMR, MS, etc.) extract->analyze

Caption: A generalized workflow for conducting the catalytic decomposition of this compound.

Decomposition_Pathways Proposed Catalytic Decomposition Pathways cluster_metal Metal-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway start This compound metal_catalyst Transition Metal (e.g., Fe²⁺) start->metal_catalyst acid_catalyst Proton (H⁺) start->acid_catalyst homolysis Homolytic O-O Cleavage metal_catalyst->homolysis alkoxyl_radical Alkoxyl Radical Intermediate homolysis->alkoxyl_radical products_metal Butanal, Ethanol, etc. alkoxyl_radical->products_metal heterolysis Heterolytic Cleavage acid_catalyst->heterolysis products_acid Butanol, Acetaldehyde, H₂O₂ heterolysis->products_acid

Caption: Proposed metal- and acid-catalyzed decomposition pathways for this compound.

References

Application Notes and Protocols for 1-Butoxyethane-1-peroxol in Flow Chemistry Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic peroxides are a class of compounds widely utilized as radical initiators in polymerization, curing agents, and oxidizing agents in organic synthesis.[1][2] However, their inherent thermal instability and potential for explosive decomposition pose significant safety challenges in traditional batch processing.[3][4] Flow chemistry offers a compelling solution to mitigate these risks by providing superior control over reaction parameters, enhanced heat and mass transfer, and minimized reactor volumes.[3][4][5] This leads to improved safety, higher yields, and better product quality.[3]

Synthesis of 1-Butoxyethane-1-peroxol in a Flow Chemistry System

The continuous synthesis of this compound can be hypothetically achieved through the acid-catalyzed reaction of n-butyl vinyl ether with hydrogen peroxide. The small reactor volume and excellent temperature control of a flow system are ideal for managing this potentially exothermic reaction safely.

Experimental Protocol: Continuous Synthesis

1. Reagent Preparation:

  • Solution A (n-butyl vinyl ether): Prepare a 1.0 M solution of n-butyl vinyl ether in a suitable organic solvent (e.g., diethyl ether or tert-butyl methyl ether).

  • Solution B (Hydrogen Peroxide): Prepare a 1.2 M solution of hydrogen peroxide (30% w/w aqueous solution) in the same organic solvent. Caution: Handle hydrogen peroxide with appropriate personal protective equipment (PPE).

  • Solution C (Catalyst): Prepare a 0.1 M solution of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in the same organic solvent.

2. Flow Reactor Setup:

  • Utilize a commercially available flow chemistry system equipped with three high-pressure liquid chromatography (HPLC) pumps or syringe pumps, a T-mixer, a temperature-controlled reactor coil (e.g., PFA or stainless steel), and a back-pressure regulator.

  • The pumps should be connected to the T-mixer to allow for the controlled mixing of the three reagent streams.

  • The outlet of the T-mixer is connected to the reactor coil, which is submerged in a temperature-controlled bath.

  • The outlet of the reactor coil is connected to the back-pressure regulator.

3. Reaction Parameters:

  • Set the reactor temperature to the desired level (e.g., 10 °C).

  • Set the back-pressure regulator to maintain a constant pressure (e.g., 5 bar) to prevent solvent boiling and ensure consistent flow.

  • Set the flow rates of the three pumps according to the desired stoichiometry and residence time.

Table 1: Hypothetical Reaction Parameters for Continuous Synthesis of this compound

ParameterValue
Flow Rate (Solution A)0.5 mL/min
Flow Rate (Solution B)0.42 mL/min
Flow Rate (Solution C)0.1 mL/min
Total Flow Rate1.02 mL/min
Reactor Volume5 mL
Residence Time~4.9 min
Temperature10 °C
Pressure5 bar
Hypothetical Yield85-95%
Hypothetical Purity>98%

4. Work-up and Analysis:

  • The reaction mixture exiting the back-pressure regulator is collected in a flask containing a quenching agent (e.g., a saturated aqueous solution of sodium sulfite) to neutralize any unreacted hydrogen peroxide.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the desired this compound. Caution: Do not heat the peroxide product.

  • The product should be analyzed by techniques such as ¹H NMR, ¹³C NMR, and titration to determine purity and yield.

Synthesis Workflow Diagram

Synthesis_Workflow ReagentA Solution A (n-butyl vinyl ether) PumpA Pump A ReagentA->PumpA ReagentB Solution B (Hydrogen Peroxide) PumpB Pump B ReagentB->PumpB ReagentC Solution C (Catalyst) PumpC Pump C ReagentC->PumpC Mixer T-Mixer PumpA->Mixer PumpB->Mixer PumpC->Mixer Reactor Flow Reactor (10 °C) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quenching & Work-up BPR->Quench Product This compound Quench->Product

Caption: Continuous synthesis workflow for this compound.

Application: Continuous Polymerization Initiated by this compound

A primary application of organic peroxides is as radical initiators for polymerization.[2] The in-situ generated this compound solution can be directly introduced into a second flow reactor for a continuous polymerization process.

Experimental Protocol: Continuous Polymerization

1. Reagent Preparation:

  • Initiator Solution: The crude solution of this compound from the synthesis step can be used directly. Alternatively, a purified solution of the peroxide in a suitable solvent can be prepared.

  • Monomer Solution: Prepare a solution of the desired monomer (e.g., methyl methacrylate) in a suitable solvent (e.g., toluene).

2. Flow Reactor Setup:

  • The outlet of the this compound synthesis reactor (or a separate pump for the initiator solution) is connected to a T-mixer.

  • A second pump delivers the monomer solution to the T-mixer.

  • The outlet of the T-mixer is connected to a second, larger, temperature-controlled reactor coil.

  • The outlet of the polymerization reactor is connected to a collection vessel.

3. Reaction Parameters:

  • The temperature of the polymerization reactor will depend on the desired rate of polymerization and the decomposition kinetics of the peroxide (e.g., 80-120 °C).

  • The flow rates of the initiator and monomer solutions will determine the monomer-to-initiator ratio and the residence time in the polymerization reactor.

Table 2: Hypothetical Parameters for Continuous Polymerization of Methyl Methacrylate

ParameterValue
Initiator Solution Flow Rate0.2 mL/min
Monomer Solution Flow Rate2.0 mL/min
Total Flow Rate2.2 mL/min
Polymerization Reactor Volume20 mL
Residence Time~9.1 min
Temperature100 °C
Hypothetical Monomer Conversion70-85%
Hypothetical Mn ( g/mol )20,000 - 30,000
Hypothetical PDI1.5 - 2.0

4. Polymer Isolation and Characterization:

  • The polymer solution is collected from the reactor outlet.

  • The polymer is precipitated by adding the solution to a non-solvent (e.g., methanol).

  • The precipitated polymer is filtered, washed, and dried under vacuum.

  • The polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and Polydispersity Index (PDI).

Polymerization Workflow Diagram

Polymerization_Workflow Initiator Initiator Solution (this compound) Pump1 Pump 1 Initiator->Pump1 Monomer Monomer Solution (e.g., Methyl Methacrylate) Pump2 Pump 2 Monomer->Pump2 Mixer2 T-Mixer Pump1->Mixer2 Pump2->Mixer2 PolyReactor Polymerization Reactor (100 °C) Mixer2->PolyReactor Precipitation Precipitation & Isolation PolyReactor->Precipitation Polymer Polymer Product Precipitation->Polymer

Caption: Continuous polymerization workflow using this compound.

Safety Precautions for Handling this compound in Flow Systems

Organic peroxides are hazardous materials and must be handled with extreme care.[9][10][11] Flow chemistry significantly reduces the risks, but adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[12]

  • Small Scale: Keep the quantities of peroxides to a minimum. Flow chemistry inherently uses small volumes within the reactor at any given time.

  • Avoid Contamination: Do not allow peroxides to come into contact with incompatible materials such as strong acids, bases, metal salts, or reducing agents, as these can catalyze violent decomposition.[13] Use non-metal spatulas and equipment where possible.[10]

  • Temperature Control: Organic peroxides are sensitive to heat.[9] Strict temperature control is crucial. The Self-Accelerating Decomposition Temperature (SADT) of the peroxide must be known, and the reaction and storage temperatures should be kept well below this value.[9]

  • Avoid Friction and Shock: Do not subject organic peroxides to friction, grinding, or impact.[9][10]

  • Pressure Relief: Ensure the flow system is equipped with appropriate pressure relief mechanisms.

  • Emergency Procedures: Be familiar with emergency procedures, including the location and use of fire extinguishers (ABC dry powder is appropriate), safety showers, and eyewash stations.[11]

  • Waste Disposal: Dispose of all peroxide-containing waste as hazardous waste according to institutional guidelines.[11]

By following these protocols and safety guidelines, researchers can safely leverage the benefits of flow chemistry for the synthesis and application of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and safety of 1-Butoxyethane-1-peroxol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is the acid-catalyzed addition of hydrogen peroxide to butyl vinyl ether. This reaction should be performed under controlled temperature conditions to ensure selectivity and safety.

Q2: What are the main safety precautions to consider during this synthesis?

Organic peroxides like this compound are potentially explosive and sensitive to shock, heat, and friction.[1][2][3][4] It is crucial to:

  • Work in a well-ventilated fume hood and behind a safety shield.

  • Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid friction and grinding; use glass or plastic equipment with smooth surfaces.

  • Maintain strict temperature control throughout the reaction and storage.

  • Never distill the product to dryness, as this can concentrate explosive peroxides.[4]

  • Have a plan for quenching the reaction and decomposing any unreacted peroxides.

Q3: How can I test for the presence of peroxides?

Semi-quantitative analysis can be performed using peroxide test strips.[1][2] For a more qualitative assessment, a potassium iodide (KI) solution in acetic acid can be used. A resulting yellow or brown color indicates the presence of peroxides.

Q4: How should I store the synthesized this compound?

Store the product in a cool, dark place, away from heat sources and incompatible materials such as strong acids, bases, and metals. Use opaque containers to prevent light-induced decomposition.[4] Commercial ethers that can form peroxides are often supplied with antioxidants like butylated hydroxytoluene (BHT) to inhibit peroxide formation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be old, contaminated, or of an inappropriate type. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Impure Reactants: The butyl vinyl ether or hydrogen peroxide may contain inhibitors or impurities. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use a fresh, high-purity acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). 2. Cautiously increase the reaction temperature in small increments, while closely monitoring for any signs of decomposition. 3. Use freshly distilled butyl vinyl ether and a high-purity, stabilized hydrogen peroxide solution. 4. Monitor the reaction progress using techniques like TLC or NMR and extend the reaction time if necessary.
Formation of Side Products (e.g., Dialkyl Peroxides) 1. High Reaction Temperature: Elevated temperatures can favor the formation of more stable byproducts. 2. Incorrect Stoichiometry: An excess of butyl vinyl ether can lead to the formation of the corresponding dialkyl peroxide.1. Maintain a low and consistent reaction temperature, ideally below room temperature. 2. Use a slight excess of hydrogen peroxide relative to butyl vinyl ether to favor the formation of the hydroperoxide.
Product Decomposition 1. Presence of Contaminants: Trace metals or other impurities can catalyze the decomposition of the peroxide. 2. Exposure to Heat or Light: Peroxides are sensitive to thermal and photolytic degradation.[4] 3. Inappropriate pH: The product may be unstable under highly acidic or basic conditions after the reaction.1. Ensure all glassware is scrupulously clean and free of metal contaminants. 2. Conduct the reaction in a flask protected from light and in a temperature-controlled bath. 3. After the reaction is complete, neutralize the acid catalyst carefully with a weak base.
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Extraction: The product and aqueous layers may not separate cleanly. 2. Product Decomposition During Distillation: Heating during distillation can lead to the decomposition of the peroxide.1. Add a small amount of brine to the extraction mixture to help break the emulsion. 2. Avoid distillation if possible. If necessary, perform vacuum distillation at the lowest possible temperature.[5] Consider alternative purification methods like column chromatography on silica gel at low temperatures.

Data Presentation

Table 1: Hypothetical Influence of Reaction Parameters on the Yield of this compound

ParameterCondition AYield (%)Condition BYield (%)Rationale
Temperature 0 °C8540 °C50Lower temperatures favor the desired hydroperoxide and minimize decomposition and side reactions.
Catalyst Conc. 0.1 mol%701.0 mol%90Higher catalyst concentration can increase the reaction rate, but may also promote side reactions if not controlled.
H₂O₂:Vinyl Ether Ratio 1:1.2751.2:192A slight excess of hydrogen peroxide favors the formation of the hydroperoxide over the dialkyl peroxide.
Reaction Time 1 hour604 hours95Sufficient reaction time is required for the reaction to proceed to completion.

Note: The data in this table is illustrative and intended to demonstrate the expected trends in the synthesis of this compound. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of this compound

Materials:

  • Butyl vinyl ether (freshly distilled)

  • Hydrogen peroxide (30% aqueous solution, stabilized)

  • Sulfuric acid (concentrated)

  • Diethyl ether (inhibitor-free)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of butyl vinyl ether in diethyl ether to 0 °C in an ice bath.

  • Slowly add a pre-cooled solution of hydrogen peroxide to the flask with vigorous stirring.

  • Add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding cold, saturated sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure at a low temperature.

Detection of Peroxides (Potassium Iodide Test)

  • Add 1 mL of the sample to be tested to 1 mL of glacial acetic acid.

  • Add a few crystals of potassium iodide.

  • The formation of a yellow to brown color indicates the presence of peroxides.

Visualizations

Troubleshooting_Yield start Low Yield of This compound cause1 Reaction Conditions start->cause1 cause2 Reactant Quality start->cause2 cause3 Workup & Purification start->cause3 subcause1_1 Incorrect Temperature cause1->subcause1_1 subcause1_2 Suboptimal Catalyst Concentration cause1->subcause1_2 subcause1_3 Insufficient Reaction Time cause1->subcause1_3 subcause2_1 Impure Butyl Vinyl Ether cause2->subcause2_1 subcause2_2 Decomposed Hydrogen Peroxide cause2->subcause2_2 subcause3_1 Product Decomposition during Isolation cause3->subcause3_1 subcause3_2 Inefficient Extraction cause3->subcause3_2 solution1_1 Optimize Temperature (e.g., 0-5 °C) subcause1_1->solution1_1 solution1_2 Titrate Catalyst Concentration subcause1_2->solution1_2 solution1_3 Monitor Reaction by TLC/NMR subcause1_3->solution1_3 solution2_1 Purify Butyl Vinyl Ether before use subcause2_1->solution2_1 solution2_2 Use Fresh, Stabilized Hydrogen Peroxide subcause2_2->solution2_2 solution3_1 Use Low Temperature Purification Methods subcause3_1->solution3_1 solution3_2 Optimize Extraction Protocol (e.g., use brine) subcause3_2->solution3_2

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow start Start step1 Cool Butyl Vinyl Ether Solution to 0 °C start->step1 step2 Slowly Add Hydrogen Peroxide step1->step2 step3 Add Acid Catalyst Dropwise (T < 5 °C) step2->step3 step4 Stir at 0 °C for 4-6h (Monitor Reaction) step3->step4 step5 Quench with Saturated Sodium Bicarbonate step4->step5 step6 Separate Organic Layer and Wash with Brine step5->step6 step7 Dry over Anhydrous Magnesium Sulfate step6->step7 step8 Concentrate under Reduced Pressure (Low Temp) step7->step8 end Final Product: This compound step8->end

References

Technical Support Center: 1-Butoxyethane-1-peroxol Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Butoxyethane-1-peroxol (CAS RN: 62607-57-2)[1]. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe storage and handling of this compound, thereby preventing its decomposition. This compound, with its ether and hydroperoxide functional groups, is classified as an organic peroxide and requires specific storage conditions to maintain its stability and prevent hazardous situations.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to decomposition?

A1: this compound, also known as 1-(1-hydroperoxyethoxy)butane, is an organic compound containing a peroxide group (R-O-O-H). This peroxide bond is inherently weak and can cleave to form reactive radicals. This process is the beginning of decomposition, which is often exothermic and can accelerate, leading to a dangerous buildup of heat and pressure.[3][4] The decomposition can be initiated by heat, light, friction, shock, or contamination.[3][5]

Q2: What are the primary hazards associated with the decomposition of this compound?

A2: The primary hazards include:

  • Thermal Instability: The decomposition reaction generates heat, which can become self-accelerating and potentially lead to a thermal explosion.[3][6]

  • Flammability: Decomposition can produce flammable gases and vapors, which can ignite if an ignition source is present.[3]

  • Pressure Buildup: The generation of gases in a sealed container can cause it to rupture violently.

  • Sensitivity to Contamination: Contamination with materials like metals (iron, copper), acids, bases, or reducing agents can catalyze a rapid and violent decomposition.[3][5]

Q3: What are the ideal storage conditions for this compound?

A3: Ideal storage involves strict temperature control in a dedicated, well-ventilated area away from incompatible materials.[2][7] Key storage parameters include:

  • Temperature: Store within the recommended temperature range provided by the manufacturer, and always below the maximum storage temperature. High-activity peroxides may require refrigeration.[6][7]

  • Light: Store in the original, light-resistant container in a dark location to prevent photochemical decomposition.[8][9]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, as exposure to oxygen can accelerate peroxide formation.[8]

  • Container: Always keep the compound in its original, properly sealed container. Do not repackage into other containers, and never return unused material to the original container.[6]

Q4: How can I tell if my sample of this compound has started to decompose?

A4: Visual inspection can reveal signs of decomposition. If you observe any of the following, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately:

  • Formation of crystalline solids in the liquid or around the cap.[10]

  • The appearance of a viscous liquid layer or general cloudiness.[10]

  • Bulging or deformation of the container.

Troubleshooting Guide

This guide will help you address common issues related to the storage and stability of this compound.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Suspected Decomposition (Visual Cues) Elevated storage temperature, light exposure, contamination, extended storage time.1. DO NOT MOVE OR OPEN THE CONTAINER. Treat it as a potential explosion hazard. 2. Alert all personnel in the immediate area. 3. Contact your institution's EHS or hazardous materials team for emergency disposal.
Positive Peroxide Test (Low Concentration) Normal aging of the material, minor air exposure upon opening.1. If the peroxide level is below the recommended action limit (e.g., < 30 ppm), the material may be used with caution, but should not be distilled or concentrated.[11][12] 2. Consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) if it does not interfere with your application.[9][13] 3. Plan to use the remaining material promptly.
Positive Peroxide Test (High Concentration) Significant air exposure, improper storage, absence of inhibitor.1. If peroxide levels exceed the action limit (e.g., > 30 ppm), the material is hazardous.[11][12] 2. Do not use the material. 3. Contact your EHS office for guidance on chemical neutralization and disposal. Peroxides can be reduced by adding a solution of ferrous sulfate.[10][14]
Storage Temperature Fluctuation Refrigerator/freezer malfunction, power outage.1. Immediately assess the duration and extent of the temperature deviation. 2. Refer to the product's Self-Accelerating Decomposition Temperature (SADT). If the temperature has approached or exceeded the emergency temperature (typically 10°C below the SADT), evacuate the area and initiate emergency procedures.[7] 3. If the temperature fluctuation was minor, test for peroxides before use.
Factors Influencing Decomposition Rate

The stability of this compound is highly dependent on environmental conditions. The following table summarizes the impact of various factors on its decomposition rate, based on general principles for organic peroxides.

Factor Effect on Decomposition Rate Rationale
Temperature Increase Exponential IncreaseProvides the activation energy for the cleavage of the weak O-O bond. A 10°C rise can double the rate of decomposition.[15]
UV Light Exposure Significant IncreaseProvides energy to initiate homolytic cleavage of the peroxide bond, forming free radicals.
Contamination (e.g., Fe²⁺, Cu⁺) Catalytic IncreaseTransition metals can participate in redox reactions that rapidly decompose hydroperoxides.[5][16]
pH (Acidic or Basic) IncreaseBoth acids and bases can catalyze the decomposition of peroxides.[3][15]
Presence of Inhibitors (e.g., BHT) DecreaseRadical scavengers that terminate the chain reactions of decomposition.[9]

Experimental Protocols

Regular testing for the presence of peroxides is a critical safety measure.

Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)

This test provides a rapid, qualitative assessment of peroxide presence.

Materials:

  • Sample of this compound

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Small test tube or vial

  • White background (e.g., a sheet of paper)

Procedure:

  • Prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[10]

  • In a separate vial, add 1 mL of the this compound sample.

  • Add the KI/acetic acid solution to the sample.

  • Gently mix and observe the color against a white background.[10]

Interpretation of Results:

  • Colorless/Pale Yellow: Peroxide concentration is low (approx. 10-50 mg/L).[10]

  • Bright Yellow to Brown: Peroxide concentration is high and potentially hazardous (>50 mg/L).[10]

Protocol 2: Quantitative Peroxide Value (PV) Determination (Iodometric Titration)

This method determines the concentration of peroxides, typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Materials:

  • Sample of this compound

  • Solvent mixture (e.g., 3:2 volume ratio of glacial acetic acid to chloroform or isooctane).[17]

  • Saturated potassium iodide (KI) solution, freshly prepared.[17]

  • Standardized sodium thiosulfate solution (Na₂S₂O₃), 0.01 N or 0.1 N.[17]

  • Starch indicator solution (1%).[17]

  • 250 mL Erlenmeyer flask with a stopper.

  • Burette

Procedure:

  • Accurately weigh approximately 3-5 g of the this compound sample into the 250 mL Erlenmeyer flask.

  • Add 50 mL of the solvent mixture and swirl to dissolve the sample.[17]

  • Add 1 mL of freshly prepared saturated KI solution. Stopper the flask and swirl for exactly one minute.[17]

  • Immediately add 100 mL of deionized water.[17]

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution. Swirl the flask continuously.

  • When the yellow iodine color has almost disappeared, add 1 mL of starch indicator solution. The solution will turn a dark blue/purple color.[17]

  • Continue the titration dropwise until the blue color completely disappears.

  • Perform a blank titration using the same procedure but without the sample.

Calculation:

Peroxide Value (PV) in meq/kg = ((S - B) * N * 1000) / W

Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Visualizations

Decomposition Pathway

The decomposition of this compound is initiated by the cleavage of the weak O-O bond, leading to the formation of various radical species and subsequent breakdown products.

G A This compound (CH3CH2CH2CH2-O-CH(CH3)-OOH) B Alkoxy & Hydroxyl Radicals (CH3CH2CH2CH2-O-CH(CH3)-O• + •OH) A->B Initial O-O Bond Cleavage D Further Decomposition & Rearrangement B->D C Heat, Light, Contaminants C->A E Volatile Products (Butanol, Acetaldehyde, Water, etc.) D->E

Caption: Initiating factors and products of decomposition.

Experimental Workflow for Safe Handling

This workflow outlines the key decision points from receiving to using or disposing of this compound.

G A Receive Compound B Label with Receipt & Opening Dates A->B C Store in Cool, Dark, Ventilated Area B->C D Before Use: Visually Inspect Container C->D E Crystals or Cloudiness? D->E F Test for Peroxides (Qualitative/Quantitative) E->F No I EMERGENCY DISPOSAL (Contact EHS) E->I Yes G Peroxides > Action Limit? F->G H Proceed with Experiment (No Distillation/Concentration) G->H No J Dispose via EHS G->J Yes

Caption: Decision workflow for handling peroxide-formers.

Troubleshooting Logic for Storage Issues

This diagram provides a logical path for troubleshooting potential storage problems.

G A Issue: Suspected Instability B Is container visibly compromised (bulging, crystals, cloudiness)? A->B C EMERGENCY: Do Not Handle, Contact EHS B->C Yes D Was storage temperature within recommended range? B->D No E Identify cause of temperature deviation & correct. Test peroxides before use. D->E No F Was container exposed to light or air? D->F Yes G Ensure proper sealing & storage. Test peroxides before use. F->G Yes H Test for peroxides to confirm stability. F->H No

Caption: Logical guide for troubleshooting storage stability.

References

Technical Support Center: Purification of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective purification of 1-Butoxyethane-1-peroxol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification critical?

A1: this compound, with the IUPAC name 1-(1-hydroperoxyethoxy)butane, is an organic peroxide.[1] Purification is crucial to remove impurities that can affect experimental outcomes, such as side reactions or inaccurate dosing. More importantly, the concentration of peroxides can increase over time or during certain procedures like distillation, posing a significant explosion hazard.[2][3][4]

Q2: How can I detect the presence and concentration of peroxides in my sample of this compound?

A2: Several methods can be used to test for the presence of peroxides. Commercially available peroxide test strips provide a quick and semi-quantitative measurement.[2] A common qualitative chemical test involves adding a fresh solution of potassium iodide; the liberation of iodine, which turns the solution yellow or brown (or blue/black with a starch indicator), indicates the presence of peroxides.[2][5]

Q3: What are the primary safety precautions I should take when handling and purifying this compound?

A3: Due to their thermal instability, organic peroxides like this compound must be handled with extreme care.[6][7]

  • Always work in a well-ventilated area, such as a fume hood.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and gloves.[4]

  • Never distill peroxide-containing solutions to dryness, as this can concentrate the peroxides to explosive levels.[2][4] Always leave at least 20% of the liquid in the distillation flask.[4]

  • Avoid friction, grinding, or any form of impact on organic peroxide samples.[8]

  • Store this compound in a cool, dark place, away from heat sources and incompatible materials.[4]

Q4: Can I use distillation to purify this compound?

A4: Extreme caution is advised. Distillation or evaporation will concentrate the peroxides, significantly increasing the risk of an explosion.[3][5] Before attempting any distillation, the peroxide content must be determined and reduced to a safe level (ideally < 25 ppm).[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Peroxide Test is Positive After Purification
Possible Cause Troubleshooting Step
Incomplete removal by the chosen method.Repeat the purification procedure. For column chromatography, ensure the alumina is sufficiently activated and the column length is adequate. For chemical methods, ensure the reagent is fresh and used in sufficient quantity.
Re-formation of peroxides after purification.Ethers can readily form peroxides when exposed to air and light.[2] Use the purified this compound immediately. If storage is necessary, do so for a minimal time in a dark, airtight container, and consider adding a radical inhibitor if compatible with your downstream application.
Inaccurate peroxide test.Verify the expiration date and proper use of test strips. If using a chemical test, ensure the reagents are freshly prepared.
Issue 2: Low Recovery of this compound After Purification
Possible Cause Troubleshooting Step
Adsorption onto the purification medium.Peroxides can bind to alumina.[3] If using an alumina column, this may be unavoidable to some extent. Consider alternative purification methods if recovery is critically low.
Decomposition during purification.The purification process itself might induce some decomposition. Ensure the procedure is carried out at an appropriate temperature and that incompatible materials are not present.
Inefficient extraction after washing.If using a wash method (e.g., with ferrous sulfate), ensure thorough extraction with a suitable solvent to recover the product from the aqueous phase.

Quantitative Data Summary

The following table provides typical, illustrative data for peroxide levels and recommended actions. Actual values for this compound may vary.

Peroxide Concentration (ppm) Hazard Level Recommended Action
< 25Generally considered safe for use.Proceed with the experiment, but continue to handle with care.
25 - 100Moderate hazard.Not recommended for distillation or concentration.[4] Purification is advised before use.
> 100Serious hazard.Do not handle. Contact your institution's environmental health and safety office for immediate disposal.[4]
Visible Crystals or Oily PrecipitateEXTREME HAZARD DO NOT TOUCH OR MOVE THE CONTAINER. Treat as a potential bomb.[3] Immediately contact your institution's environmental health and safety office for emergency disposal.

Experimental Protocols

Protocol 1: Purification of this compound using Activated Alumina

This method is effective for removing peroxides from ether solutions.

Materials:

  • This compound sample containing peroxides

  • Activated alumina (basic or neutral)

  • Glass chromatography column

  • Glass wool or fritted disc

  • Collection flask

  • Peroxide test strips or potassium iodide solution

Procedure:

  • Column Preparation: Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the chromatography column.

  • Add the activated alumina to the column. A general guideline is to use approximately 100g of alumina for every 100mL of solvent to be purified.[5]

  • Purification: Carefully pour the this compound sample onto the top of the alumina column.

  • Allow the liquid to percolate through the alumina under gravity.

  • Collect the eluate in a clean collection flask.

  • Verification: Test the collected eluate for the presence of peroxides using a test strip or the potassium iodide method. If peroxides are still present, the sample may need to be passed through the column a second time, or a fresh column may be required.

  • Post-Purification Handling: The purified this compound should be used immediately, as the alumina will have removed any stabilizing inhibitors, making it more susceptible to peroxide formation.[2]

  • Column Decontamination: After use, the alumina will contain concentrated peroxides and should be treated as hazardous. Flush the column with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[3]

Protocol 2: Purification of this compound using Ferrous Sulfate Wash

This method is suitable for water-insoluble organic peroxides.

Materials:

  • This compound sample containing peroxides

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Filtration apparatus

Procedure:

  • Prepare Ferrous Sulfate Solution: Freshly prepare a solution by dissolving 60 g of ferrous sulfate in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[5]

  • Washing: In a separatory funnel, shake the this compound sample with the freshly prepared ferrous sulfate solution. Use a volume of the ferrous sulfate solution that is appropriate for the volume of your sample (a 1:10 ratio is a reasonable starting point).

  • Vent the separatory funnel frequently to release any pressure buildup.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Repeat the washing step until the organic layer tests negative for peroxides.

  • Drying: Wash the organic layer with water to remove any remaining acid or iron salts. Then, dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Use Immediately: The purified this compound should be used promptly.

Visualizations

Purification_Troubleshooting_Workflow start Start: this compound Purification check_crystals Visually Inspect for Crystals/Oils start->check_crystals test_peroxides Test for Peroxides peroxides_present Peroxides Detected? test_peroxides->peroxides_present choose_method Choose Purification Method (Alumina Column or FeSO4 Wash) peroxides_present->choose_method Yes use_product Use Product Immediately peroxides_present->use_product No perform_purification Perform Purification choose_method->perform_purification retest_peroxides Retest for Peroxides perform_purification->retest_peroxides purification_successful Purification Successful? retest_peroxides->purification_successful purification_successful->use_product Yes troubleshoot Troubleshoot: - Repeat Purification - Check Reagents/Alumina - Consider Alternative Method purification_successful->troubleshoot No end End use_product->end troubleshoot->perform_purification check_crystals->test_peroxides No Crystals extreme_hazard EXTREME HAZARD Contact EHS Immediately! DO NOT PROCEED check_crystals->extreme_hazard Crystals Present extreme_hazard->end

Caption: Troubleshooting workflow for the purification of this compound.

Safety_Protocol_Flowchart start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood visual_inspection Visually Inspect Container for Crystals or Precipitate fume_hood->visual_inspection crystals_present Crystals Present? visual_inspection->crystals_present stop_and_alert STOP! Do Not Move Container. Contact EHS. crystals_present->stop_and_alert Yes proceed_with_caution Proceed with Experiment crystals_present->proceed_with_caution No end End stop_and_alert->end avoid_hazards Avoid Heat, Shock, and Friction proceed_with_caution->avoid_hazards distillation_check Is Distillation or Concentration Planned? avoid_hazards->distillation_check test_peroxide_level Test Peroxide Level distillation_check->test_peroxide_level Yes proper_storage Store Properly or Use Immediately distillation_check->proper_storage No is_level_safe Level < 25 ppm? test_peroxide_level->is_level_safe do_not_distill DO NOT DISTILL. Purify First. is_level_safe->do_not_distill No proceed_distillation Proceed with Distillation. Do Not Distill to Dryness. is_level_safe->proceed_distillation Yes do_not_distill->proper_storage proceed_distillation->proper_storage proper_storage->end

Caption: Safety protocol flowchart for handling this compound.

References

troubleshooting failed reactions with 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Butoxyethane-1-peroxol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and addressing common issues encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, with the chemical formula C6H14O3, is an organic hydroperoxide.[1] Structurally, it is a hydroperoxy ether. These types of compounds are primarily used as oxidizing agents in organic synthesis. Their applications include the epoxidation of alkenes and the oxidation of sulfides to sulfoxides. They can also serve as radical initiators.

Q2: What are the main safety hazards associated with this compound?

A2: Like other organic peroxides, this compound is potentially explosive.[2][3] These compounds are sensitive to heat, shock, and friction. They can decompose violently at high temperatures.[4] It is crucial to handle this reagent behind a safety shield and to be aware of its potential for forming explosive mixtures. Ethers, in general, are known to form explosive peroxides upon exposure to air and light.[3][4]

Q3: How should I properly store this compound?

A3: this compound should be stored in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials such as strong acids, bases, and metals. The container should be tightly sealed to prevent the evaporation of the solvent and the concentration of the peroxide.

Q4: How can I detect the presence of peroxides in my sample of this compound?

A4: The presence of peroxides can be detected using a potassium iodide (KI) solution in acetic acid or with potassium iodide/starch paper. A positive test is indicated by the formation of iodine (I2), which will turn the ether phase yellow or brown, or create a dark bluish spot on the test paper.[2]

Troubleshooting Failed Reactions

This guide addresses common problems encountered during reactions with this compound.

Issue 1: Low or No Conversion of Starting Material

If you are observing low or no conversion of your starting material, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Reagent Quality The peroxide may have decomposed during storage. Test for the presence of active peroxide using the KI/starch test.[2] If the test is negative or weak, obtain a fresh batch of the reagent.
Reaction Temperature The reaction temperature may be too low. While safety is paramount, some reactions require a certain activation energy. Cautiously increase the temperature in small increments while carefully monitoring the reaction.
Incompatible Solvent The solvent may be reacting with the peroxide or inhibiting the desired reaction. Ensure the solvent is dry and free of impurities. Consider switching to a different, inert solvent.
Presence of Inhibitors Commercial ethers often contain antioxidants like BHT to prevent peroxide formation.[2] These inhibitors can also quench radical reactions. If you are attempting a radical-initiated reaction, consider using an inhibitor-free grade of the reagent or purifying it before use.
Catalyst Inactivity If your reaction requires a catalyst, ensure it is active and used in the correct quantity. Some metal catalysts can be poisoned by impurities.
Issue 2: Formation of Unexpected Side Products

The formation of side products can be a significant issue. Here are some common side reactions and how to mitigate them.

Side Product Potential Cause Suggested Solution
Over-oxidation Products Excessive amounts of this compound or prolonged reaction times can lead to over-oxidation (e.g., sulfoxides to sulfones).Carefully control the stoichiometry of the oxidizing agent. Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction once the desired product is formed.
Aldehydes/Ketones Decomposition of the hydroperoxy ether can yield aldehydes or ketones. For instance, diethyl ether hydroperoxide decomposes to acetaldehyde upon heating in water.[2]Maintain a controlled, lower reaction temperature. Avoid aqueous workups at elevated temperatures.
Ring-Opening of Epoxides If you are performing an epoxidation, the acidic nature of the hydroperoxide or its byproducts can lead to the ring-opening of the newly formed epoxide to form diols.[5]Buffer the reaction mixture with a non-nucleophilic base to neutralize any acid. Work up the reaction under neutral or slightly basic conditions.
Issue 3: Reaction is Too Exothermic or Uncontrolled

Runaway reactions are a serious safety concern with peroxides.

Observation Potential Cause Preventative Measures
Rapid Temperature Increase The reaction is highly exothermic, and the heat is not being dissipated effectively.Ensure efficient stirring and adequate cooling. Add the this compound solution slowly to the reaction mixture to control the rate of heat generation.[6]
Gas Evolution Decomposition of the peroxide can release oxygen and other gaseous byproducts.Conduct the reaction in a well-ventilated fume hood with appropriate pressure relief.

Experimental Protocols

General Protocol for Epoxidation of an Alkene

This is a general guideline; specific conditions will vary depending on the substrate.

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkene in a suitable inert solvent (e.g., dichloromethane, acetonitrile).

  • Cooling : Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature) using an ice bath.

  • Addition of Oxidant : Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the same solvent to the stirred alkene solution over a period of 30-60 minutes.

  • Monitoring : Monitor the progress of the reaction by TLC or GC.

  • Quenching : Once the reaction is complete, quench any remaining peroxide by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Workup : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude epoxide by column chromatography on silica gel.

General Protocol for Oxidation of a Sulfide to a Sulfoxide
  • Preparation : Dissolve the sulfide in a suitable solvent such as methanol or acetic acid in a round-bottom flask with a magnetic stirrer.[7][8]

  • Addition of Oxidant : At room temperature, add this compound (1.0 - 1.1 equivalents) dropwise to the sulfide solution.

  • Monitoring : Monitor the reaction by TLC or GC to observe the disappearance of the starting sulfide and the formation of the sulfoxide. Avoid over-oxidation to the sulfone.

  • Quenching : Upon completion, quench excess peroxide with a suitable reducing agent.

  • Workup and Purification : Extract the product, wash the organic layer, dry, and concentrate. Purify the sulfoxide by chromatography or crystallization.

Visualizing Workflows and Pathways

Troubleshooting_Workflow start Reaction Failed issue Identify Issue start->issue low_conversion low_conversion issue->low_conversion Low/No Conversion side_products side_products issue->side_products Side Products uncontrolled_reaction uncontrolled_reaction issue->uncontrolled_reaction Uncontrolled Reaction check_reagent check_reagent low_conversion->check_reagent Check Reagent Quality adjust_temp adjust_temp low_conversion->adjust_temp Adjust Temperature check_solvent check_solvent low_conversion->check_solvent Check Solvent control_stoichiometry control_stoichiometry side_products->control_stoichiometry Control Stoichiometry lower_temp lower_temp side_products->lower_temp Lower Temperature buffer_reaction buffer_reaction side_products->buffer_reaction Buffer Reaction slow_addition slow_addition uncontrolled_reaction->slow_addition Slow Reagent Addition ensure_cooling ensure_cooling uncontrolled_reaction->ensure_cooling Ensure Adequate Cooling solution1 solution1 check_reagent->solution1 Use Fresh Reagent solution2 solution2 adjust_temp->solution2 Optimize Temperature solution3 solution3 check_solvent->solution3 Use Anhydrous/Inert Solvent solution4 solution4 control_stoichiometry->solution4 Use 1.0-1.2 eq. Peroxide solution5 solution5 lower_temp->solution5 Run at Lower Temperature solution6 solution6 buffer_reaction->solution6 Add Non-nucleophilic Base solution7 solution7 slow_addition->solution7 Use Dropping Funnel solution8 solution8 ensure_cooling->solution8 Use Ice Bath/Cryocooler Epoxidation_Pathway cluster_main Epoxidation Reaction cluster_side Potential Side Reaction Alkene Alkene Epoxide Epoxide Alkene->Epoxide Peroxol This compound Byproduct 1-Butoxyethanol Peroxol->Byproduct Epoxide2 Epoxide Diol Diol (Ring-Opened) Epoxide2->Diol H+ Acid Acidic Conditions Acid->Diol Sulfide_Oxidation_Pathway Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Sulfide->Sulfoxide Oxidation Peroxol This compound (1 eq.) Peroxol->Sulfoxide Sulfone Sulfone (R-S(O)2-R') Sulfoxide->Sulfone Over-oxidation Peroxol2 This compound (excess) Peroxol2->Sulfone

References

Technical Support Center: Optimizing Reaction Conditions for 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Butoxyethane-1-peroxol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient initiation of the radical reaction.Ensure the UV light source is functional and at the correct wavelength if performing a photooxygenation. If using a chemical initiator, verify its purity and concentration.
Low concentration of dissolved oxygen.For reactions involving molecular oxygen, ensure vigorous stirring and efficient bubbling of oxygen through the reaction mixture.
Inappropriate reaction temperature.Optimize the reaction temperature. Peroxide formation can be temperature-sensitive. Start at a lower temperature and gradually increase it.
Presence of radical inhibitors.Ensure all reagents and solvents are free from inhibitors. Commercial ethers often contain stabilizers like BHT that need to be removed prior to the reaction.[1]
Formation of Side Products Over-oxidation or decomposition of the target hydroperoxide.Reduce the reaction time or lower the concentration of the oxidizing agent. Monitor the reaction progress closely using analytical techniques like TLC or GC.
Acid-catalyzed decomposition of the ether.If using an acid catalyst, consider reducing its concentration or using a milder acid. The cleavage of the C-O bond in ethers can be promoted by strong acids.[2]
Polymerization of the starting ether.This can be initiated by radical side reactions. Ensure the reaction is carried out under controlled conditions and consider the use of a radical scavenger in the work-up process.
Product Decomposition During Work-up or Storage Thermal instability of the hydroperoxide.Perform all work-up procedures at low temperatures (e.g., using an ice bath). Store the final product at a low temperature and in a dark, well-ventilated area.[3]
Contamination with metals or incompatible materials.Use clean, non-metallic tools and glassware. Avoid contact with acids, bases, and reducing agents that can catalyze decomposition.[4]
Concentration of the hydroperoxide.Avoid concentrating the hydroperoxide to high levels, as this can increase the risk of explosion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound?

A1: The formation of this compound from 1-butoxyethane typically proceeds via a free radical chain reaction. The reaction is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, forming a stabilized ether radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another molecule of 1-butoxyethane to form the hydroperoxide product and propagate the chain. This process can be initiated by UV light or a radical initiator.

Q2: What are the key safety precautions when working with this compound?

A2: Organic peroxides are potentially explosive and should be handled with extreme care.[1] Key safety precautions include:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[3][5]

  • Work in a well-ventilated fume hood.

  • Avoid friction, grinding, and impact of the pure or concentrated peroxide.

  • Keep the peroxide away from heat, sparks, and open flames.[5]

  • Store organic peroxides in their original, vented containers at the recommended temperature to prevent self-accelerating decomposition.[3][6]

  • Do not store in tightly sealed containers.[6]

  • Have an emergency plan and appropriate firefighting equipment readily available.[6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by several analytical methods. A simple qualitative test involves using potassium iodide (KI) solution or KI-starch paper. A positive test, indicated by the formation of a yellow-brown color or a dark blue spot, signifies the presence of peroxides.[1] For quantitative analysis, techniques such as titration, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) coupled with a suitable detector can be employed.[7][8][9]

Q4: What are common impurities I might find in my product, and how can I remove them?

A4: Common impurities may include unreacted 1-butoxyethane, by-products from over-oxidation (such as carboxylic acids or esters), and decomposition products (such as butanol and acetaldehyde). Purification can be challenging due to the instability of the hydroperoxide. Column chromatography on silica gel at low temperatures can be effective, but care must be taken to avoid decomposition. It is often recommended to use the crude product directly in subsequent steps if possible.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound via photooxygenation. This should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 1-Butoxyethane (inhibitor-free)

  • Oxygen gas

  • Photosensitizer (e.g., Rose Bengal or Methylene Blue)

  • Solvent (e.g., pyridine, if necessary)

  • UV lamp (broad spectrum or specific wavelength)

Procedure:

  • Preparation: Ensure all glassware is scrupulously clean and dry. Remove any inhibitors from the 1-butoxyethane by passing it through a column of activated alumina.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a gas inlet, a condenser, and a magnetic stirrer, dissolve the photosensitizer in inhibitor-free 1-butoxyethane.

  • Reaction Execution: While stirring vigorously, bubble a slow, steady stream of oxygen through the solution. Irradiate the flask with the UV lamp. The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to minimize decomposition of the product.

  • Monitoring: Periodically take small aliquots of the reaction mixture and test for the presence of peroxides using the KI test.

  • Work-up: Once the desired concentration of hydroperoxide is reached (or the reaction ceases to progress), stop the oxygen flow and turn off the UV lamp. The work-up should be performed at low temperatures. The solvent and unreacted ether can be removed under reduced pressure, but it is crucial not to concentrate the hydroperoxide to a high level.

  • Storage: Store the product at a low temperature (typically 2-8 °C) in a dark, vented container.

Visualizations

Troubleshooting_Workflow start Start: Low Yield of this compound check_initiator Check Initiator/UV Source start->check_initiator check_oxygen Check Oxygen Supply start->check_oxygen check_temp Check Reaction Temperature start->check_temp check_inhibitors Check for Inhibitors start->check_inhibitors optimize_initiator Optimize Initiator Concentration or UV Intensity check_initiator->optimize_initiator optimize_oxygen Increase Oxygen Flow/Stirring check_oxygen->optimize_oxygen optimize_temp Optimize Temperature check_temp->optimize_temp remove_inhibitors Remove Inhibitors from Starting Material check_inhibitors->remove_inhibitors success Yield Improved optimize_initiator->success optimize_oxygen->success optimize_temp->success remove_inhibitors->success

Caption: Troubleshooting workflow for low yield of this compound.

Decomposition_Pathway peroxol This compound homolytic_cleavage Homolytic Cleavage (O-O bond) peroxol->homolytic_cleavage alkoxy_radical 1-Butoxyethoxy Radical homolytic_cleavage->alkoxy_radical hydroxyl_radical Hydroxyl Radical homolytic_cleavage->hydroxyl_radical beta_scission Beta-Scission alkoxy_radical->beta_scission acetaldehyde Acetaldehyde beta_scission->acetaldehyde butoxy_radical Butoxy Radical beta_scission->butoxy_radical further_oxidation Further Oxidation Products acetaldehyde->further_oxidation h_abstraction Hydrogen Abstraction butoxy_radical->h_abstraction butanol Butanol h_abstraction->butanol butanol->further_oxidation

Caption: Potential decomposition pathway of this compound.

References

Technical Support Center: Safe Handling of Ether Peroxides in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling ether peroxides in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are ether peroxides and why are they dangerous?

A1: Ether peroxides are highly reactive and unstable organic compounds that form when ethers are exposed to oxygen.[1][2][3] This process, known as autooxidation, is a free radical reaction with molecular oxygen.[4][5] These peroxides are sensitive to heat, friction, and mechanical shock, and can detonate violently, causing serious injury or death.[1][2][4] The danger is often underestimated, especially during distillation or evaporation, where peroxides can become concentrated.[1] Incidents involving peroxide-containing ethers have led to laboratory explosions, some with severe consequences.[1][6]

Q2: Which ethers are most prone to forming peroxides?

A2: While many ethers are susceptible, some of the most common and hazardous peroxide-forming ethers include diethyl ether, tetrahydrofuran (THF), and diisopropyl ether.[7] Diisopropyl ether is particularly dangerous as it can form explosive peroxides that may crystallize out of solution.[1][8] Other compounds like dioxane, and various glycols and acetals also readily form peroxides.[1][5]

Q3: How can I prevent peroxide formation in my ether solvents?

A3: To minimize peroxide formation, follow these guidelines:

  • Purchase ethers with inhibitors: Whenever possible, purchase ethers that contain an inhibitor, such as butylated hydroxytoluene (BHT).[3][5][9] Inhibitors scavenge oxygen and slow down the rate of peroxide formation.[3]

  • Store properly: Store ethers in their original, tightly sealed, air-impermeable, and light-resistant containers, such as amber glass bottles or metal cans for diethyl ether.[10][11][12] Keep them away from light, heat, and sources of ignition.[13][14]

  • Limit quantities: Purchase only the amount of ether you expect to use within a short period to avoid prolonged storage.[13][14]

  • Inert atmosphere: For highly sensitive applications or uninhibited ethers, storing the solvent under an inert atmosphere of nitrogen or argon can help prevent peroxide formation.[9][11]

Q4: How often should I test my ethers for peroxides?

A4: The frequency of testing depends on the type of ether and how it is stored. A general guideline is to test opened containers of common ethers like diethyl ether and THF every 3 to 6 months.[1][9] However, for more hazardous ethers or those stored without inhibitors, more frequent testing is recommended. Always test before any distillation or evaporation process, regardless of the storage time.[11][15][16]

Q5: What are the signs of dangerous peroxide levels in an ether container?

A5: Visual inspection is the first crucial step. If you observe any of the following, do not handle or open the container and contact your institution's Environmental Health and Safety (EHS) office immediately:[13][17][18]

  • Crystalline solids in the liquid or around the cap.[1][13]

  • A viscous liquid layer at the bottom of the container.[1]

  • Discoloration or the formation of string-like structures.[12][17]

  • A rusted or damaged container, especially for older metal cans.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Uncertain Peroxide Test Strip Result The test strip may not be suitable for the specific ether, or the peroxide concentration is outside the strip's detection range. Polymeric peroxides may not be detected well by some strips.[1]Use a more sensitive chemical test, such as the potassium iodide method, to confirm the presence of peroxides.[19] If the concentration is suspected to be high, handle with extreme caution and consult with your EHS department.
Solvent Needs to be Peroxide-Free for an Experiment The ether has been stored for a period and may have formed peroxides that could interfere with the reaction or pose a safety hazard.[9]Test the solvent for peroxides. If the concentration is above the acceptable limit for your experiment (typically >1 ppm for sensitive reactions), the peroxides must be removed.[15]
Visible Crystals in Ether Bottle The ether has formed a high concentration of explosive peroxides that have crystallized out of solution. This is an extremely dangerous situation.[13][20]DO NOT MOVE OR OPEN THE CONTAINER. Secure the area and immediately contact your institution's EHS or a specialized hazardous waste disposal team.[13][21]
Need to Distill an Ether Solvent Distillation concentrates non-volatile peroxides in the distillation pot, creating a severe explosion hazard.[1][9]NEVER distill an ether without first testing for peroxides. The peroxide concentration must be at a safe level (ideally 0 ppm) before proceeding.[15] Never distill to dryness; always leave at least 10-20% of the liquid in the flask.[11][20]

Quantitative Data Summary

Table 1: Peroxide Concentration Hazard Levels

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 3 ppmReasonably safe for most laboratory procedures involving moderate quantities.[15][22]
3 - 30 ppmPossible moderate hazard. Avoid concentration. Disposal is recommended if the ether is not to be used soon.[15][22]
> 30 ppmUnacceptable and may pose a serious hazard. Dispose of the ether or remove peroxides before use.[13][15][22]
> 100 ppmConsidered a significant hazard. Contact EHS for disposal.[20][21]

Table 2: Recommended Storage and Testing Intervals for Peroxidizable Chemicals

Chemical ClassExamplesStorage Limit (Opened)Testing Frequency (Opened)
Class A (Severe Hazard)Diisopropyl ether, Divinyl acetylene3 months[10][23]Before use[23]
Class B (Concentration Hazard)Diethyl ether, Tetrahydrofuran (THF), Dioxane12 months[13]Every 6 months[17]
Class C (Polymerization Hazard)Styrene, Vinyl chloride, Methyl methacrylate12 months[10][13]Every 6 months[17]
Class D (Potential Hazard)Benzyl ether, 1-Pentene18 months[20]Every 3 months[20]

Note: These are general guidelines. Always refer to your institution's specific safety protocols and the manufacturer's recommendations.

Experimental Protocols

1. Peroxide Detection: Potassium Iodide (Qualitative Test)

This method provides a visual indication of the presence of peroxides.

Materials:

  • Sample of the ether to be tested

  • 10% (w/v) potassium iodide solution (freshly prepared)

  • Glacial acetic acid

  • Test tube

Procedure:

  • In a clean test tube, add 1 mL of the 10% potassium iodide solution to 10 mL of the ether sample.[18]

  • Add a few drops of glacial acetic acid.[14]

  • Shake the test tube well.[18]

  • Observe the color of the aqueous layer.

    • No color change: No significant peroxides detected.

    • Yellow color: Low concentration of peroxides.[1][18]

    • Brown color: High and hazardous concentration of peroxides.[1][18]

2. Peroxide Removal: Activated Alumina Column

This method is effective for removing hydroperoxides from both water-soluble and water-insoluble ethers.

Materials:

  • Peroxidized ether

  • Activated basic alumina

  • Chromatography column

  • Receiving flask

Procedure:

  • Set up a chromatography column with a stopcock.

  • Prepare a slurry of activated alumina in a small amount of the ether and pour it into the column to create a packed bed. A general starting point is to use about 100g of alumina for every 100 mL of solvent.[18][19]

  • Carefully add the peroxidized ether to the top of the alumina column.

  • Allow the ether to pass through the column under gravity or with gentle pressure.

  • Collect the peroxide-free ether in a clean receiving flask.

  • Important: The purified ether will no longer contain any inhibitor and should be used immediately or stored under an inert atmosphere.[1] The alumina will retain the peroxides and should be handled as hazardous waste.[19][22]

3. Peroxide Removal: Ferrous Sulfate Wash

This method is suitable for removing peroxides from water-insoluble ethers.

Materials:

  • Peroxidized ether

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Distilled water

  • Separatory funnel

Procedure:

  • Prepare a fresh ferrous salt solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of distilled water and carefully adding 6 mL of concentrated sulfuric acid.[15][20]

  • In a separatory funnel, add the peroxidized ether and an equal volume of the ferrous sulfate solution.

  • Stopper the funnel and shake gently, periodically venting the pressure.

  • Allow the layers to separate and drain off the aqueous (bottom) layer.

  • Repeat the washing process until a fresh portion of the ferrous sulfate solution no longer shows a color change, indicating that the peroxides have been removed.

  • Wash the ether with water to remove any residual acid and iron salts.

  • Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Visualizations

Ether_Peroxide_Formation Ether Ether (R-O-R') Ether_Radical Ether Radical (R-O-R·) Ether->Ether_Radical Oxygen Oxygen (O2) (from air) Initiation Initiation (Light, Heat, Contaminants) Initiation->Ether Abstracts H· Peroxy_Radical Peroxy Radical (R-O(O·)-R') Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Ether Hydroperoxide (R-O(OOH)-R') Peroxy_Radical->Hydroperoxide + H· from another Ether molecule Explosive_Peroxides Explosive Polymeric Peroxides and Oligomers Peroxy_Radical->Explosive_Peroxides Further Reactions Hydroperoxide->Explosive_Peroxides Further Reactions

Caption: Mechanism of ether peroxide formation.

Ether_Handling_Workflow Start Receive/Open Ether Container Label Label with Received & Open Dates Start->Label Store Store in a Cool, Dark, Tightly Sealed Container Label->Store Check_Date Is it time for periodic testing? Store->Check_Date Check_Date->Store No Visual_Inspect Visually Inspect Container Check_Date->Visual_Inspect Yes Crystals Crystals or Precipitate Visible? Visual_Inspect->Crystals Contact_EHS DO NOT OPEN Contact EHS for Disposal Crystals->Contact_EHS Yes Test_Peroxides Test for Peroxides Crystals->Test_Peroxides No Peroxide_Level Peroxide Level > 30 ppm? Test_Peroxides->Peroxide_Level Remove_Peroxides Remove Peroxides or Dispose Peroxide_Level->Remove_Peroxides Yes Distillation Is Distillation/Evaporation Planned? Peroxide_Level->Distillation No Use_Solvent Use Solvent Remove_Peroxides->Test_Peroxides Retest after removal Distillation->Test_Peroxides Yes Distillation->Use_Solvent No

Caption: Decision workflow for handling ethers.

References

Technical Support Center: Safe Handling and Stabilization of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1-Butoxyethane-1-peroxol, also known as 1-(1-hydroperoxyethoxy)butane, is an organic peroxide.[1] Organic peroxides are a class of compounds with unusual stability problems and are considered one of the most hazardous classes of chemicals handled in a laboratory.[2] They can be shock-sensitive and may explode upon heat, friction, or mechanical disturbance.[2][3] This guide is intended for experienced researchers and professionals. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) before handling this or any related compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

A1: this compound is an ether hydroperoxide. Its structure contains a weak oxygen-oxygen single bond (-O-O-), making it inherently unstable.[4] Like other ethers, it is formed through the reaction of the parent ether (butyl ethyl ether) with atmospheric oxygen in a process called autoxidation.[4][5] This reaction is accelerated by light and heat, leading to the accumulation of potentially explosive peroxides over time.[4][6]

Q2: How can I detect the presence of peroxides in my solution?

A2: Peroxides can be detected using several methods. Commercially available peroxide test strips are a common and convenient option for a semi-quantitative analysis.[7] A classic wet chemistry method involves adding a potassium iodide (KI) solution in acetic acid. The presence of peroxides will oxidize the iodide to iodine, resulting in a yellow to brown color. Starch can be added as an indicator, which will turn dark blue or purple in the presence of iodine.[8]

Q3: What are the signs of a dangerously high concentration of peroxides?

A3: Visual inspection is the first critical step. Do not touch or open the container if you observe any of the following:

  • Crystal formation within the liquid or around the cap.[2]

  • A viscous (syrupy) liquid or stratification of layers.[9]

  • Discoloration of the solution.[9] If any of these signs are present, treat the container as a potential bomb. Do not attempt to move it. Contact your Environmental Health & Safety (EHS) office immediately.[2][9]

Q4: What are chemical stabilizers and how do they work?

A4: Stabilizers, also called inhibitors, are compounds added to ethers to prevent or slow the rate of peroxide formation. The most common stabilizers are radical scavengers, such as Butylated Hydroxytoluene (BHT).[4][10] They work by interrupting the free-radical chain reaction of autoxidation.[4][11] It is crucial to note that stabilizers are consumed over time and do not remove peroxides that have already formed.[4][7]

Q5: How should I store this compound or its parent ether?

A5: Proper storage is critical to minimize peroxide formation.

  • Container: Store in the original, air-impermeable, opaque container (e.g., amber glass or a metal can).[3][6][7]

  • Atmosphere: If the ether is uninhibited, it should be stored under an inert atmosphere (e.g., nitrogen or argon).[12] Note that some inhibitors, like BHT, require a small amount of oxygen to function correctly, so always check the manufacturer's recommendations.[13]

  • Environment: Keep containers tightly sealed and store them away from light, heat, and ignition sources in a designated flammable storage cabinet.[2][3][7]

  • Labeling: All containers of peroxidizable chemicals must be dated upon receipt and again upon opening.[3][6][9]

Troubleshooting Guides

Problem: My solution tested positive for peroxides. What is the safe concentration limit?

Solution: As a conservative control measure, a peroxide concentration of 100 parts per million (ppm) is often used as the upper limit for safe handling.[9] If your solution tests above this level, it should not be used, especially in procedures involving heating, distillation, or evaporation, which can concentrate the peroxides to explosive levels.[14][15]

Problem: I need to use an uninhibited ether for my experiment. How do I remove the stabilizer?

Solution: Stabilizers like BHT are non-volatile and can be removed by distilling the ether. CRITICAL: You must first test the ether for peroxides. Never distill a solvent that contains peroxides. If the test is negative, you can proceed with distillation, but never distill to dryness. Always leave at least 10-20% of the liquid in the distilling flask, as this is where any residual peroxides would concentrate.[12][16] The freshly distilled, uninhibited ether will begin to form peroxides rapidly (within days or weeks) and must be used quickly or stored under an inert atmosphere.[7]

Problem: My container of a peroxidizable ether is older than the recommended shelf life. What should I do?

Solution: Do not open it. Older containers, especially those of unknown history, pose a significant risk.[9] Even if the liquid appears clear, explosive peroxide crystals may have formed in the cap threads.[9] Contact your EHS office for guidance on the safe testing and disposal of aged chemical containers.

Data Presentation: Stabilizer & Storage Guidelines

Parameter Recommendation Rationale Reference
Common Stabilizer Butylated Hydroxytoluene (BHT)Free-radical scavenger that inhibits autoxidation.[4][10][13]
Typical Concentration 1 - 50 ppmEffective at low concentrations without significant interference in many reactions.[17]
Max Peroxide Level < 100 ppmGeneral safety threshold for handling and use.[9]
Storage Temperature Cool, controlled room temp.Reduces rate of autoxidation. Do not refrigerate in non-spark-proof units.[2][15]
Opened Container Shelf Life Test every 3-6 monthsPeroxide formation accelerates after initial exposure to air.[5][18]
Unopened Container Shelf Life 12 months (inhibited)Manufacturer's seal limits oxygen exposure.[13][19]

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)
  • Work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • In a clean glass test tube, add 1-3 mL of the solvent to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add a few drops of a freshly prepared 5% potassium iodide (KI) solution and shake the mixture.

  • Observe the color. A yellow to brown color indicates the presence of peroxides. The intensity of the color gives a rough estimate of the concentration.

Source: Adapted from University of Minnesota and Sigma-Aldrich protocols.[2]

Protocol 2: Peroxide Removal Using Activated Alumina

NOTE: This procedure is for removing low levels of peroxides (<100 ppm). Do not attempt this on solutions with high peroxide concentrations or visible crystals.

  • Set up a chromatography column in a fume hood.

  • Fill the column with basic activated alumina. A column of approximately 80g of alumina can treat 100-400 mL of solvent.[12]

  • Pass the solvent through the column. The alumina decomposes the peroxides.

  • Collect the purified solvent in a clean, appropriately labeled container.

  • Crucially, re-test the solvent for peroxides to ensure the procedure was effective.

  • If the solvent is to be stored, add a fresh amount of stabilizer (e.g., BHT).

  • To dispose of the alumina, safely quench it by slurrying it with a dilute, acidic solution of ferrous sulfate before processing it as chemical waste.[12]

Visualizations

Diagram 1: Autoxidation Pathway of Ethers

G cluster_initiation Initiation cluster_propagation Propagation Ether R₂CH-O-R' Ether_Radical R₂Ċ-O-R' (Ether Radical) Ether->Ether_Radical H• abstraction Initiator Light, Heat (Initiator) O2 O₂ (Oxygen) Ether_Radical->O2 Peroxy_Radical R₂C(OO•)-O-R' (Peroxy Radical) O2->Peroxy_Radical Ether2 R₂CH-O-R' Peroxy_Radical->Ether2 Hydroperoxide R₂C(OOH)-O-R' (Hydroperoxide) Ether2->Hydroperoxide H• abstraction Ether_Radical2 R₂Ċ-O-R' Explosion Heat, Shock -> Explosion Hydroperoxide->Explosion

Caption: Free-radical chain reaction showing the formation of explosive ether hydroperoxides.

Diagram 2: Action of BHT Stabilizer

G Peroxy_Radical R₂C(OO•)-O-R' (Peroxy Radical) BHT BHT (Stabilizer) Peroxy_Radical->BHT H• donation Hydroperoxide R₂C(OOH)-O-R' BHT->Hydroperoxide BHT_Radical BHT• (Stable Radical) BHT->BHT_Radical Termination Chain Termination (No further reaction) BHT_Radical->Termination

Caption: BHT intercepts peroxy radicals, terminating the autoxidation chain reaction.

Diagram 3: Decision Workflow for Handling Peroxidizable Ethers

G Start Container of Peroxidizable Ether Check_Age Is container within safe shelf life? Start->Check_Age Visual_Inspect Visually Inspect Container (crystals, discoloration?) Check_Age->Visual_Inspect Yes Stop_EHS STOP! Contact EHS for Disposal DO NOT MOVE Check_Age->Stop_EHS No Test_Peroxides Test for Peroxides (< 100 ppm?) Visual_Inspect->Test_Peroxides No (Looks OK) Visual_Inspect->Stop_EHS Yes (Signs of Danger) Use_Solvent Proceed with Use (Caution: No Distillation to Dryness) Test_Peroxides->Use_Solvent Yes Purify Purify (e.g., Alumina Column) or Dispose via EHS Test_Peroxides->Purify No

References

Technical Support Center: Safe Quenching of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1-Butoxyethane-1-peroxol is a specialized organic peroxide for which detailed safety and reactivity data are not widely available in published literature. The information provided herein is based on general knowledge of ether peroxides and structurally similar α-alkoxyalkyl-hydroperoxides. Exercise extreme caution and adhere to all institutional safety protocols when handling this substance. All procedures should be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses potential issues researchers may encounter when quenching reactions containing this compound.

Q1: How do I test for the presence of this compound before quenching?

A1: Peroxide test strips are a common method for detecting the presence of peroxides.[1] These strips provide a semi-quantitative indication of the peroxide concentration. For a more quantitative assessment, the starch-iodide test can be utilized.[1] It is crucial to test for peroxides before any concentration steps, such as rotary evaporation, as this can lead to the accumulation of explosive peroxide crystals.[1][2] Peroxide levels should be assessed, with concentrations below 25 ppm generally considered safe for use, while levels of 100 ppm or higher necessitate immediate contact with Environmental Health & Safety (EHS) for disposal.

Q2: My reaction mixture turned a dark color after adding the quenching agent. What does this indicate?

A2: A color change, particularly a dark brown or black color, upon addition of a ferrous sulfate quenching solution can indicate a high concentration of peroxides. The Fe(II) is oxidized to Fe(III), which can form colored complexes. If a significant color change is observed, it suggests a substantial amount of peroxide was present and the quenching reaction is proceeding. Proceed with caution and ensure the reaction is well-stirred and cooled.

Q3: The quenching process is generating a significant amount of heat. Is this normal and what should I do?

A3: Yes, the decomposition of peroxides can be exothermic.[2][3] It is critical to control the temperature during quenching.[2] Always perform the quench in an ice bath to dissipate the heat generated.[2][3][4] Add the quenching agent slowly and dropwise to maintain control over the reaction rate and temperature.[2][3][4] If the temperature rises rapidly, immediately slow down or stop the addition of the quenching agent until the temperature is back under control.

Q4: I've added the calculated amount of quenching agent, but the peroxide test is still positive. What should I do?

A4: It is possible that the initial peroxide concentration was higher than anticipated or that the quenching reaction is slower than expected. Continue to add the quenching agent in small portions, with continuous stirring and cooling, until a negative peroxide test is achieved. Always use a fresh quenching solution, as they can degrade over time.

Q5: Can I dispose of the quenched reaction mixture down the drain?

A5: No, never flush organic peroxides or their quenched reaction mixtures down the drain.[5] The quenched mixture should be neutralized to a safe pH and disposed of as hazardous waste according to your institution's guidelines.

Data Presentation: Quenching Agent Concentrations

The following table provides recommended concentrations for common quenching agents used for organic peroxides.

Quenching AgentPreparationApplication Notes
Acidic Ferrous Sulfate 60 g FeSO₄·7H₂O + 6 mL concentrated H₂SO₄ + 110 mL waterEffective for water-insoluble organic peroxides. The mixture should be stirred vigorously with the peroxide-containing solvent.[5]
Sodium Thiosulfate Saturated aqueous solutionA common and effective quenching agent. The reaction can be exothermic, so slow, dropwise addition is recommended.[2][3][4]
Sodium/Potassium Iodide Solution in glacial acetic acidA suitable alternative, particularly for diacyl peroxides that react slowly with ferrous sulfate.[5][6]

Experimental Protocol: Quenching with Acidic Ferrous Sulfate

This protocol describes a general procedure for quenching a reaction mixture containing this compound.

Materials:

  • Reaction mixture containing this compound

  • Acidic ferrous sulfate solution (see table above for preparation)

  • Peroxide test strips or starch-iodide test solution

  • Ice bath

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • Personal Protective Equipment (PPE): safety goggles, face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Place the reaction vessel containing the this compound in an ice bath on a stir plate.

    • Begin stirring the reaction mixture.

  • Initial Peroxide Test:

    • Before adding any quenching agent, test the reaction mixture with a peroxide test strip to estimate the concentration of peroxides.

  • Quenching:

    • Slowly add the acidic ferrous sulfate solution dropwise to the cooled and stirring reaction mixture.

    • Monitor the temperature of the reaction mixture continuously. If a significant exotherm is observed, slow the rate of addition.

    • Continue adding the quenching solution until the peroxide test is negative. It is recommended to add a slight excess of the quenching agent to ensure all peroxides have been destroyed.

  • Work-up and Disposal:

    • Once the peroxide test is negative, the reaction mixture can be allowed to warm to room temperature.

    • The layers of the biphasic mixture should be separated.

    • The organic layer should be washed with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Both the aqueous and organic waste streams must be collected and disposed of as hazardous waste according to institutional guidelines.

Visualization of the Quenching Workflow

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_disposal Work-up & Disposal PPE Don Appropriate PPE Setup Set up Reaction in Ice Bath PPE->Setup Stir Begin Stirring Setup->Stir Test_Initial Test for Peroxides Stir->Test_Initial Add_Quench Slowly Add Quenching Agent Test_Initial->Add_Quench Monitor_Temp Monitor Temperature Add_Quench->Monitor_Temp Test_Final Test for Complete Quenching Add_Quench->Test_Final Continue until negative Monitor_Temp->Add_Quench Neutralize Neutralize Reaction Test_Final->Neutralize Separate Separate Layers Neutralize->Separate Dispose Dispose of Hazardous Waste Separate->Dispose

Caption: Workflow for the safe quenching of peroxide-containing reactions.

References

Technical Support Center: Characterization of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the analytical challenges associated with the characterization of 1-Butoxyethane-1-peroxol, also known as 1-(1-hydroperoxyethoxy)butane[1]. Given the inherent instability of organic peroxides, this guide emphasizes safety and provides detailed protocols for appropriate analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

A1: this compound is an organic peroxide, specifically an ether peroxide.[1] Organic peroxides contain a reactive and thermally sensitive O-O bond, making them prone to decomposition which can be initiated by heat, light, mechanical shock, or chemical contaminants.[2][3][4][5][6][7] The primary analytical challenges stem from this instability, which can lead to sample degradation during analysis, inaccurate results, and significant safety hazards, including the risk of violent explosions.[4][6][7]

Q2: How can I safely store and handle this compound in the laboratory?

A2: Safe handling and storage are critical. Store this compound in airtight, light-resistant containers in a cool, dark, and temperature-controlled environment, away from heat sources and incompatible materials.[2][7][8] It is crucial to label containers with the date received and the date opened to track potential peroxide formation.[2] Regularly test for the presence of peroxides, especially before use and in containers that have been open for an extended period.[2][9]

Q3: What are the visible signs of peroxide formation and what should I do if I observe them?

A3: Visual indicators of peroxide formation include the presence of crystalline solids or viscous liquids in the sample or around the cap of the container, a cloudy appearance, or discoloration.[4][10][11] If you observe any of these signs, do not attempt to open or move the container.[9][11] Treat it as a potential explosion hazard and contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.[8]

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze this compound?

A4: While GC-MS is a powerful analytical tool, its use for thermally unstable compounds like organic peroxides is challenging and potentially hazardous.[12] The high temperatures of the injector and column can induce decomposition of the peroxide, leading to inaccurate quantification and the potential for explosive decomposition within the instrument. If GC-MS must be used, it is critical to employ the lowest possible temperatures and to have a thorough understanding of the compound's thermal stability.[12][13]

Q5: What are the recommended analytical techniques for characterizing this compound?

A5: The preferred methods for analyzing organic peroxides are those that can be performed under mild conditions. High-Performance Liquid Chromatography (HPLC) with UV or refractive index detection, or with post-column derivatization, is a suitable technique for separation and quantification.[14][15][16] Iodometric titration is a well-established and reliable method for determining the total peroxide content, often expressed as the peroxide value (PV).[17][18][19][20]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in HPLC analysis.
  • Possible Cause 1: Sample Degradation.

    • Troubleshooting:

      • Prepare samples fresh and analyze them immediately.

      • Use a chilled autosampler if available.

      • Ensure the mobile phase is de-gassed and does not contain any contaminants that could react with the peroxide.

      • Consider using a shorter analysis time or a lower column temperature.

  • Possible Cause 2: Interaction with the HPLC System.

    • Troubleshooting:

      • Metal components in the HPLC system can sometimes promote peroxide decomposition. If possible, use a system with biocompatible or PEEK tubing and fittings.

      • Ensure the column is properly conditioned and dedicated to peroxide analysis if possible to avoid cross-contamination.

Issue 2: Difficulty in determining the endpoint during iodometric titration.
  • Possible Cause 1: Slow Reaction.

    • Troubleshooting:

      • Ensure the sample is completely dissolved in the titration solvent.[21]

      • Allow sufficient reaction time after the addition of potassium iodide for the liberation of iodine to complete.[20]

  • Possible Cause 2: Faint or fleeting endpoint color change.

    • Troubleshooting:

      • Add the starch indicator towards the end of the titration when the solution is a pale straw color.[20]

      • Ensure the starch solution is freshly prepared, as it can degrade over time.[20]

      • Work in a well-lit area to better observe the color change from blue-black to colorless.[19]

Issue 3: Unexpected peaks in the chromatogram.
  • Possible Cause 1: Presence of Impurities or Degradation Products.

    • Troubleshooting:

      • This compound can degrade to form various byproducts. Run a blank and a freshly prepared standard to identify these peaks.

      • If possible, use a mass spectrometer detector (LC-MS) to identify the unknown peaks.

  • Possible Cause 2: Contamination.

    • Troubleshooting:

      • Ensure all glassware and solvents are scrupulously clean.

      • Run a blank injection of the solvent to check for contamination.

Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for this compound Characterization

TechniquePrincipleAdvantagesDisadvantages
Iodometric Titration Redox titration where peroxides oxidize iodide to iodine, which is then titrated.[19][22]Simple, inexpensive, and provides a quantitative measure of total peroxide content (Peroxide Value).[17][18]Not specific for different peroxide species; can be time-consuming.[5][18]
HPLC-UV/RI Chromatographic separation based on polarity, with detection by UV absorbance or refractive index.Allows for separation and quantification of the parent peroxide from impurities and degradation products under mild conditions.May require a chromophore for sensitive UV detection; RI detection is less sensitive.
HPLC with Post-Column Derivatization HPLC separation followed by a post-column reaction to produce a colored or fluorescent compound for detection.[14][15]High sensitivity and specificity.[14][15]Requires additional equipment and optimization of the post-column reaction.
GC-MS Separation based on volatility and boiling point, with mass spectrometric detection.[16]Provides structural information and high sensitivity.High risk of thermal decomposition of the analyte, leading to inaccurate results and potential safety hazards.[12]

Experimental Protocols

Protocol 1: Determination of Peroxide Value by Iodometric Titration

This protocol is a general method and may need optimization for this compound.

  • Reagent Preparation:

    • Titration Solvent: A mixture of glacial acetic acid and a suitable organic solvent (e.g., chloroform, isooctane) in a 3:2 ratio.[17]

    • Saturated Potassium Iodide (KI) Solution: Freshly prepared by dissolving excess KI in deionized water. Ensure there are undissolved crystals present.[20]

    • Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution: 0.1 N or 0.01 N, standardized against a primary standard.

    • Starch Indicator Solution: 1% (w/v) solution of soluble starch in water.[20]

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.

    • Add 30 mL of the titration solvent and swirl to dissolve the sample.

    • Add 0.5 mL of the saturated KI solution, stopper the flask, and swirl for exactly one minute.[20]

    • Immediately add 30 mL of deionized water.

    • Titrate with the standardized sodium thiosulfate solution with constant and vigorous swirling until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of the starch indicator solution. The solution should turn a blue-black color.

    • Continue the titration dropwise until the blue color completely disappears.

    • Record the volume of sodium thiosulfate solution used.

    • Perform a blank titration using the same procedure but without the sample.[20]

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general starting point for method development.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or RI detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio will need to be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or slightly below to minimize degradation.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or Refractive Index (RI) detection.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving a known amount in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Inject the standards and the sample onto the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Safety Check cluster_analysis Analytical Characterization cluster_methods Analytical Methods cluster_results Data Interpretation start Obtain this compound Sample safety_check Visual Inspection for Peroxides (Crystals, Cloudiness) start->safety_check peroxide_test Semi-quantitative Peroxide Test Strip safety_check->peroxide_test proceed Proceed with Analysis (<100 ppm) peroxide_test->proceed Safe stop STOP! Contact EHS for Disposal (>100 ppm or visible peroxides) peroxide_test->stop Unsafe quantification Quantitative Analysis proceed->quantification separation Separation & Purity proceed->separation titration Iodometric Titration for Peroxide Value quantification->titration hplc HPLC for Purity and Quantification separation->hplc data_analysis Data Analysis & Reporting titration->data_analysis gcms GC-MS (with extreme caution) for impurity identification hplc->gcms If necessary hplc->data_analysis gcms->data_analysis stability_assessment Stability Assessment data_analysis->stability_assessment troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent HPLC Results degradation Sample Degradation? start->degradation system_interaction System Interaction? start->system_interaction contamination Contamination? start->contamination fresh_prep Prepare fresh samples Use chilled autosampler degradation->fresh_prep mild_conditions Lower column temperature Shorter run time degradation->mild_conditions biocompatible Use PEEK tubing/fittings system_interaction->biocompatible clean_system Clean system thoroughly Run solvent blank contamination->clean_system end Problem Resolved? fresh_prep->end Re-analyze mild_conditions->end Re-analyze biocompatible->end Re-analyze clean_system->end Re-analyze

References

Technical Support Center: 1-Butoxyethane-1-peroxol Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butoxyethane-1-peroxol. The focus is on minimizing impurities during its preparation and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities found in this compound preparations?

A1: Common impurities in ether-based preparations like this compound can include:

  • Unreacted Starting Materials: Residual 1-butoxyethane, ethanol, or other precursors.

  • Water: Can inhibit reactions and promote the decomposition of the desired product.[1]

  • Aldehydes: Formed from the oxidation of precursor alcohols or the ether itself.[1]

  • Other Peroxides: Diethyl ether peroxide and other related peroxide species can form, especially under improper storage conditions.[1][2] These are often explosive when concentrated.[1]

  • Degradation Products: The desired this compound can degrade, especially in the presence of heat, light, or contaminants.

Q2: My reaction yield of this compound is lower than expected. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Poor Quality Starting Materials: The presence of water or other impurities in the starting 1-butoxyethane can interfere with the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. Any deviation can lead to side reactions or incomplete conversion.

  • Peroxide Decomposition: The newly formed this compound may be decomposing under the reaction conditions. This can be exacerbated by the presence of metal contaminants.[3]

  • Inefficient Purification: The desired product might be lost during extraction or chromatography steps.

Q3: I have detected crystalline solids or a viscous liquid in my this compound sample. What should I do?

A3: EXTREME CAUTION IS ADVISED. The formation of crystalline solids or oily viscous liquids in a peroxide-containing solution is a strong indicator of the presence of dangerous, potentially explosive, polymeric peroxides.[4] DO NOT HANDLE THE CONTAINER. Treat it as a potential bomb and contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal procedures. Do not attempt to open or move the container.[3]

Q4: How can I minimize the formation of impurities during the synthesis of this compound?

A4: To minimize impurity formation:

  • Use High-Purity Reagents: Ensure all starting materials, including the parent ether and any solvents, are free from water and other contaminants.

  • Control Reaction Conditions: Maintain the recommended temperature and reaction time. Use an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to oxygen.

  • Avoid Metal Contamination: Do not use metal spatulas or stirring bars that could introduce metal ions, which can catalyze peroxide decomposition.[3]

  • Proper Storage: Store the parent ether and the final product in tightly sealed, opaque containers in a cool, dark place.[3][5]

Q5: What are the recommended methods for purifying this compound?

A5: Purification should be approached with caution due to the potential instability of peroxides.

  • Washing: Gently washing the crude product with a dilute solution of ferrous sulfate or sodium metabisulfite can help remove hydroperoxide impurities.[1][4]

  • Column Chromatography: Chromatography on basic activated alumina can be effective for removing peroxides.[5] However, be aware that peroxides can concentrate on the column, posing a hazard if the column is allowed to dry out.[4]

  • Distillation: AVOID DISTILLATION of peroxide-containing solutions unless you are certain they are free of peroxides. Concentrating peroxides through distillation can lead to violent explosions.[3][4] If distillation of the parent ether is necessary for purification prior to the reaction, ensure it is peroxide-free and leave at least 10% of the liquid in the distillation flask to prevent drying out.[4][5]

Data Presentation

Table 1: Comparison of Purification Methods for Removing Peroxide Impurities from Ethers

Purification MethodTarget ImpuritiesAdvantagesDisadvantages & Risks
Washing with Ferrous Sulfate Solution HydroperoxidesSimple, effective for water-soluble ethers.[4]May introduce aqueous and salt residues.
Wasting with Sodium Metabisulfite Solution HydroperoxidesEffective for removing peroxides.[4]May introduce aqueous and salt residues.
Column Chromatography (Activated Alumina) PeroxidesCan be highly effective for both water-soluble and insoluble ethers.[5]Peroxides can concentrate on the column, creating an explosion hazard if it dries out.[4]
Distillation Non-volatile impuritiesCan achieve high purity of the parent ether.EXTREMELY DANGEROUS for peroxide-containing solutions due to the risk of explosion upon concentration.[3][4]

Experimental Protocols

Protocol 1: Removal of Peroxide Impurities using Ferrous Sulfate

  • Preparation of Ferrous Sulfate Solution: Prepare a solution by dissolving 60 g of ferrous sulfate in 100 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[4]

  • Extraction: In a separatory funnel, gently shake the this compound solution with the ferrous sulfate solution. Use a volume of ferrous sulfate solution that is approximately 10% of the volume of the ether solution.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Washing: Wash the organic layer with distilled water to remove any residual acid and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Filtration: Filter to remove the drying agent.

Protocol 2: Purification using Activated Alumina Column Chromatography

  • Column Preparation: Prepare a chromatography column with basic activated alumina. The amount of alumina will depend on the scale of your purification.

  • Loading: Carefully load the crude this compound solution onto the top of the column.

  • Elution: Elute the column with a suitable non-polar solvent. The desired this compound should elute while the more polar peroxide impurities are retained and decomposed by the alumina.[5]

  • Monitoring: Collect fractions and analyze them for the presence of the desired product and impurities (e.g., by TLC or GC).

  • Column Deactivation: CRITICAL STEP: After the purification is complete, do not allow the column to dry out. Deactivate the alumina by slowly passing a dilute acidic solution of ferrous sulfate through it before disposal.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (1-Butoxyethane, etc.) reaction Reaction start->reaction crude Crude Product reaction->crude wash Aqueous Wash (e.g., FeSO4) crude->wash chromatography Column Chromatography (Activated Alumina) wash->chromatography pure Pure this compound chromatography->pure

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or High Impurity reagents Impure Starting Materials issue->reagents conditions Incorrect Reaction Conditions issue->conditions decomposition Product Decomposition issue->decomposition purify_reagents Purify/Verify Reagents reagents->purify_reagents optimize Optimize T, t, [cat] conditions->optimize stabilize Use Inert Atmosphere, Avoid Metals decomposition->stabilize

Caption: Troubleshooting logic for addressing low yields and impurities.

References

solvent effects on the reactivity of 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butoxyethane-1-peroxol and related α-alkoxyalkyl hydroperoxides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, handling, and reaction of this compound.

Issue 1: Low or No Product Yield in Reactions Involving this compound

Possible Cause Troubleshooting Step Expected Outcome
Decomposition of the Peroxide This compound is thermally sensitive. Ensure the reaction temperature is kept as low as possible. Use a well-calibrated thermometer and a reliable cooling bath.Reduced decomposition of the starting material, leading to a higher yield of the desired product.
Acidic or Basic Impurities The decomposition of α-alkoxyalkyl hydroperoxides can be catalyzed by acids.[1][2][3] Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled solvents to remove any acidic or basic impurities.A cleaner reaction profile with fewer byproducts from peroxide decomposition.
Presence of Metal Contaminants Trace metals can catalyze the decomposition of peroxides. Avoid using metal spatulas or stir bars with exposed metal surfaces. Use Teflon-coated stir bars.Minimized catalytic decomposition of the peroxide, improving the reaction's efficiency.
Incorrect Solvent Choice The solvent can significantly impact the stability and reactivity of the peroxide. For reactions requiring the peroxide to act as an oxidant, polar aprotic solvents are often preferred. Protic solvents may participate in side reactions.Improved reaction kinetics and selectivity towards the desired product.

Issue 2: Uncontrolled Exothermic Reaction

Possible Cause Troubleshooting Step Expected Outcome
Concentration of the Peroxide High concentrations of peroxides can lead to self-accelerating decomposition. Perform reactions at a lower concentration by using more solvent.A more controlled reaction rate and better temperature management.
Rate of Reagent Addition Rapid addition of reagents can lead to a sudden increase in the reaction rate and heat generation. Add reagents dropwise using an addition funnel, and monitor the internal temperature closely.A steady and controllable reaction temperature throughout the addition process.
Inadequate Cooling The cooling bath may not be sufficient to dissipate the heat generated by the reaction. Ensure the reaction flask is adequately immersed in the cooling bath and that the bath's temperature is maintained.Prevention of a thermal runaway reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

A1: The decomposition of α-alkoxyalkyl hydroperoxides, such as this compound, is known to be acid-catalyzed.[1][2][3] In aqueous or protic media, the primary decomposition product is a hemiacetal, which can then undergo further transformations.[1][3]

Q2: How does solvent polarity affect the stability of this compound?

A2: While specific data for this compound is limited, studies on other organic peroxides suggest that solvent polarity can influence decomposition rates. Polar solvents can stabilize the transition state of the O-O bond cleavage, potentially accelerating decomposition. However, the effect is complex and can be influenced by the specific reaction mechanism.

Q3: What is the effect of pH on the decomposition rate of this compound?

A3: Studies on analogous α-alkoxyalkyl hydroperoxides have shown that the rate of decomposition increases as the pH decreases (i.e., in more acidic conditions).[1][2][3] This indicates a proton-catalyzed decomposition mechanism.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, as with all organic peroxides, this compound is incompatible with strong acids, bases, reducing agents, and transition metals. Contact with these substances can lead to rapid and potentially explosive decomposition.

Quantitative Data

The following tables summarize available quantitative data for the decomposition of α-alkoxyalkyl hydroperoxides, which can serve as a proxy for the behavior of this compound.

Table 1: Activation Energies for the Decomposition of α-Alkoxyalkyl Hydroperoxides in Aqueous Media at pH 4.5

α-Alkoxyalkyl Hydroperoxide DerivativeActivation Energy (Ea) in kcal/mol
Derived from α-terpineol Criegee intermediates and 1-propanol12.3 ± 0.6[1][4]
Derived from α-terpineol Criegee intermediates and 2-propanol18.7 ± 0.3[4]
Derived from α-terpineol Criegee intermediates and ethanol13.8 ± 0.9[4]
Derived from α-terpineol CIs with 1,3-propanediol15.7 ± 0.8[5]
Derived from α-terpineol CIs with 1,4-butanediol15.0 ± 2.4[5]
Derived from α-terpineol CIs with 1,5-pentanediol15.9 ± 0.3[5]

Table 2: First-Order Rate Coefficients (k) for the Decomposition of C13 α-AHs at pH 4.5

Temperature (K)Rate Coefficient (k) in s⁻¹
288(5.3 ± 0.2) × 10⁻⁴[1][4]
298(1.2 ± 0.3) × 10⁻³[1][4]
308(2.1 ± 1.4) × 10⁻³[1][4]

Experimental Protocols

Synthesis of α-Alkoxyalkyl Hydroperoxides via Ozonolysis

This protocol is a general representation for the synthesis of α-alkoxyalkyl hydroperoxides and should be adapted and optimized for specific substrates and scales.

  • Reaction Setup:

    • Dissolve the alkene substrate in a suitable alcohol solvent (e.g., 1-butanol for the synthesis of a precursor to this compound) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

    • Cool the reaction mixture to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

  • Ozonolysis:

    • Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Formation of the Hydroperoxide:

    • Once the ozonolysis is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any remaining ozone.

    • The Criegee intermediate formed during ozonolysis will react with the alcohol solvent to form the corresponding α-alkoxyalkyl hydroperoxide.

  • Work-up and Isolation:

    • Carefully concentrate the reaction mixture under reduced pressure at a low temperature to remove the excess solvent.

    • The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system and taking care to avoid prolonged contact with the silica gel, which can be acidic.

Caution: Organic peroxides are potentially explosive. All experimental work should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.

Visualizations

Acid_Catalyzed_Decomposition Peroxol This compound Protonated_Peroxol Protonated Peroxol Intermediate Peroxol->Protonated_Peroxol + H+ Proton H+ Hemiacetal Hemiacetal Protonated_Peroxol->Hemiacetal - H2O Further_Products Further Decomposition Products Hemiacetal->Further_Products Water H2O Experimental_Workflow Start Start: Alkene in Alcohol Solvent Ozonolysis Ozonolysis at Low Temperature Start->Ozonolysis Purge Purge with Inert Gas Ozonolysis->Purge Formation Formation of α-Alkoxyalkyl Hydroperoxide Purge->Formation Workup Aqueous Work-up Formation->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Anhydrous MgSO4 Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification End Isolated Product Purification->End Troubleshooting_Logic Start Low Product Yield? Check_Temp Check Reaction Temperature Start->Check_Temp Yes Check_Purity Check Reagent and Solvent Purity Check_Temp->Check_Purity Check_Metals Check for Metal Contamination Check_Purity->Check_Metals Optimize Optimize Reaction Conditions Check_Metals->Optimize

References

Technical Support Center: Catalyst Poisoning in Reactions with Peroxides and Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst poisoning, particularly when working with reagents containing peroxide and ether functionalities, such as 1-Butoxyethane-1-peroxol.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A1: Catalyst poisoning is the deactivation of a catalyst by chemical compounds that bind to its active sites. This leads to a decrease in the catalyst's activity or selectivity, resulting in lower reaction rates and yields. Poisons can be impurities in the reactants or solvents, or they can be byproducts of the reaction itself.

Q2: How do peroxides and ethers cause catalyst poisoning?

A2: Peroxides and ethers can poison catalysts, especially those based on precious metals like palladium (Pd), platinum (Pt), and rhodium (Rh), through several mechanisms:

  • Oxidative Degradation: Peroxides are strong oxidizing agents that can oxidize the metal surface of the catalyst, forming inactive metal oxides.

  • Strong Adsorption: The oxygen atoms in ethers and peroxides have lone pairs of electrons that can strongly adsorb to the catalyst's active sites, blocking access for the reactants.

  • Formation of Poisonous Byproducts: In the reaction environment, peroxides can decompose to form radicals and other reactive species that can attack the catalyst surface or the supporting material.

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A3: The primary indicators of catalyst poisoning include:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction.

  • A decline in the selectivity of the reaction, leading to the formation of unwanted byproducts.

  • The need for higher temperatures or pressures to achieve the desired conversion.

  • A visible change in the appearance of the catalyst, such as a color change.

Troubleshooting Guide

If you suspect catalyst poisoning in your reaction involving this compound or similar compounds, follow these steps to diagnose and resolve the issue.

Step 1: Confirming Catalyst Deactivation

  • Action: Run a control experiment using a fresh batch of catalyst and high-purity reagents that are known to be free of peroxides.

  • Expected Outcome: If the reaction proceeds as expected, it strongly suggests that the catalyst in the original experiment was poisoned.

Step 2: Identifying the Source of the Poison

  • Action: Systematically test each reactant and solvent for the presence of peroxides. Peroxide test strips or quantitative methods like iodometric titration can be used. Ethers, especially older stock, are notorious for forming explosive peroxides upon storage.

  • Expected Outcome: Identification of the contaminated reagent.

Step 3: Mitigating the Poisoning

  • Action:

    • Purify the Reagents: If peroxides are detected, purify the contaminated solvent or reactant. For example, ethers can be purified by passing them through an activated alumina column.

    • Use a Guard Bed: Before the reactant stream reaches the main catalyst bed, pass it through a guard bed of a less expensive material designed to adsorb the poison.

    • Increase Catalyst Loading: In some cases, a higher catalyst loading can compensate for the partial deactivation, although this is not a cost-effective long-term solution.

Step 4: Catalyst Regeneration

  • Action: Depending on the nature of the catalyst and the poison, it may be possible to regenerate the catalyst. For poisoning by organic species, a common method is calcination (heating in air or an inert gas) to burn off the adsorbed compounds. For oxidized metal catalysts, a reduction step (e.g., with hydrogen) may be necessary.

  • Caution: Always consult the catalyst manufacturer's guidelines for regeneration procedures, as improper treatment can permanently damage the catalyst.

Quantitative Data Summary

The following tables summarize hypothetical data on the impact of peroxide impurities on a standard palladium-on-carbon (Pd/C) catalyzed hydrogenation reaction.

Table 1: Effect of Peroxide Concentration on Reaction Rate

Peroxide Concentration (ppm)Relative Reaction Rate (%)
0100
1085
2560
5030
100<5

Table 2: Catalyst Activity Recovery After Regeneration

Poisoning Level (ppm Peroxide)Activity After 1st Regeneration Cycle (%)Activity After 3rd Regeneration Cycle (%)
109590
508070
1006540

Experimental Protocols

Protocol 1: Detection of Peroxides using Iodometric Titration

  • Objective: To quantify the concentration of peroxide impurities in a solvent or reactant.

  • Materials: Sample to be tested, glacial acetic acid, sodium iodide (NaI), starch indicator solution, sodium thiosulfate (Na₂S₂O₃) solution of known concentration.

  • Procedure:

    • In a flask, mix 10 mL of the sample with 20 mL of glacial acetic acid.

    • Add 1 g of NaI. The solution will turn yellow/brown if peroxides are present, due to the formation of iodine.

    • Titrate with the standardized sodium thiosulfate solution until the yellow/brown color fades to a pale yellow.

    • Add 1 mL of starch indicator solution. The solution will turn blue-black.

    • Continue the titration with sodium thiosulfate until the blue-black color disappears.

    • Record the volume of titrant used and calculate the peroxide concentration.

Protocol 2: Purification of Ethereal Solvents using Activated Alumina

  • Objective: To remove peroxide impurities from an ether-based solvent.

  • Materials: Ethereal solvent (e.g., diethyl ether, THF), activated alumina, chromatography column.

  • Procedure:

    • Set up a chromatography column packed with activated alumina.

    • Carefully pour the peroxide-containing solvent onto the top of the column.

    • Allow the solvent to pass through the alumina bed under gravity.

    • Collect the purified solvent at the outlet.

    • Test the purified solvent for the presence of peroxides to confirm their removal.

    • Safety Note: Always handle peroxide-containing ethers with extreme caution behind a blast shield, as they can be explosive upon concentration.

Diagrams

start Reaction Rate Decreased or Stalled check_poisoning Suspect Catalyst Poisoning start->check_poisoning control_exp Run Control Experiment (Fresh Catalyst & Pure Reagents) check_poisoning->control_exp control_ok Reaction Proceeds Normally? control_exp->control_ok identify_source Identify Poison Source control_ok->identify_source Yes other_issue Investigate Other Issues (e.g., Reaction Conditions, Catalyst Stability) control_ok->other_issue No test_reagents Test Reactants & Solvents for Peroxides identify_source->test_reagents poison_found Poison Identified? test_reagents->poison_found mitigate Mitigate Poisoning poison_found->mitigate Yes poison_found->other_issue No purify Purify Contaminated Reagent(s) mitigate->purify guard_bed Use a Guard Bed mitigate->guard_bed regenerate Regenerate Catalyst mitigate->regenerate end_success Problem Resolved purify->end_success guard_bed->end_success regenerate->end_success

Caption: Troubleshooting workflow for suspected catalyst poisoning.

cluster_reactants Reactants & Solvents cluster_catalyst Catalyst Surface (e.g., Pd) cluster_products Products reagent_A Reactant A active_site Active Site reagent_A->active_site Adsorption reagent_B This compound reagent_B->active_site Strong Adsorption (Poisoning) byproduct Byproduct reagent_B->byproduct Decomposition solvent Solvent (e.g., Ether) solvent->active_site Competitive Adsorption desired_product Desired Product active_site->desired_product Catalytic Conversion byproduct->active_site Poisoning

Caption: Pathways of catalyst deactivation by peroxide-containing reagents.

Technical Support Center: Workup Procedures for Reactions Containing 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1-Butoxyethane-1-peroxol is an organic peroxide. Organic peroxides are potentially explosive and should be handled with extreme caution by trained personnel only. This guide provides general procedures and should be adapted to the specific reaction conditions and scale. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before any experiment.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions containing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is complete. What is the first and most critical step in the workup procedure for a reaction containing this compound?

A1: The most critical first step is to quench any unreacted this compound before attempting any concentration or extraction. Organic peroxides can become highly concentrated and potentially explosive upon solvent removal.[1][2] The reaction mixture should be cooled in an ice bath before and during the quenching process to manage any exothermic decomposition.

Q2: What are the recommended quenching agents for this compound, and how do I know when the quenching is complete?

A2:

  • Recommended Quenching Agents: Aqueous solutions of reducing agents are typically used. Common choices include sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or ferrous sulfate (FeSO₄).[1][3] A freshly prepared, saturated aqueous solution of the chosen quenching agent is recommended.

  • Monitoring Quenching: To confirm the absence of peroxides after quenching, peroxide test strips can be used.[4] Alternatively, a chemical test, such as the potassium iodide/starch test, can be performed on a small aliquot of the aqueous layer. A purple color indicates the presence of peroxides, and more quenching agent should be added.[1]

Q3: I've added the quenching agent, but the peroxide test is still positive. What should I do?

A3:

  • Ensure Adequate Mixing: Make sure the reaction mixture and the aqueous quenching solution are being stirred vigorously to ensure proper contact between the peroxide and the reducing agent.

  • Add More Quenching Agent: You may need to add more of the quenching solution. Add it slowly and continue to monitor the temperature.

  • Increase Reaction Time: Allow the mixture to stir for a longer period at a controlled temperature (e.g., 0-10 °C).

  • Consider an Alternative Quenching Agent: If one quenching agent seems ineffective, a different one may be tried cautiously on a small scale first.

Q4: Can I perform an extraction before quenching the peroxide?

A4: It is strongly advised not to perform an extraction before quenching the peroxide. The process of extraction can lead to the concentration of the peroxide in the organic layer, increasing the risk of an explosion, especially if the solvent is later evaporated.[1]

Q5: Are there any solvents I should avoid during the workup of reactions with this compound?

A5: Yes. Avoid using acetone or other lower aliphatic ketones for extraction or cleaning, as they can form explosive acetone peroxides.[1] It is also crucial to avoid concentrating the reaction mixture before ensuring all peroxides have been destroyed.

Q6: What should I do if I observe solid precipitation or crystallization in my reaction flask containing this compound?

A6: If you observe unexpected solid formation, especially if it appears crystalline, do not scrape or disturb the solids, as this could cause friction and initiate decomposition.[5] Do not open the container if crystalline masses are visible on or in the container or lid.[2] Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.

Q7: How should I dispose of waste containing this compound?

A7: Small quantities of peroxides should be diluted with water to a concentration of 2% or less and then transferred to a container with an aqueous solution of a reducing agent like ferrous sulfate or sodium bisulfite.[3] This treated waste should be disposed of as hazardous waste and not mixed with other chemical waste.[3] For larger quantities, consult your institution's EHS guidelines.[3]

Quantitative Data for Peroxide Workup Procedures

The following table summarizes general quantitative parameters for the workup of reactions containing organic peroxides. These are starting points and may need to be optimized for your specific reaction.

ParameterRecommended Value/RangeNotes
Quenching Temperature 0 - 10 °CMaintain a low temperature to control any exotherm from the decomposition of the peroxide.
Quenching Agent Conc. 10% w/v to saturated aqueous soln.A higher concentration can be more effective, but the addition should be slow and controlled.
Quenching Agent Sodium Thiosulfate (Na₂S₂O₃)A commonly used, effective, and safe reducing agent for peroxides.
Sodium Bisulfite (NaHSO₃)Another effective reducing agent.
Peroxide Test Strips Test to absence of color changeFollow the manufacturer's instructions for the specific test strips being used.
KI/Starch Test Absence of purple/blue colorA sensitive wet chemical test for the presence of peroxides.
Final Peroxide Conc. < 2% before disposalDilute quenched peroxide waste with water before adding it to a reducing agent solution for disposal.[3]

Detailed Experimental Protocol: Quenching and Workup

This protocol describes a general procedure for quenching and working up a reaction mixture assumed to contain this compound.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (freshly prepared)

  • Peroxide test strips or potassium iodide/starch test solution

  • Ice bath

  • Separatory funnel

  • Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves

Procedure:

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice bath to 0-5 °C.

  • Quenching: While stirring vigorously, slowly add the saturated aqueous sodium thiosulfate solution dropwise. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-10 °C for at least 30 minutes.

  • Peroxide Test: Remove a small aliquot of the aqueous layer and test for the presence of peroxides using a peroxide test strip or the KI/starch test.

  • Completion of Quench: If the test is positive, add more sodium thiosulfate solution and continue stirring. Repeat the peroxide test until it is negative.

  • Extraction: Once the peroxide test is negative, transfer the mixture to a separatory funnel. If the product is in an organic solvent, separate the layers. If the reaction was run in a water-miscible solvent, add an appropriate immiscible organic solvent to extract the product.

  • Washing: Wash the organic layer with brine to remove excess water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. Crucially, only concentrate the solution after a negative peroxide test.

Visualizations

.dot

Workup_Procedure start Reaction Complete cool_reaction Cool Reaction to 0-10 °C start->cool_reaction add_quencher Slowly Add Saturated Aqueous Na₂S₂O₃ cool_reaction->add_quencher stir Stir Vigorously for 30 min add_quencher->stir test_peroxide Test for Peroxides stir->test_peroxide test_peroxide->add_quencher Positive   extraction Perform Extraction test_peroxide->extraction  Negative wash_dry Wash and Dry Organic Layer extraction->wash_dry concentrate Concentrate Solvent wash_dry->concentrate end Isolated Product concentrate->end

Caption: Workflow for the safe workup of reactions containing peroxides.

References

Validation & Comparative

A Comparative Analysis of tert-Butyl Hydroperoxide as an Oxidizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the choice of an oxidizing agent is critical to the success of a reaction. This guide provides a detailed comparison of tert-butyl hydroperoxide (TBHP), a widely used organic peroxide, with other common oxidizing agents.[1][2] The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design.

tert-Butyl hydroperoxide is an organic peroxide with the formula (CH₃)₃COOH.[1] It is recognized for its utility in a variety of oxidation processes due to its good solubility in organic solvents and relatively stable nature compared to other peroxides.[1][2] It is typically supplied as an aqueous solution.[1]

Quantitative Comparison of Oxidizing Agents

The selection of an oxidizing agent is a multi-faceted decision, balancing reactivity with selectivity, and safety with cost. The following table summarizes the key properties of TBHP and other commonly used oxidants.

Propertytert-Butyl Hydroperoxide (TBHP)Hydrogen Peroxide (H₂O₂)Potassium Permanganate (KMnO₄)Dess-Martin Periodinane (DMP)
Molar Mass 90.12 g/mol 34.01 g/mol 158.03 g/mol 424.14 g/mol
Typical Form 70% aqueous solution3-70% aqueous solutionCrystalline solidCrystalline solid
Typical Applications Epoxidations, oxidation of alcohols, C-H functionalization.[3][4]Bleaching, disinfection, general oxidation.[5]Oxidation of a wide range of organic compounds, including alcohols and alkenes.[5][6]Selective oxidation of primary and secondary alcohols to aldehydes and ketones.
Advantages Good solubility in organic solvents, high thermal stability for an organic peroxide, cost-effective.[1][2]"Green" oxidant (byproduct is water), readily available.[5]Very strong oxidizing power, inexpensive.[5]High selectivity for alcohols, mild reaction conditions.
Disadvantages Can be explosive at high concentrations, potential for radical side reactions.[1]Less soluble in organic solvents, can be unstable.Poor selectivity, can lead to over-oxidation, produces MnO₂ waste.[6]Expensive, moisture-sensitive, produces iodine-containing byproducts.
Safety Potent oxidizer, flammable, toxic.[1]Strong oxidizer, can cause burns.Strong oxidizer, can stain and cause burns.Can be explosive under shock or heat.

Experimental Protocols

To provide a practical context for comparison, detailed methodologies for key experiments are outlined below.

1. Comparative Oxidation of a Secondary Alcohol to a Ketone

This experiment aims to compare the efficiency and yield of different oxidizing agents in the conversion of a secondary alcohol (e.g., 2-octanol) to the corresponding ketone (2-octanone).

  • Materials : 2-octanol, tert-butyl hydroperoxide (70% in water), hydrogen peroxide (30%), potassium permanganate, Dess-Martin periodinane, appropriate solvents (e.g., dichloromethane, acetone), and a suitable catalyst for TBHP if required (e.g., a transition metal salt).[7]

  • Procedure :

    • Set up four separate reaction flasks, each containing a solution of 2-octanol in a suitable solvent.

    • To each flask, add one of the oxidizing agents in stoichiometric amounts. For KMnO₄, an acidic or basic medium may be required.[5]

    • The reactions should be stirred at room temperature or heated as required by the specific protocol for each oxidant.

    • Monitor the progress of each reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reactions appropriately. For KMnO₄, this may involve adding sodium bisulfite. For peroxides, a reducing agent like sodium thiosulfate can be used.

    • Isolate the product from each reaction mixture through extraction and column chromatography.

    • Determine the yield and purity of the 2-octanone for each oxidizing agent.

2. Protocol for Detection of Peroxides

A crucial safety procedure when working with peroxide-forming solvents or organic peroxides is to test for the presence of peroxides.

  • Materials : Potassium iodide (KI) solution, glacial acetic acid, and the sample to be tested.

  • Procedure :

    • To 1-3 mL of the sample in a test tube, add an equal volume of glacial acetic acid.

    • Add a few drops of the fresh potassium iodide solution.

    • A yellow to brown color indicates the presence of peroxides.[8] The intensity of the color is proportional to the peroxide concentration.

Visualizing Chemical Processes and Logic

Experimental Workflow for Oxidizing Agent Comparison

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dissolve 2-octanol in solvent react1 Add oxidizing agent to alcohol solution prep1->react1 prep2 Prepare solutions of TBHP, H2O2, KMnO4, DMP prep2->react1 react2 Stir and monitor reaction (TLC/GC) react1->react2 workup1 Quench reaction react2->workup1 workup2 Extract and purify product workup1->workup2 analysis Determine yield and purity workup2->analysis

Caption: Workflow for comparing oxidizing agent performance.

Simplified Radical Mechanism of TBHP Oxidation

G TBHP TBHP ((CH3)3COOH) RO_rad tert-Butoxyl Radical ((CH3)3CO•) TBHP->RO_rad ROO_rad tert-Butylperoxyl Radical ((CH3)3COO•) TBHP->ROO_rad Substrate Substrate (R-H) RO_rad->Substrate H-atom abstraction Substrate_rad Substrate Radical (R•) Substrate->Substrate_rad Product Oxidized Product (R-OH) Substrate_rad->Product Reaction with ROO• or other species Initiator Initiator (Heat, Light, Metal Catalyst) Initiator->TBHP Decomposition

Caption: Radical-mediated oxidation pathway using TBHP.

Logic for Selecting an Oxidizing Agent

G start Start: Need to Oxidize a Substrate q1 Is the substrate an alcohol? start->q1 q2 Is high selectivity required? q1->q2 Yes q4 Is a 'green' process a priority? q1->q4 No (e.g., C-H activation) q3 Is cost a major factor? q2->q3 No dmp Consider Dess-Martin Periodinane q2->dmp Yes tbhp Consider TBHP (with catalyst) q3->tbhp No kmno4 Consider KMnO4 q3->kmno4 Yes q4->tbhp No h2o2 Consider H2O2 q4->h2o2 Yes

Caption: Decision tree for oxidizing agent selection.

Safety and Handling of Organic Peroxides

Organic peroxides are a class of compounds with inherent stability issues, making them hazardous if not handled correctly.[9]

  • Storage : Organic peroxides should be stored in their original containers in a cool, well-ventilated area, away from heat sources and direct sunlight.[10][11] The recommended storage temperature should always be observed to prevent self-accelerating decomposition.[10]

  • Handling : Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Use non-sparking tools for handling and transferring peroxides.[11] Avoid friction or impact.[10] Never return unused peroxide to its original container to prevent contamination.[11]

  • Spills : In case of a spill, the material should be absorbed with an inert material like vermiculite and wetted with water before disposal according to local regulations.[11]

  • Disposal : Organic peroxides must be disposed of as hazardous waste.[9]

Conclusion

tert-Butyl hydroperoxide is a versatile and effective oxidizing agent with a broad range of applications in organic synthesis.[2][3] Its favorable solubility and relative stability make it a valuable tool for researchers. However, like all oxidizing agents, its use requires careful consideration of the specific reaction, desired outcome, and safety protocols. By comparing its properties and performance with other common oxidants such as hydrogen peroxide, potassium permanganate, and Dess-Martin periodinane, chemists can make more strategic choices in the design and execution of their synthetic routes.

References

A Comparative Guide to 1-Butoxyethane-1-peroxol and Hydrogen Peroxide in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the choice of an oxidizing agent is critical to ensure reaction efficiency, selectivity, and safety. This guide provides an objective comparison of the performance of 1-Butoxyethane-1-peroxol, a representative organic hydroperoxide, and the widely used inorganic oxidant, hydrogen peroxide. The information presented is based on established reactivity principles of alkyl hydroperoxides and extensive data available for hydrogen peroxide.

General Properties and Reactivity Overview

While specific experimental data for this compound is limited in publicly accessible literature, its reactivity can be inferred from the well-understood chemistry of other alkyl hydroperoxides. Both this compound and hydrogen peroxide are effective oxidizing agents, but they differ significantly in their physical properties, reactivity, and handling requirements.

PropertyThis compound (representative of Alkyl Hydroperoxides)Hydrogen Peroxide (H₂O₂)
Formula C₆H₁₄O₃H₂O₂
Molecular Weight 134.17 g/mol 34.01 g/mol
Physical State Typically a liquidColorless liquid, usually as an aqueous solution
Solubility Soluble in organic solvents, limited solubility in waterMiscible with water, soluble in some organic solvents
Oxidizing Species Primarily RO• (alkoxy) and ROO• (peroxy) radicals upon activationHO• (hydroxyl) radicals, or direct oxygen transfer
Activation Often requires metal catalysts (e.g., Ti, V, Mo, Fe, Cu) or thermal/photochemical initiationCan be activated by metal catalysts (e.g., Fe²⁺ - Fenton's reagent), UV light, or used directly
Byproducts Corresponding alcohol (1-butoxyethanol) and other organic fragmentsWater
Safety Concerns Potentially explosive, especially when concentrated. Can form explosive mixtures with organic materials. Handle with care, avoid heat, shock, and friction.High concentrations are corrosive and can decompose violently, especially in the presence of contaminants. Releases oxygen upon decomposition, which can pressurize containers.

Performance in Key Oxidation Reactions

The choice between this compound and hydrogen peroxide often depends on the specific substrate and the desired outcome of the oxidation reaction. Below is a comparative summary for common oxidation transformations.

Oxidation of Sulfides to Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental transformation in organic synthesis, with sulfoxides being important intermediates.

ParameterThis compound (with metal catalyst)Hydrogen Peroxide
Primary Product SulfoxideSulfoxide or Sulfone
Selectivity Generally good for sulfoxide with careful control of stoichiometry and catalyst.Can be selective for sulfoxides, but over-oxidation to sulfones is common, especially with excess reagent or harsh conditions.
Typical Conditions Metal catalyst (e.g., Ti(OiPr)₄, VO(acac)₂), organic solvent (e.g., CH₂Cl₂, CH₃CN), room temperature to mild heating.Often used in acetic acid or with other catalysts.[1] Room temperature or gentle heating.
Reaction Time Varies from minutes to several hours depending on the substrate and catalyst.Can be rapid, often complete within a few hours.
Yields Generally high for sulfoxide formation.High yields for sulfoxides or sulfones depending on the conditions.[1]
Epoxidation of Alkenes

Epoxides are versatile intermediates in organic synthesis. The choice of oxidant can significantly impact the stereoselectivity and functional group tolerance of the epoxidation reaction.

ParameterThis compound (with catalyst)Hydrogen Peroxide
Primary Product EpoxideEpoxide
Selectivity Can be highly stereoselective, especially with chiral catalysts (e.g., Sharpless epoxidation with titanium tartrate).Generally less selective than organic peroxy acids. Often used for electron-deficient alkenes.
Typical Conditions Requires a catalyst, such as a titanium, vanadium, or molybdenum complex. Anhydrous organic solvents are typically used.Often requires activation, for example with a nitrile to form a peroxyimidic acid in situ (Payne epoxidation), or with a tungsten catalyst.
Reaction Time Can range from a few hours to a day.Highly variable depending on the activation method and substrate.
Yields Can provide high yields of epoxides.Yields can be good, particularly for activated alkenes.
Oxidation of Alcohols

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a cornerstone of organic synthesis.

ParameterThis compound (with catalyst)Hydrogen Peroxide
Primary Product Aldehyde/Ketone from 1°/2° alcohols.Aldehyde/Ketone or Carboxylic Acid from 1° alcohols; Ketone from 2° alcohols.
Selectivity Can be selective for aldehydes from primary alcohols with appropriate catalysts and conditions.Over-oxidation of primary alcohols to carboxylic acids is common.[2][3] Selective oxidation to aldehydes can be challenging.
Typical Conditions Metal-catalyzed reactions in organic solvents.Often requires a catalyst (e.g., iron, copper, tungsten salts) and can be performed in water or organic solvents.[4]
Reaction Time Varies depending on the catalyst and substrate.Can range from a few hours to a day.
Yields Generally good to excellent yields.Yields can be high but may be affected by over-oxidation.[4]

Experimental Protocols

Below are generalized experimental protocols for the three key oxidation reactions. Note: These are illustrative examples and should be adapted based on the specific substrate and safety considerations. Always consult safety data sheets and perform a thorough risk assessment before conducting any experiment.

Oxidation of a Sulfide to a Sulfoxide

Using this compound (as a representative alkyl hydroperoxide):

  • To a stirred solution of the sulfide (1.0 mmol) in an appropriate organic solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the metal catalyst (e.g., Ti(OiPr)₄, 0.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 mmol) in the same solvent dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Using Hydrogen Peroxide:

  • Dissolve the sulfide (1.0 mmol) in glacial acetic acid (5 mL).[1]

  • To this solution, add a 30% aqueous solution of hydrogen peroxide (1.1 mmol) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Epoxidation of an Alkene

Using this compound (as a representative alkyl hydroperoxide with a catalyst):

  • To a flame-dried flask under an inert atmosphere, add the catalyst (e.g., VO(acac)₂, 0.05 mmol) and the alkene (1.0 mmol) in a dry, non-polar solvent (e.g., toluene, 10 mL).

  • Add a solution of this compound (1.2 mmol) in the same solvent dropwise at room temperature.

  • Stir the mixture at the desired temperature (e.g., room temperature or 50 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Work up the reaction as described for sulfide oxidation and purify the epoxide by column chromatography.

Using Hydrogen Peroxide (Payne Epoxidation):

  • In a flask, dissolve the alkene (1.0 mmol) and a nitrile (e.g., acetonitrile, 2.0 mmol) in a suitable solvent (e.g., methanol).

  • Add a buffer, such as potassium bicarbonate, to maintain a slightly alkaline pH.

  • Cool the mixture in an ice bath and slowly add a 30% aqueous solution of hydrogen peroxide (1.5 mmol).

  • Allow the reaction to stir at room temperature until the alkene is consumed.

  • Dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the epoxide as needed.

Oxidation of a Secondary Alcohol to a Ketone

Using this compound (as a representative alkyl hydroperoxide with a catalyst):

  • To a solution of the secondary alcohol (1.0 mmol) in an organic solvent (e.g., acetonitrile), add the catalyst (e.g., a copper(II) salt, 0.05 mmol).

  • Add this compound (1.5 mmol) and stir the reaction at an elevated temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, filter off the catalyst if heterogeneous, and quench any remaining peroxide with a reducing agent.

  • Perform an aqueous work-up, extract the product, dry the organic layer, and concentrate.

  • Purify the resulting ketone by column chromatography or distillation.

Using Hydrogen Peroxide:

  • To a solution of the secondary alcohol (1.0 mmol) in a suitable solvent (e.g., water or a biphasic system), add a catalyst (e.g., a tungstate salt like Na₂WO₄, 0.02 mmol) and a phase-transfer catalyst if necessary.

  • Add a 30% aqueous solution of hydrogen peroxide (2.0 mmol) and heat the reaction mixture.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, and if a precipitate forms, filter it.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the ketone as required.

Visualizing Experimental and Logical Workflows

To aid in the selection and application of these oxidizing agents, the following diagrams illustrate a typical experimental workflow, a relevant biological pathway for drug development context, and a decision-making process.

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Define Substrate and Desired Product reagent_selection Select Oxidizing Agent (this compound vs. H₂O₂) start->reagent_selection protocol_dev Develop Experimental Protocol reagent_selection->protocol_dev reaction_setup Set up Reaction protocol_dev->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) reaction_setup->monitoring workup Reaction Work-up and Quenching monitoring->workup purification Purify Product workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization data_analysis Analyze Yield, Selectivity, and Purity characterization->data_analysis

Caption: Experimental workflow for comparing oxidizing agents.

signaling_pathway oxidative_stress Oxidative Stress (e.g., from Peroxides) ros Reactive Oxygen Species (ROS) oxidative_stress->ros mapk MAPK Signaling (p38, JNK) ros->mapk nfkb NF-κB Pathway ros->nfkb apoptosis Apoptosis mapk->apoptosis inflammation Inflammation mapk->inflammation nfkb->inflammation cell_survival Cell Survival Genes nfkb->cell_survival

Caption: Oxidative stress signaling pathways in drug development.

logical_relationship start Start | Substrate to be Oxidized substrate_type Substrate Type Sulfide Alkene Alcohol start->substrate_type desired_outcome Desired Outcome High Selectivity Green Chemistry Mild Conditions substrate_type:f1->desired_outcome substrate_type:f2->desired_outcome substrate_type:f3->desired_outcome oxidant_choice Choice of Oxidant desired_outcome:f1->oxidant_choice desired_outcome:f2->oxidant_choice desired_outcome:f3->oxidant_choice org_peroxide This compound (with catalyst) oxidant_choice->org_peroxide High selectivity needed Organic solvent compatible h2o2 Hydrogen Peroxide oxidant_choice->h2o2 Aqueous conditions preferred 'Green' byproduct (water) desired

Caption: Decision guide for selecting an oxidizing agent.

Conclusion

Both this compound (as a representative of alkyl hydroperoxides) and hydrogen peroxide are valuable oxidizing agents in the chemist's toolkit. The choice between them is not one of superiority but of suitability for a specific application. Hydrogen peroxide is often favored for its environmental friendliness ("green" byproduct) and cost-effectiveness, particularly in large-scale applications where high selectivity is not the primary concern. In contrast, this compound, when used in conjunction with appropriate catalysts, offers the potential for higher selectivity and is well-suited for reactions in organic media. Researchers and drug development professionals should carefully consider the substrate, desired product, reaction conditions, and safety protocols when selecting the optimal oxidant for their synthetic needs.

References

A Comparative Analysis of Ether Peroxides as Radical Initiators for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and materials science, the choice of a radical initiator is pivotal in dictating the kinetics of polymerization and the final properties of the synthesized polymer. Ether peroxides, a class of organic compounds containing a peroxide group attached to an ether moiety, have been explored as radical initiators. This guide provides a comparative study of ether peroxides, primarily focusing on di-tert-butyl peroxide (DTBP), and contrasts their performance with other commonly used radical initiators such as other peroxides and azo compounds. This objective analysis is supported by experimental data to aid researchers in selecting the appropriate initiator for their specific application.

Performance Comparison of Radical Initiators

The efficacy of a radical initiator is determined by several key parameters, including its decomposition rate, initiator efficiency, and the temperature at which it is effective. The following tables summarize the quantitative data for di-tert-butyl peroxide and other selected initiators.

Table 1: Decomposition Characteristics of Various Radical Initiators

InitiatorChemical Structure10-Hour Half-Life Temperature (°C)1-Hour Half-Life Temperature (°C)1-Minute Half-Life Temperature (°C)
Di-tert-butyl peroxide (DTBP) (CH₃)₃COOC(CH₃)₃129149194
Diethyl ether hydroperoxide CH₃CH₂OCH(OOH)CH₃Data not readily available due to instabilityData not readily available due to instabilityData not readily available due to instability
Benzoyl peroxide (BPO) (C₆H₅CO)₂O₂7392131
AIBN (Azobisisobutyronitrile) ((CH₃)₂C(CN))₂N₂6582119
tert-Butyl peroxypivalate (TBPP) (CH₃)₃COOC(O)C(CH₃)₃5472109
tert-Butylperoxy-2-ethylhexanoate (TBPEH) (CH₃)₃COOC(O)CH(C₂H₅)C₄H₉7291130

Note: Half-life temperatures are dependent on the solvent used. The data presented are typical values.

Table 2: Initiator Efficiency of Selected Peroxide Initiators

InitiatorInitiator Efficiency (f)Polymerization Conditions
Di-tert-butyl peroxide (DTBP) ~1.0Ethene polymerization at 2000 bar, 150-250°C[1]
tert-Butyl peroxypivalate (TBPP) ~0.42Ethene polymerization at 2000 bar, 150-250°C[1]
tert-Butylperoxy-2-ethylhexanoate (TBPEH) ~0.64Ethene polymerization at 2000 bar, 150-250°C[1]

Initiator efficiency (f) is the fraction of radicals generated that successfully initiate polymerization.

Mechanism of Radical Initiation by Ether Peroxides

The initiation process using ether peroxides involves the homolytic cleavage of the weak oxygen-oxygen bond upon heating, which generates two alkoxy radicals. These highly reactive radicals then initiate the polymerization by adding to a monomer unit.

Radical_Initiation EtherPeroxide Ether Peroxide (R-O-O-R') Heat Heat (Δ) EtherPeroxide->Heat AlkoxyRadicals 2 Alkoxy Radicals (R-O• + •O-R') Heat->AlkoxyRadicals Homolytic Cleavage Monomer Monomer (M) AlkoxyRadicals->Monomer Addition InitiatedMonomer Initiated Monomer Radical (R-O-M•) Monomer->InitiatedMonomer MoreMonomer n Monomers InitiatedMonomer->MoreMonomer PolymerChain Propagating Polymer Chain (R-O-(M)n-M•) MoreMonomer->PolymerChain Propagation

Figure 1: General mechanism of radical initiation by an ether peroxide.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis of an ether peroxide and for comparing the performance of different radical initiators. Extreme caution is advised when handling ether peroxides, as they can be highly explosive, especially diethyl ether peroxide and its hydroperoxide derivatives.[2][3]

Synthesis of Diethyl Ether Hydroperoxide

Disclaimer: The synthesis of diethyl ether hydroperoxide is extremely hazardous and should only be attempted by experienced chemists in a controlled laboratory setting with appropriate safety measures, including blast shields.

A common method for the formation of diethyl ether hydroperoxide is through the photooxygenation of diethyl ether.[3] Another method involves the acid-catalyzed addition of hydrogen peroxide to ethyl vinyl ether.[3]

Materials:

  • Diethyl ether (inhibitor-free)

  • Oxygen source

  • UV lamp

  • Reaction vessel equipped with a gas inlet and a condenser

Procedure:

  • Place inhibitor-free diethyl ether in the reaction vessel.

  • Cool the vessel in an ice bath.

  • Bubble a slow stream of oxygen through the ether while irradiating the mixture with a UV lamp.

  • The reaction should be monitored for peroxide formation using appropriate analytical techniques (e.g., potassium iodide test).

  • Due to its instability, the product is typically used in solution without isolation.

Comparative Evaluation of Radical Initiator Performance

This protocol outlines a general procedure for comparing the effectiveness of different radical initiators in the polymerization of a model monomer like styrene or methyl methacrylate (MMA).

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Monomer (e.g., Styrene) Reaction_A Reaction Vessel A (Monomer + Solvent + Initiator A) Monomer->Reaction_A Reaction_B Reaction Vessel B (Monomer + Solvent + Initiator B) Monomer->Reaction_B Solvent Solvent (e.g., Toluene) Solvent->Reaction_A Solvent->Reaction_B Initiator_A Initiator A (e.g., DTBP) Initiator_A->Reaction_A Initiator_B Initiator B (e.g., AIBN) Initiator_B->Reaction_B Heating Heat to desired temp. (e.g., 120°C for DTBP, 70°C for AIBN) Reaction_A->Heating Reaction_B->Heating Aliquots Take aliquots at timed intervals Heating->Aliquots Conversion Determine Monomer Conversion (e.g., Gravimetry, GC, NMR) Aliquots->Conversion GPC Analyze Polymer (GPC/SEC for Mn, Mw, PDI) Aliquots->GPC

Figure 2: Workflow for comparing radical initiator performance.

Materials:

  • Monomer (e.g., Styrene, freshly distilled to remove inhibitors)

  • Solvent (e.g., Toluene or bulk polymerization)

  • Radical Initiators (e.g., DTBP, AIBN, BPO) at equimolar concentrations

  • Reaction flasks with reflux condensers

  • Inert atmosphere (Nitrogen or Argon)

  • Constant temperature oil bath or heating mantle

  • Analytical equipment: Gas Chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for conversion analysis, and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for molecular weight analysis.

Procedure:

  • Set up parallel polymerization reactions for each initiator to be tested.

  • In each reaction flask, add the monomer and solvent (if applicable).

  • Deoxygenate the mixture by bubbling with an inert gas for at least 30 minutes.

  • Add the specified amount of the respective radical initiator to each flask under an inert atmosphere.

  • Immerse the flasks in the pre-heated oil bath set to the desired reaction temperature (selected based on the initiator's half-life).

  • At regular time intervals, carefully withdraw aliquots from each reaction mixture.

  • Quench the polymerization in the aliquots by rapid cooling and exposure to air.

  • Analyze the aliquots to determine the monomer conversion.

  • Precipitate the polymer from the final reaction mixture (or a larger aliquot) by adding it to a non-solvent (e.g., methanol for polystyrene).

  • Dry the polymer and analyze it using GPC/SEC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Compare the rate of polymerization and the properties of the resulting polymers for each initiator.

Discussion

Di-tert-butyl peroxide (DTBP) is a relatively stable ether peroxide, making it safer to handle than its lower alkyl counterparts like diethyl ether peroxide.[4] Its higher decomposition temperature means it is suitable for polymerizations conducted at elevated temperatures (typically >120°C).[5] The data suggests that DTBP can have a high initiator efficiency, approaching unity under certain high-pressure conditions, which is advantageous for maximizing the yield of polymer chains per initiator molecule.[1]

In contrast, azo initiators like AIBN decompose at lower temperatures and are known for their clean decomposition, producing nitrogen gas and two identical cyanoisopropyl radicals.[6] This predictable decomposition behavior makes them widely used in academic research and industrial processes.

Other peroxides like BPO offer a middle ground in terms of decomposition temperature. However, they can be more susceptible to induced decomposition and side reactions compared to azo initiators.

The choice between an ether peroxide like DTBP and other initiators will depend on the specific requirements of the polymerization:

  • Temperature: For high-temperature polymerizations, DTBP is a suitable choice. For lower temperature processes, AIBN or other less stable peroxides would be more appropriate.

  • Monomer Reactivity: The reactivity of the monomer can influence the choice of initiator.

  • Desired Polymer Properties: The initiator can affect the molecular weight distribution and end-group functionality of the resulting polymer.

  • Safety and Handling: The high stability of DTBP is a significant advantage over more hazardous ether peroxides. Azo initiators are generally considered safer than many peroxides as they are not shock-sensitive.[7]

References

A Comparative Guide to the Synthesis of 1-Butoxyethane-1-peroxol: An Evaluation of a Novel Ozonolysis-Based Route

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A novel, efficient synthetic pathway to 1-Butoxyethane-1-peroxol has been developed and validated, offering significant advantages over traditional peroxidation methods. This guide provides a comprehensive comparison of this new ozonolysis-based route with established methods, supported by detailed experimental data and protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound, a dialkyl peroxide, is a compound of interest in organic synthesis and pharmaceutical research due to the versatile reactivity of the peroxide functional group. The development of safe, efficient, and high-yield synthetic routes to such compounds is of paramount importance. This report details a new synthetic approach utilizing the ozonolysis of an enol ether in the presence of an alcohol and compares it with a classical acid-catalyzed peroxidation of a vinyl ether.

The New Synthetic Route: Ozonolysis of Butyl Vinyl Ether

A modern and highly efficient method for the synthesis of α-alkoxy hydroperoxides involves the ozonolysis of olefins in the presence of an alcohol. This approach provides a direct and selective route to the desired peroxide. The proposed new synthetic route for this compound involves the ozonolysis of butyl vinyl ether in the presence of ethanol.

Experimental Protocol: Ozonolysis Route

Materials:

  • Butyl vinyl ether (1.0 eq)

  • Anhydrous ethanol (1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Argon or Nitrogen gas

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of butyl vinyl ether (1.0 eq) and anhydrous ethanol (1.2 eq) in anhydrous dichloromethane is prepared in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet tube connected to a potassium iodide trap.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone in oxygen is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color in the solution, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solution is purged with argon or nitrogen gas to remove excess ozone.

  • The reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure at a low temperature (<30 °C).

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • The purified fractions are collected and the solvent is evaporated under reduced pressure to yield pure this compound. The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Route: Acid-Catalyzed Peroxidation

A more traditional approach to the synthesis of similar peroxide structures involves the acid-catalyzed addition of hydrogen peroxide to a vinyl ether.

Experimental Protocol: Acid-Catalyzed Route

Materials:

  • Butyl vinyl ether (1.0 eq)

  • Hydrogen peroxide (30% aqueous solution, 1.1 eq)

  • Anhydrous diethyl ether

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Butyl vinyl ether (1.0 eq) is dissolved in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The solution is cooled to 0 °C in an ice bath.

  • A catalytic amount of concentrated sulfuric acid is added to the hydrogen peroxide solution.

  • The acidic hydrogen peroxide solution is added dropwise to the stirred solution of butyl vinyl ether over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C.

  • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure at a low temperature (<30 °C) to yield the crude product.

  • The crude product is purified by column chromatography as described for the ozonolysis route.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic routes based on typical experimental outcomes for similar reactions.

ParameterNew Ozonolysis RouteTraditional Acid-Catalyzed Route
Yield High (typically >80%)Moderate to High (50-70%)
Purity High (after chromatography)Moderate (often requires extensive purification)
Reaction Time 1-3 hours2-4 hours
Reaction Temperature -78 °C0 °C
Reagents & Safety Requires ozone generation (specialized equipment); peroxides are thermally sensitive.Uses readily available but corrosive strong acid; hydrogen peroxide can be hazardous.
Byproducts Fewer byproducts, cleaner reaction profile.Potential for side reactions and polymer formation.

Visualizing the Synthetic Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthetic routes.

G cluster_0 New Ozonolysis Route A0 Dissolve Butyl Vinyl Ether & Ethanol in CH2Cl2 A1 Cool to -78 °C A0->A1 A2 Bubble Ozone through Solution A1->A2 A3 Purge with N2/Ar A2->A3 A4 Solvent Removal A3->A4 A5 Column Chromatography A4->A5 A6 Pure this compound A5->A6 G cluster_1 Traditional Acid-Catalyzed Route B0 Dissolve Butyl Vinyl Ether in Diethyl Ether B1 Cool to 0 °C B0->B1 B2 Add Acidified H2O2 B1->B2 B3 Quench with NaHCO3 B2->B3 B4 Workup (Extraction & Drying) B3->B4 B5 Solvent Removal B4->B5 B6 Column Chromatography B5->B6 B7 Pure this compound B6->B7 G cluster_ozonolysis Ozonolysis Route cluster_acid Acid-Catalyzed Route Decision Choice of Synthetic Route O_Yield High Yield Decision->O_Yield Prioritize Yield A_Equipment Standard Glassware Decision->A_Equipment Limited Equipment O_Purity High Purity O_Yield->O_Purity O_Equipment Ozonator Required O_Safety Ozone Handling O_Equipment->O_Safety A_Yield Moderate Yield A_Purity Moderate Purity A_Safety Strong Acid Handling A_Equipment->A_Safety

Spectroscopic Data Comparison: 1-Butoxyethane-1-peroxol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted spectroscopic data for 1-Butoxyethane-1-peroxol against experimentally obtained data for structurally related ethers and peroxides. Due to the limited availability of direct experimental spectra for this compound, this document serves as a predictive guide based on established spectroscopic principles and data from analogous compounds. All quantitative data is summarized in tables for straightforward comparison, and detailed experimental protocols for acquiring such data are provided.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, key IR absorption bands, and mass spectrometry fragmentation patterns for this compound. These predictions are juxtaposed with experimental data from analogous compounds: Butyl Ethyl Ether (an ether analog), and tert-Butyl Hydroperoxide and Di-tert-butyl Peroxide (peroxide analogs).

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-O-CH --O-O-H -CH ₂-O--CH ₂--CH
This compound (Predicted) ~4.8-5.0 (q)~8.0-9.0 (s, broad)~3.4-3.6 (t)~1.5-1.7 (m), ~1.3-1.5 (m)~0.9 (t), ~1.2 (d)
Butyl Ethyl Ether[1][2]--3.27-3.29 (t)1.52 (m), 1.36 (m)0.87 (t), 1.11 (t)
tert-Butyl Hydroperoxide[3][4]-(variable)--1.22 (s)
Di-tert-butyl Peroxide[5][6]----1.20 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC -O-O-O-C H₂--C H₂--C H₃
This compound (Predicted) ~105-110~68-72~30-32, ~18-20~13-15, ~20-22
Butyl Ethyl Ether[1]-70.1, 66.032.1, 19.415.0, 13.5
tert-Butyl Hydroperoxide[7][8][9]~78-80--~26-27
Di-tert-butyl Peroxide~79-80--~26-27

Table 3: Infrared (IR) Spectroscopy Data (in cm⁻¹)

CompoundO-H StretchC-H StretchC-O StretchO-O Stretch
This compound (Predicted) 3200-3600 (broad)2850-30001050-1150800-900 (weak)
Butyl Ethyl Ether[10]-2850-3000~1120-
tert-Butyl Hydroperoxide[11]3300-3500 (broad)2850-3000~1190(not prominent)
Di-tert-butyl Peroxide[12]-2850-3000~1190(not prominent)

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

CompoundMolecular Ion (M+)Key Fragments
This compound (Predicted) 134 (likely weak or absent)117 (M-OH), 101 (M-OOH), 87, 75, 59, 57, 45, 43, 29
Butyl Ethyl Ether[13][14]102 (weak)59, 45, 29
tert-Butyl Hydroperoxide[11][15][16][17]90 (weak)75, 73, 59, 57, 43, 41
Di-tert-butyl Peroxide146 (absent)73, 57, 43, 41

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the analyte's solubility and the desired chemical shift window.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Use a standard pulse sequence (e.g., zg30) with a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Use a standard pulse sequence (e.g., zgpg30) with a wider spectral width than for ¹H NMR.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-containing salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For volatile compounds like ethers and peroxides, direct infusion or injection into a Gas Chromatography (GC-MS) system is common.

  • Ionization: Utilize Electron Ionization (EI) as a standard method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (if present) provides the molecular weight of the compound, while the fragmentation pattern offers structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound (Analyte) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Analogs Structure->Comparison

Caption: Workflow for Spectroscopic Analysis of this compound.

Fragmentation_Pathway parent [this compound]⁺˙ (m/z 134) frag1 [M - OH]⁺ (m/z 117) parent->frag1 -•OH frag2 [M - OOH]⁺ (m/z 101) parent->frag2 -•OOH frag3 [C₄H₉O]⁺ (m/z 73) parent->frag3 α-cleavage frag4 [C₂H₅O₂]⁺ (m/z 61) parent->frag4 α-cleavage frag5 [C₄H₉]⁺ (m/z 57) frag3->frag5 -O

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

References

A Comparative Guide to the Reactivity of 1-Butoxyethane-1-peroxol and Benzoyl Peroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Butoxyethane-1-peroxol and benzoyl peroxide. Due to a scarcity of specific experimental data for this compound, this comparison juxtaposes the well-documented characteristics of benzoyl peroxide with the general reactivity profile of α-alkoxy hydroperoxides (ether peroxides), the class to which this compound belongs.

Executive Summary

Benzoyl peroxide is a widely studied and utilized organic peroxide with predictable thermal decomposition kinetics. In contrast, this compound, an α-alkoxy hydroperoxide, is a less characterized compound. The available information suggests that ether peroxides are prone to forming dangerously explosive peroxide byproducts upon storage, particularly when exposed to air and light. Their decomposition can be unpredictable and is often catalyzed by contaminants. This guide highlights the critical need for caution and further research into the specific reactivity of this compound before its consideration in any application.

Reactivity Profile Comparison

PropertyThis compound (as an α-alkoxy hydroperoxide)Benzoyl Peroxide
Decomposition Initiators Light, heat, mechanical shock, friction, and contaminants (e.g., acids, metals).[1][2][3]Primarily heat; also susceptible to shock, friction, and certain promoters.[4][5][6]
Decomposition Products Expected to decompose into smaller oxygenated compounds, with a high potential for forming explosive polymeric peroxides.[7][8]Primarily benzoyloxy radicals, which can further decompose to phenyl radicals and carbon dioxide.[4]
Thermal Stability Generally considered unstable and hazardous, especially upon concentration.[1][9][10] Specific thermal decomposition data is not readily available.Well-characterized thermal decomposition. The half-life is one hour at 92°C and one minute at 131°C.[4] The onset temperature for decomposition of 98% BPO is approximately 79°C.[11]
Storage and Handling Requires storage in dark, cool, and tightly sealed containers to minimize peroxide formation.[1][2] Regular testing for peroxide formation is crucial.[2]Should be stored in a cool, well-ventilated area, away from heat, sparks, and incompatible materials.[5][6]
Hazards High risk of forming shock-sensitive and explosive peroxides upon storage.[1][8][9][10]Flammable solid, can be explosive when dry and is sensitive to shock and friction.[5][11]

Decomposition Mechanisms

This compound (Proposed General Mechanism for α-Alkoxy Hydroperoxides):

The decomposition of α-alkoxy hydroperoxides can be initiated by homolytic cleavage of the weak oxygen-oxygen bond, often facilitated by light or heat. The presence of an ether linkage alpha to the hydroperoxy group can influence the subsequent reaction pathways, which may include fragmentation and rearrangement reactions. A critical concern is the potential for autoxidation, a free-radical chain reaction with atmospheric oxygen that leads to the formation of dangerously unstable polymeric peroxides.[8][12][13]

G cluster_initiation Initiation cluster_propagation Propagation (Autoxidation) alpha_alkoxy_hydroperoxide α-Alkoxy Hydroperoxide alkoxy_radical Alkoxy Radical alpha_alkoxy_hydroperoxide->alkoxy_radical Heat/Light hydroxyl_radical Hydroxyl Radical alpha_alkoxy_hydroperoxide->hydroxyl_radical Heat/Light ether_molecule Ether Molecule hydroxyl_radical->ether_molecule H-abstraction ether_radical Ether Radical ether_molecule->ether_radical new_hydroperoxide New Hydroperoxide ether_molecule->new_hydroperoxide oxygen O₂ (Air) ether_radical->oxygen Addition peroxy_radical Peroxy Radical oxygen->peroxy_radical peroxy_radical->ether_molecule H-abstraction polymeric_peroxides Polymeric Peroxides (Explosive Hazard) peroxy_radical->polymeric_peroxides new_hydroperoxide->ether_radical

Caption: Proposed autoxidation pathway for ether peroxides.

Benzoyl Peroxide:

The thermal decomposition of benzoyl peroxide proceeds via the homolytic cleavage of the O-O bond to form two benzoyloxy radicals. These radicals can then undergo further reactions, including decarboxylation to form phenyl radicals and carbon dioxide, or abstract a hydrogen atom from a solvent molecule.

G benzoyl_peroxide Benzoyl Peroxide benzoyloxy_radical 2 x Benzoyloxy Radical benzoyl_peroxide->benzoyloxy_radical Heat phenyl_radical Phenyl Radical benzoyloxy_radical->phenyl_radical Decarboxylation products Reaction Products benzoyloxy_radical->products H-abstraction co2 CO₂ phenyl_radical->products Further Reactions

Caption: Thermal decomposition of benzoyl peroxide.

Experimental Protocols

General Protocol for Peroxide Detection in Ethers (Qualitative):

This protocol is a general guideline and should be performed with extreme caution, behind a safety shield, and with appropriate personal protective equipment.

  • Sample Preparation: In a clean, dry test tube, add approximately 1-2 mL of the ether to be tested.

  • Reagent Addition: Add an equal volume of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid.

  • Observation: Shake the mixture and observe for any color change. The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color provides a rough indication of the peroxide concentration.[7]

Thermal Analysis of Benzoyl Peroxide using Differential Scanning Calorimetry (DSC):

DSC is a common technique to study the thermal stability and decomposition kinetics of energetic materials like benzoyl peroxide.

  • Sample Preparation: A small, accurately weighed sample of benzoyl peroxide (typically 1-5 mg) is placed in an aluminum DSC pan.

  • Instrument Setup: The DSC is programmed with a specific heating rate (e.g., 2, 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[14][15][16]

  • Data Acquisition: The sample is heated, and the heat flow to or from the sample is measured as a function of temperature.

  • Data Analysis: The resulting thermogram shows an exothermic peak corresponding to the decomposition of benzoyl peroxide. From this peak, the onset temperature of decomposition, the peak temperature, and the enthalpy of decomposition can be determined. Kinetic parameters like activation energy can be calculated using methods such as the Kissinger method by performing experiments at multiple heating rates.[14][16]

G start Start sample_prep Prepare Benzoyl Peroxide Sample in DSC Pan start->sample_prep instrument_setup Set DSC Parameters (Heating Rate, Atmosphere) sample_prep->instrument_setup run_dsc Run DSC Experiment instrument_setup->run_dsc data_acquisition Acquire Heat Flow vs. Temperature Data run_dsc->data_acquisition data_analysis Analyze Thermogram: - Onset Temperature - Peak Temperature - Enthalpy of Decomposition data_acquisition->data_analysis kinetic_analysis Calculate Kinetic Parameters (e.g., Activation Energy) data_analysis->kinetic_analysis end End kinetic_analysis->end

Caption: Workflow for DSC analysis of benzoyl peroxide.

Conclusion and Recommendations

The reactivity of benzoyl peroxide is well-understood, with extensive data available to ensure its safe handling and application. In stark contrast, the specific reactivity of this compound is not well-documented. Based on the general behavior of ether peroxides, it should be treated as a potentially hazardous compound with a high propensity to form explosive peroxides upon storage.

Recommendations for Researchers:

  • Avoid routine use of this compound until its reactivity and thermal stability are thoroughly characterized by experimental studies.

  • Exercise extreme caution when handling any ether compound, particularly those that have been stored for extended periods or under suboptimal conditions. Always test for the presence of peroxides before use, especially before any heating or distillation.[1][2]

  • Consult comprehensive safety literature on the hazards of peroxide-forming compounds before working with any ether.[3][9][10]

  • For applications requiring a radical initiator, benzoyl peroxide or other well-characterized peroxides with established safety data are strongly recommended.

References

Assessing Initiator Efficiency in Radical Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of initiator performance is critical for optimizing polymerization processes in research and drug development. While information on 1-Butoxyethane-1-peroxol as a polymerization initiator is not available in the reviewed literature, this guide provides a comparative analysis of two widely used radical initiators: Benzoyl Peroxide (BPO) and Azobisisobutyronitrile (AIBN). This comparison, supported by experimental data and detailed protocols, offers a framework for assessing initiator efficiency.

Performance Comparison of Common Initiators

The selection of an appropriate initiator is paramount for controlling polymerization kinetics and achieving desired polymer properties. Factors such as initiation efficiency, polymerization rate, and the final polymer's molecular weight and dispersity are key performance indicators. Organic peroxides and azo compounds are two major classes of thermal radical initiators.[1]

Benzoyl peroxide (BPO) is a common diacyl peroxide used to initiate the polymerization of various monomers, including styrenes and acrylates.[2][3] Azobisisobutyronitrile (AIBN) is a prevalent azo initiator also used for a wide range of monomers.[4][5] The efficiency of these initiators can be influenced by factors such as temperature, solvent, and the presence of co-initiators or inhibitors.[6][7]

The following table summarizes key performance parameters for BPO and AIBN under typical polymerization conditions.

InitiatorParameterTypical Value/ObservationMonomer SystemReference
Benzoyl Peroxide (BPO) Half-life (t½)1 hour at 92 °C, 1 minute at 131 °CGeneral[2]
Initiation Efficiency (f)Reported to be higher than other common thermal initiators like AIBN.[8]General[8]
Polymerization Rate (Rp)Can be increased by increasing initiator concentration.Methacrylate[6]
Molecular Weight (Mn)Can be controlled by initiator concentration; higher concentration generally leads to lower Mn.General[9]
Dispersity (Đ)Can be influenced by initiator concentration and feeding policy.General[9]
Azobisisobutyronitrile (AIBN) Half-life (t½)Decomposes above 65 °C.General[7]
Initiation Efficiency (f)Generally considered a reliable initiator with predictable decomposition kinetics.General[4]
Polymerization Rate (Rp)Dependent on decomposition rate, which is influenced by temperature.General[5]
Molecular Weight (Mn)Can be controlled by adjusting the initiator-to-monomer ratio.General
Dispersity (Đ)Often yields polymers with relatively narrow molecular weight distributions.General

Experimental Protocols for Efficiency Assessment

The efficiency of a polymerization initiator is a measure of the fraction of radicals generated that successfully initiate a polymer chain. This can be determined through various experimental techniques.

Gravimetric Determination of Polymerization Rate

This method involves monitoring the conversion of monomer to polymer over time.

Methodology:

  • Reaction Setup: A known amount of monomer, initiator, and solvent (if applicable) are added to a reaction vessel. The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: The reaction mixture is heated to the desired temperature to initiate polymerization.

  • Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn.

  • Polymer Isolation: The polymer is precipitated from the unreacted monomer by adding a non-solvent. The precipitated polymer is then filtered, dried under vacuum to a constant weight.

  • Data Analysis: The percentage conversion is calculated at each time point. The rate of polymerization can be determined from the slope of the conversion versus time plot.

Dilatometry

Dilatometry measures the volume contraction that occurs as the monomer is converted to the denser polymer.

Methodology:

  • Apparatus: A dilatometer, a glass vessel with a precision-bore capillary tube, is used.

  • Reaction Mixture: A precise volume of the monomer and initiator is placed in the dilatometer.

  • Polymerization: The dilatometer is immersed in a constant-temperature bath to initiate the reaction.

  • Measurement: The change in the liquid level in the capillary is monitored over time.

  • Data Analysis: The change in volume is directly proportional to the extent of polymerization. The rate of polymerization can be calculated from the rate of change of the liquid level.

Spectroscopic Methods (e.g., FT-IR, NMR)

Spectroscopic techniques can be used to monitor the disappearance of the monomer's characteristic signals (e.g., the C=C double bond) over time.

Methodology:

  • Sample Preparation: A reaction mixture is prepared as described for the gravimetric method.

  • In-situ Monitoring: The reaction is carried out directly in the sample compartment of the spectrometer, or samples are taken at regular intervals.

  • Data Acquisition: Spectra are recorded over the course of the reaction.

  • Data Analysis: The decrease in the intensity of the monomer's characteristic peak is used to calculate the conversion and, subsequently, the rate of polymerization.[10]

Experimental Workflow for Initiator Comparison

G cluster_prep Preparation Monomer Monomer Purification Rxn_A Reaction with Initiator A Monomer->Rxn_A Rxn_B Reaction with Initiator B Monomer->Rxn_B Initiator_A Initiator A (e.g., BPO) Preparation Initiator_A->Rxn_A Initiator_B Initiator B (e.g., AIBN) Preparation Initiator_B->Rxn_B Kinetics Kinetic Analysis (e.g., Gravimetry, DSC) Rxn_A->Kinetics MWD Molecular Weight Distribution (e.g., GPC/SEC) Rxn_A->MWD Rxn_B->Kinetics Rxn_B->MWD Efficiency Initiation Efficiency Kinetics->Efficiency Rate Polymerization Rate Kinetics->Rate Polymer_Props Polymer Properties (Mn, Đ) MWD->Polymer_Props G Initiator Initiator (I) Radical Primary Radicals (2R.) Initiator->Radical kd (Decomposition) Monomer_Radical Monomer Radical (RM.) Radical->Monomer_Radical ki (Initiation) Monomer Monomer (M) Monomer->Monomer_Radical Growing_Chain Propagating Chain (RMn.) Monomer_Radical->Growing_Chain kp (Propagation) Growing_Chain->Growing_Chain kp Termination Termination Growing_Chain->Termination kt Dead_Polymer Dead Polymer Termination->Dead_Polymer

References

A Comparative Benchmarking Guide: 1-Butoxyethane-1-peroxol and Other Hydroperoxides in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Butoxyethane-1-peroxol against two commonly utilized hydroperoxides in research and drug development: tert-butyl hydroperoxide (TBHP) and cumene hydroperoxide (CHP). Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally similar α-alkoxyalkyl-hydroperoxides to infer its potential performance characteristics. All quantitative data for the benchmark compounds is summarized for clear comparison, and detailed experimental protocols are provided for key performance assays.

Executive Summary

Hydroperoxides are essential reagents in various chemical transformations, acting as initiators for polymerization and as oxidizing agents in synthetic chemistry. The choice of a specific hydroperoxide is dictated by its stability, reactivity, and safety profile. While TBHP and CHP are well-characterized and widely used, emerging hydroperoxides like this compound, an α-alkoxyalkyl-hydroperoxide, offer potentially different reactivity and safety profiles that may be advantageous in specific applications. This guide aims to provide a baseline for comparing these compounds and to equip researchers with the necessary protocols to conduct their own benchmarking studies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these hydroperoxides is crucial for their effective application and safe handling.

PropertyThis compoundtert-Butyl Hydroperoxide (TBHP)Cumene Hydroperoxide (CHP)
IUPAC Name 1-(1-hydroperoxyethoxy)butane2-Methylpropan-2-peroxol2-Phenylpropan-2-peroxol
CAS Number 62607-57-275-91-280-15-9
Molecular Formula C6H14O3C4H10O2C9H12O2
Molecular Weight 134.17 g/mol 90.12 g/mol 152.19 g/mol
Appearance Not specified (likely a liquid)Colorless liquidColorless to pale yellow liquid
Active Oxygen Content 11.92% (theoretical)17.75% (theoretical)10.51% (theoretical)

Performance Benchmarking

The performance of a hydroperoxide is primarily assessed based on its thermal stability, reactivity as an oxidant, and its safety profile.

Thermal Stability

Thermal stability is a critical parameter that dictates the storage, handling, and application conditions of a hydroperoxide. The Self-Accelerating Decomposition Temperature (SADT) is a key metric, representing the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.

ParameterThis compoundtert-Butyl Hydroperoxide (TBHP)Cumene Hydroperoxide (CHP)
SADT No data available~88 °C (for 70% solution in water)70-75 °C[1][2]
Decomposition Temperature No data availableDecomposes at 200°F (~93°C)[3]Decomposes near 100°C in reactive solvents[4]
General Stability α-alkoxyalkyl-hydroperoxides are known to be labile and can decompose, particularly under acidic conditions.[5][6]Solutions in organic solvents are highly stable.[7]Relatively stable, with a half-life of 29 hours at 145°C in a 0.2 M benzene solution.[8]

Note: The stability of α-alkoxyalkyl-hydroperoxides like this compound is influenced by factors such as temperature and pH. Studies on related compounds show that their decomposition is catalyzed by acid and the rate increases with temperature.[5][6][9][10][11]

Reactivity: Oxidizing Potential

The oxidizing potential of a hydroperoxide determines its efficacy in various chemical reactions, such as epoxidations. While direct redox potential data for all compounds is not available, their application in well-known oxidation reactions provides a qualitative comparison.

ParameterThis compoundtert-Butyl Hydroperoxide (TBHP)Cumene Hydroperoxide (CHP)
Redox Potential No data availableE(t-BuO₂•/t-BuO₂H) = 1.05 V at pH 7[12]No direct data available, but acts as a strong oxidizing agent[13]
Application in Sharpless Epoxidation Not reportedWidely used as the oxidant.[14][15][16]Can be used as an alternative to TBHP.[17]
General Reactivity α-alkoxy hydroperoxides undergo facile Criegee rearrangement upon acylation.[18]Less reactive than hydrogen peroxide and organic peracids.[7]A strong oxidizing agent.[19]

Experimental Protocols

To facilitate direct comparison and further research, the following are detailed protocols for key experiments.

Determination of Active Oxygen Content (Iodometric Titration)

This method determines the concentration of the peroxide group.

Principle: The hydroperoxide oxidizes iodide to iodine in the presence of an acid catalyst. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.

Apparatus:

  • Burette

  • Erlenmeyer flask

  • Pipettes

  • Magnetic stirrer

Reagents:

  • Sample of hydroperoxide

  • Glacial acetic acid

  • Saturated sodium iodide solution

  • 0.1 N Sodium thiosulfate solution (standardized)

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Accurately weigh a specific amount of the hydroperoxide sample into an Erlenmeyer flask.

  • Add 30 mL of glacial acetic acid to dissolve the sample.

  • Add 2 mL of saturated sodium iodide solution.

  • Stopper the flask and swirl the contents. Place it in the dark for 15 minutes to allow for the complete reaction.

  • Add 100 mL of deionized water.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue color.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • A blank titration should be performed under the same conditions without the hydroperoxide sample.

Calculation: Active Oxygen (%) = [((V_s - V_b) * N * 8) / W] * 100 Where:

  • V_s = Volume of sodium thiosulfate for the sample (mL)

  • V_b = Volume of sodium thiosulfate for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

  • 8 = Equivalent weight of oxygen

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the onset temperature of decomposition and the heat of decomposition.

Principle: The sample and a reference are subjected to a controlled temperature program. The difference in heat flow to the sample and reference is measured as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

Procedure:

  • Accurately weigh 1-5 mg of the hydroperoxide sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting thermogram as the temperature at which a significant exothermic deviation from the baseline is observed.

  • The heat of decomposition is calculated by integrating the area under the exothermic peak.

Sharpless Asymmetric Epoxidation

This reaction serves as a benchmark for the reactivity of hydroperoxides as oxygen sources in a synthetically important transformation.

Principle: An allylic alcohol is asymmetrically epoxidized using a titanium isopropoxide catalyst, a chiral tartrate ligand, and a hydroperoxide as the oxidant.

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Cooling bath

Reagents:

  • Allylic alcohol (e.g., geraniol)

  • Titanium(IV) isopropoxide

  • L-(+)-Diethyl tartrate (for one enantiomer of the epoxide) or D-(-)-Diethyl tartrate (for the other)

  • Hydroperoxide (TBHP, CHP, or this compound)

  • Dichloromethane (anhydrous)

  • 4 Å Molecular sieves

Procedure:

  • To a stirred suspension of powdered 4 Å molecular sieves in anhydrous dichloromethane at -20 °C, add L-(+)-diethyl tartrate.

  • Add titanium(IV) isopropoxide and stir for 10 minutes.

  • Add the allylic alcohol.

  • Add the hydroperoxide dropwise over a period of 10 minutes.

  • The reaction mixture is stirred at -20 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The product is purified by column chromatography.

  • The yield and enantiomeric excess of the resulting epoxide are determined to compare the effectiveness of the different hydroperoxides.

Visualizing Experimental Workflows and Concepts

Logical Flow for Hydroperoxide Selection

Hydroperoxide_Selection Logical Flow for Hydroperoxide Selection A Define Application (e.g., Polymerization, Oxidation) B Identify Key Performance Metrics (Stability, Reactivity, Safety) A->B C Review Literature Data (SADT, Redox Potential, etc.) B->C D Select Candidate Hydroperoxides (e.g., TBHP, CHP, this compound) C->D E Perform Benchmarking Experiments (DSC, Titration, Test Reactions) D->E F Analyze and Compare Results E->F G Select Optimal Hydroperoxide F->G

Caption: A flowchart outlining the decision-making process for selecting a suitable hydroperoxide for a specific application.

Experimental Workflow for Thermal Stability Analysis

Thermal_Stability_Workflow Experimental Workflow for Thermal Stability Analysis A Sample Preparation (1-5 mg in hermetic pan) B DSC Analysis (Ramp temperature at constant rate) A->B C Data Acquisition (Heat flow vs. Temperature) B->C D Data Analysis (Determine Onset Temperature and Heat of Decomposition) C->D E Report Results D->E

Caption: A streamlined workflow for determining the thermal stability of a hydroperoxide using Differential Scanning Calorimetry.

Signaling Pathway for Hydroperoxide-Induced Oxidation

Oxidation_Pathway General Pathway of Hydroperoxide-Induced Oxidation ROOH Hydroperoxide (ROOH) RO_radical Alkoxy Radical (RO•) ROOH->RO_radical forms Initiator Initiator (Heat, Light, Metal Ion) Initiator->ROOH initiates decomposition Substrate Substrate (e.g., Alkene) RO_radical->Substrate reacts with ROH Alcohol (ROH) RO_radical->ROH is reduced to Oxidized_Substrate Oxidized Product (e.g., Epoxide) Substrate->Oxidized_Substrate is oxidized to

References

Cross-Validation of Analytical Methods for 1-Butoxyethane-1-peroxol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of peroxide impurities, such as 1-Butoxyethane-1-peroxol, in pharmaceutical excipients and drug products is critical for ensuring product quality, stability, and safety. Peroxide-mediated oxidation can lead to the degradation of active pharmaceutical ingredients (APIs), altering their efficacy and potentially generating toxic byproducts. This guide provides a comparative analysis of common analytical methods for the detection and quantification of this compound, offering a summary of their performance based on hypothetical cross-validation data. Detailed experimental protocols and a visual representation of the cross-validation workflow are included to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of hypothetical performance data from a cross-validation study of three common analytical techniques.

Analytical MethodPrincipleLinearity (R²)Accuracy (%)Precision (RSD %)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Colorimetric (Iodide-based) Oxidation of iodide to iodine, measured spectrophotometrically0.998595.24.81.55.0
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation followed by UV absorbance measurement0.999898.52.10.51.5
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds with mass-based detection0.999999.11.50.10.3

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are intended as a general guide and may require optimization for specific sample types and laboratory conditions.

Colorimetric Method (Iodide-based)

This method relies on the oxidation of iodide (I⁻) to iodine (I₂) by the peroxide. The resulting triiodide ion (I₃⁻) is then quantified spectrophotometrically.

Materials:

  • Potassium iodide (KI) solution (10% w/v in deionized water)

  • Glacial acetic acid

  • Sample containing this compound

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a fresh solution of 10% (w/v) potassium iodide in deionized water.

  • In a test tube, mix 1 mL of the sample with 1 mL of glacial acetic acid.

  • Add 1 mL of the freshly prepared 10% KI solution to the mixture.

  • Vortex the solution for 30 seconds and allow it to stand in the dark for 10 minutes for color development. A yellow to brown color indicates the presence of peroxides.

  • Measure the absorbance of the solution at 360 nm using a UV-Vis spectrophotometer.

  • Quantify the concentration of this compound using a calibration curve prepared with standards of known concentration.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a more selective and sensitive method for the quantification of peroxides compared to colorimetric methods.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Procedure:

  • Prepare standard solutions of this compound in the mobile phase.

  • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Inject the standards and sample onto the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the concentration using a calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers the highest sensitivity and selectivity, making it suitable for trace-level analysis of volatile peroxides.

Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injection Volume: 1 µL (splitless mode)

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

Procedure:

  • Prepare standard solutions of this compound in a suitable solvent (e.g., methanol).

  • Prepare the sample by dissolving it in the same solvent.

  • Inject the standards and sample into the GC-MS system.

  • Identify this compound by its characteristic retention time and mass spectrum.

  • Quantify the concentration using a calibration curve based on the peak area of a specific ion fragment.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Analysis & Comparison MethodA Colorimetric Method Development ValidationA Validation (Accuracy, Precision, Linearity) MethodA->ValidationA MethodB HPLC-UV Method Development ValidationB Validation (Accuracy, Precision, Linearity) MethodB->ValidationB MethodC GC-MS Method Development ValidationC Validation (Accuracy, Precision, Linearity) MethodC->ValidationC SamplePrep Prepare Spiked Samples at Different Concentrations ValidationA->SamplePrep ValidationB->SamplePrep ValidationC->SamplePrep Analysis Analyze Samples by All Three Methods SamplePrep->Analysis DataA Colorimetric Results Analysis->DataA DataB HPLC-UV Results Analysis->DataB DataC GC-MS Results Analysis->DataC Comparison Statistical Comparison of Results (e.g., ANOVA, t-test) DataA->Comparison DataB->Comparison DataC->Comparison Report Final Report & Method Selection Comparison->Report Oxidative Degradation Pathway Peroxide This compound Radical Free Radical Formation Peroxide->Radical Initiation API Active Pharmaceutical Ingredient (API) API->Radical Attack Oxidized_API Oxidized API (Degradation Product) Radical->Oxidized_API Propagation Loss Loss of Efficacy / Toxicity Oxidized_API->Loss

literature comparison of ether peroxide synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fields requiring reactive oxygen species or specialized oxidation reactions, ether peroxides are a critical class of compounds. Their synthesis, however, presents unique challenges due to their inherent instability and potential for explosive decomposition. This guide provides an objective comparison of common methods for synthesizing ether peroxides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.

Comparison of Ether Peroxide Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of three primary methods for ether peroxide synthesis: Autoxidation of Ethers, Acid-Catalyzed Addition of Hydrogen Peroxide to Vinyl Ethers, and Ozonolysis of Unsaturated Ethers.

Parameter Autoxidation of Ethers Acid-Catalyzed Addition of H₂O₂ to Vinyl Ethers Ozonolysis of Unsaturated Ethers
Reaction Type Free-radical chain reactionElectrophilic addition1,3-Dipolar cycloaddition
Starting Materials Ether, Molecular Oxygen (O₂)Vinyl ether, Hydrogen Peroxide (H₂O₂)Unsaturated ether (e.g., vinyl ether), Ozone (O₃)
Reagents/Catalysts Initiators (e.g., UV light, heat, metal catalysts)Acid catalyst (e.g., p-toluenesulfonic acid)None (for initial ozonide formation)
Reaction Conditions Ambient temperature, prolonged exposure to air and lightTypically low to ambient temperatureLow temperature (e.g., -78 °C)
Yield Variable, often low and difficult to controlReported to be high[1]Can be quantitative for the primary ozonide, but isolation of stable peroxides varies.[2]
Safety Considerations High risk of explosion, especially upon concentration or heating.[1] Formation is often unintentional.Peroxide products are explosive and sensitive to shock and heat. Requires careful handling.Ozonides are highly unstable and explosive. Requires specialized equipment and low temperatures.

Experimental Protocols

Autoxidation of Ethers

Autoxidation is the spontaneous reaction of ethers with atmospheric oxygen to form hydroperoxides and dialkyl peroxides.[3] This process is often undesirable due to the formation of dangerously explosive peroxide by-products.[1] The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. Factors that accelerate autoxidation include exposure to light, heat, and the presence of metal contaminants.[4] While not a controlled synthetic method, understanding the conditions of its occurrence is crucial for laboratory safety.

Detection of Ether Peroxides Formed by Autoxidation:

A common qualitative test for the presence of peroxides in ethers involves the use of a potassium iodide (KI) solution.

  • Procedure:

    • To 1 mL of the ether sample in a test tube, add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.

    • Add a drop of glacial acetic acid to acidify the solution.

    • Shake the mixture and observe any color change.

  • Interpretation:

    • A yellow to brown color indicates the presence of peroxides, resulting from the oxidation of iodide to iodine.

    • The intensity of the color provides a semi-quantitative indication of the peroxide concentration.

For more quantitative analysis, commercially available peroxide test strips can be used.[4]

Acid-Catalyzed Addition of Hydrogen Peroxide to Vinyl Ethers

This method provides a direct and high-yield route to 1-alkoxy hydroperoxides.[1] The reaction involves the acid-catalyzed electrophilic addition of hydrogen peroxide across the double bond of a vinyl ether.

Synthesis of 1-Ethoxyethyl Hydroperoxide:

  • Reaction: C₂H₅OCH=CH₂ + H₂O₂ → C₂H₅OCH(OOH)CH₃[1]

  • Experimental Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine ethyl vinyl ether (1 equivalent) with a suitable solvent such as diethyl ether.

    • Slowly add a stoichiometric amount of a concentrated solution of hydrogen peroxide (e.g., 30-50% aqueous solution).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (e.g., 0.01 equivalents).[5]

    • Stir the reaction mixture at a low temperature (e.g., 0-5 °C) and monitor the progress by thin-layer chromatography or NMR spectroscopy.

    • Upon completion, quench the reaction by adding a weak base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to yield the 1-ethoxyethyl hydroperoxide.

Note: The product is a peroxide and should be handled with extreme caution.

Ozonolysis of Unsaturated Ethers

Ozonolysis of alkenes, including unsaturated ethers, proceeds through the formation of a primary ozonide (a 1,2,3-trioxolane), which then rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane).[6][7] Both of these intermediates are cyclic ether peroxides. The isolation of these ozonides can be challenging due to their inherent instability.[6]

General Procedure for Ozonolysis:

  • Experimental Protocol:

    • Dissolve the unsaturated ether in a non-participating solvent (e.g., dichloromethane or pentane) in a flask equipped with a gas inlet tube and a cold bath.[8][9]

    • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.[9]

    • Bubble a stream of ozone-enriched oxygen through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.[9]

    • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any residual ozone.

  • Work-up for Ozonide Isolation:

    • Careful removal of the solvent at low temperature under reduced pressure may allow for the isolation of the ozonide, though this is often avoided due to the explosive nature of the concentrated product.[6] The yield of the isolated ozonide can be highly variable and depends on the stability of the specific compound.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflows and key relationships in the synthesis of ether peroxides.

Ether_Peroxide_Synthesis_Workflow cluster_autoxidation Autoxidation cluster_addition Acid-Catalyzed Addition cluster_ozonolysis Ozonolysis Ether Ether Ether_Peroxide_A Ether Peroxide Ether->Ether_Peroxide_A spontaneous Oxygen Oxygen (O2) Oxygen->Ether_Peroxide_A Initiator Light, Heat, or Metal Catalyst Initiator->Ether_Peroxide_A Vinyl_Ether Vinyl Ether Ether_Peroxide_B 1-Alkoxy Hydroperoxide Vinyl_Ether->Ether_Peroxide_B H2O2 Hydrogen Peroxide (H2O2) H2O2->Ether_Peroxide_B Acid_Catalyst Acid Catalyst Acid_Catalyst->Ether_Peroxide_B Unsaturated_Ether Unsaturated Ether Ether_Peroxide_C Ozonide (Cyclic Ether Peroxide) Unsaturated_Ether->Ether_Peroxide_C Ozone Ozone (O3) Ozone->Ether_Peroxide_C

Caption: General workflows for the synthesis of ether peroxides.

Signaling_Pathways cluster_autoxidation_mech Autoxidation Mechanism cluster_ozonolysis_mech Ozonolysis Mechanism Initiation Initiation (H abstraction) Ether_Radical Ether Radical (R•) Initiation->Ether_Radical Propagation Propagation Ether_Radical->Propagation + O2 Peroxy_Radical Peroxy Radical (ROO•) Propagation->Peroxy_Radical Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + R'H Termination Termination Peroxy_Radical->Termination + R• or ROO• Hydroperoxide->Propagation generates new R'• Non_Radical Non-Radical Products Termination->Non_Radical Alkene Unsaturated Ether Primary_Ozonide Primary Ozonide (1,2,3-Trioxolane) Alkene->Primary_Ozonide + O3 Ozone Ozone (O3) Ozone->Primary_Ozonide Carbonyl Carbonyl Compound Primary_Ozonide->Carbonyl Carbonyl_Oxide Carbonyl Oxide Primary_Ozonide->Carbonyl_Oxide Secondary_Ozonide Secondary Ozonide (1,2,4-Trioxolane) Carbonyl->Secondary_Ozonide Carbonyl_Oxide->Secondary_Ozonide

Caption: Simplified mechanisms for autoxidation and ozonolysis.

References

Evaluating the Green Chemistry Metrics of 1-Butoxyethane-1-peroxol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The principles of green chemistry are increasingly integral to modern chemical synthesis, particularly within the pharmaceutical and drug development sectors, where efficiency, safety, and sustainability are paramount. This guide provides a comparative analysis of the green chemistry metrics for 1-Butoxyethane-1-peroxol, a representative organic peroxide. Due to the limited availability of specific experimental data for this compound, this evaluation is based on a chemically plausible, hypothetical synthesis protocol. For comparison, two widely used organic peroxides, tert-butyl hydroperoxide (TBHP) and dibenzoyl peroxide, are also evaluated based on established synthesis protocols. The metrics calculated include Atom Economy (AE), Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor), providing a quantitative assessment of the "greenness" of their respective synthetic routes.

Comparative Analysis of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the synthesis of this compound and its alternatives. Lower PMI and E-Factor values, and higher RME values, are indicative of a more environmentally benign process.

MetricThis compound (Hypothetical)tert-Butyl Hydroperoxide (TBHP)Dibenzoyl Peroxide
Atom Economy (AE) 100%83.3%70.5%
Reaction Mass Efficiency (RME) 85.0%65.8%65.6%
Process Mass Intensity (PMI) 11.768.5318.28
E-Factor 10.767.5317.28

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is based on the acid-catalyzed addition of hydrogen peroxide to an enol ether.

  • Reaction: To a solution of n-butyl vinyl ether (10.0 g, 0.1 mol) in diethyl ether (100 mL), cooled to 0°C, is added a 30% aqueous solution of hydrogen peroxide (11.3 g, 0.1 mol H2O2). A catalytic amount of sulfuric acid (0.1 g) is then added dropwise. The reaction is stirred at 0°C for 2 hours and then at room temperature for 4 hours.

  • Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

  • Assumed Yield: 11.4 g (85% of theoretical yield).

Synthesis of tert-Butyl Hydroperoxide (TBHP)

This protocol is adapted from a common industrial synthesis method.

  • Reaction: To a mixture of tert-butanol (74.0 g, 1.0 mol) and 98% sulfuric acid (30.0 g), a 35% aqueous solution of hydrogen peroxide (100.0 g, 1.02 mol H2O2) is added while maintaining the temperature at 60°C. The reaction is stirred for 30 minutes.

  • Workup: The crude product is allowed to separate into two phases. The organic phase is collected.

  • Yield: Based on reported data, a yield of approximately 65.8% of TBHP in the organic phase is used for calculations.

Synthesis of Dibenzoyl Peroxide

This protocol is based on the reaction of benzoyl chloride with hydrogen peroxide in an alkaline medium.

  • Reaction: A 70% aqueous solution of hydrogen peroxide (120 g, 2.47 mol H2O2) is cooled to 20°C. A 50% aqueous solution of sodium hydroxide is added to adjust the pH to 10. Benzoyl chloride (622.6 g, 4.43 mol) is then added dropwise, while simultaneously adding more sodium hydroxide solution to maintain the pH at 10 and the temperature at 20-25°C.

  • Workup: After the reaction, the solid product is filtered, washed with a sodium bicarbonate solution, and then with deionized water. The product is then dried.

  • Yield: A yield of 95% is used for calculations based on typical procedures.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic routes for this compound and the selected alternatives.

G cluster_0 This compound Synthesis n-Butyl vinyl ether n-Butyl vinyl ether This compound This compound n-Butyl vinyl ether->this compound + H2O2 Hydrogen peroxide_1 Hydrogen peroxide_1 Hydrogen peroxide_1->this compound H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->this compound G cluster_1 tert-Butyl Hydroperoxide Synthesis tert-Butanol tert-Butanol TBHP TBHP tert-Butanol->TBHP + H2O2 Hydrogen peroxide_2 Hydrogen peroxide_2 Hydrogen peroxide_2->TBHP H2SO4 H2SO4 H2SO4->TBHP Water_1 Water_1 TBHP->Water_1 + H2O G cluster_2 Dibenzoyl Peroxide Synthesis Benzoyl chloride Benzoyl chloride Dibenzoyl peroxide Dibenzoyl peroxide Benzoyl chloride->Dibenzoyl peroxide + H2O2 Hydrogen peroxide_3 Hydrogen peroxide_3 Hydrogen peroxide_3->Dibenzoyl peroxide NaOH NaOH NaOH->Dibenzoyl peroxide NaCl NaCl Dibenzoyl peroxide->NaCl + NaCl + H2O Water_2 Water_2 Dibenzoyl peroxide->Water_2

A Mechanistic Comparison of Reactions with Different Ether Peroxides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of ether peroxides is critical for ensuring safety, optimizing reaction conditions, and predicting product outcomes. This guide provides a comprehensive mechanistic comparison of reactions involving various ether peroxides, supported by experimental data and detailed protocols.

Ether peroxides, compounds containing an R-O-O-R' linkage where at least one R group is an ether moiety, are a class of molecules known for their instability and diverse reactivity. Their reactions are of significant interest in various fields, from atmospheric chemistry to synthetic organic chemistry and materials science. The presence of the ether functional group profoundly influences the formation, stability, and decomposition pathways of the peroxide, leading to a range of reaction mechanisms and product distributions.

This guide will delve into the mechanistic differences in the formation and decomposition of various acyclic and cyclic ether peroxides, providing quantitative data to facilitate comparison. Detailed experimental protocols for key reactions are also included to aid in practical applications.

Formation of Ether Peroxides: The Autoxidation Mechanism

The most common route to the formation of ether peroxides is the autoxidation of ethers in the presence of oxygen. This process is a radical chain reaction initiated by light, heat, or the presence of a radical initiator. The generally accepted mechanism proceeds through three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (In•) abstracts a hydrogen atom from the carbon alpha to the ether oxygen, forming a resonance-stabilized ether radical. This is the rate-determining step in the absence of an initiator. The stability of this radical intermediate plays a crucial role in the propensity of an ether to form peroxides.

Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide.

Termination: The chain reaction is terminated by the combination of two radicals.

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (In•) Ether R-O-CH2-R' Initiator->Ether H abstraction Ether_Radical R-O-ĊH-R' Ether->Ether_Radical Oxygen O2 Ether_Radical->Oxygen Addition Peroxy_Radical R-O-CH(OO•)-R' Oxygen->Peroxy_Radical Ether2 R-O-CH2-R' Peroxy_Radical->Ether2 H abstraction Hydroperoxide R-O-CH(OOH)-R' Ether2->Hydroperoxide Ether_Radical2 R-O-ĊH-R' Ether2->Ether_Radical2 Radical1 Radical• Radical2 Radical• Radical1->Radical2 Combination Non-radical_products Non-radical products Radical2->Non-radical_products

Autoxidation mechanism of ether peroxide formation.

The rate of peroxide formation is highly dependent on the structure of the ether. Ethers with secondary or tertiary alpha-carbons form peroxides more readily due to the increased stability of the corresponding radical intermediates. For instance, diisopropyl ether is notoriously more prone to peroxide formation than diethyl ether.[1]

EtherRelative Rate of Peroxide Formation
Diethyl ether1
Di-n-propyl ether(similar to diethyl ether)
Diisopropyl etherSignificantly higher than diethyl ether
Tetrahydrofuran (THF)High

Note: Relative rates are qualitative and depend on specific conditions such as light, temperature, and presence of inhibitors.

Decomposition of Ether Peroxides

The decomposition of ether peroxides can be initiated by various stimuli, including heat, light, and catalysts (acids or bases), leading to different reaction pathways and product distributions.

Thermal Decomposition

The thermal decomposition of ether peroxides typically proceeds through the homolytic cleavage of the weak O-O bond, which has a bond dissociation energy of approximately 30-50 kcal/mol. This initial step generates two alkoxy radicals, which can then undergo a variety of subsequent reactions, including hydrogen abstraction, β-scission, and disproportionation.

For example, the thermal decomposition of diethyl ether hydroperoxide primarily yields acetaldehyde and ethanol.[2]

Thermal_Decomposition DEHP Diethyl Ether Hydroperoxide (CH3CH2OCH(OOH)CH3) Alkoxy_Radicals CH3CH2OCH(O•)CH3 + •OH DEHP->Alkoxy_Radicals Δ (Heat) Homolytic Cleavage Acetaldehyde Acetaldehyde (CH3CHO) Alkoxy_Radicals->Acetaldehyde Ethanol Ethanol (CH3CH2OH) Alkoxy_Radicals->Ethanol Further reactions

Simplified thermal decomposition of diethyl ether hydroperoxide.
Ether PeroxideActivation Energy (Ea) for Thermal Decomposition (kcal/mol)Major Products
Diethyl Peroxide37.3 ± 1.2[3]Ethane, Formaldehyde
Di-isopropyl Peroxide37.1 ± 0.8[3]Propane, Acetone

Photolytic Decomposition

Photolytic decomposition of ether peroxides also involves the cleavage of the O-O bond. The energy of the absorbed photon provides the necessary energy to break this bond, generating alkoxy radicals similar to thermal decomposition. The subsequent reaction pathways are therefore often similar. The quantum yield of this process can vary depending on the specific ether peroxide and the wavelength of light used.

Acid-Catalyzed Decomposition

In the presence of strong acids, ether hydroperoxides can undergo a Criegee-type rearrangement. Protonation of the hydroperoxide group is followed by the migration of an alkyl or aryl group and subsequent hydrolysis to yield a carbonyl compound and an alcohol or phenol.

For example, the acid-catalyzed decomposition of 1-ethoxyethyl hydroperoxide (from diethyl ether) yields acetaldehyde and ethanol.

Acid_Catalyzed_Decomposition EEHP 1-Ethoxyethyl Hydroperoxide Protonated_EEHP Protonated Intermediate EEHP->Protonated_EEHP H+ Rearrangement Criegee Rearrangement Protonated_EEHP->Rearrangement -H2O Intermediate Hemiacetal Intermediate Rearrangement->Intermediate Products Acetaldehyde + Ethanol Intermediate->Products Hydrolysis GCMS_Workflow Sample_Prep Prepare Ether Peroxide Sample in a Vial Decomposition Induce Decomposition (e.g., heat in GC inlet) Sample_Prep->Decomposition Injection Inject into GC Decomposition->Injection Separation Separation on GC Column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Analysis Data Analysis: Identify and Quantify Products Detection->Analysis

References

Unraveling Ether Peroxide Stability: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Ether Peroxide Stability: Insights from Density Functional Theory (DFT) Studies

For researchers, scientists, and drug development professionals, understanding the stability of ether peroxides is of paramount importance due to their potential as hazardous intermediates and their role in various chemical transformations.[1][2][3] Density Functional Theory (DFT) has emerged as a powerful tool to investigate the intricate mechanisms of ether peroxide formation and decomposition, providing valuable insights into their stability. This guide offers a comparative analysis of ether peroxide stability based on data from DFT studies, presenting quantitative data, computational methodologies, and visual representations of key processes.

The stability of ether peroxides can be quantified through various thermochemical parameters calculated using DFT. These include Gibbs free energies of reaction (ΔG), activation energies (Ea), and bond dissociation energies (BDE) for the critical O-O bond. Below is a summary of key quantitative data from comparative DFT studies.

A pivotal study on the autoxidation of diethyl ether (DEE) provides detailed energetic data for various species and transition states involved in the process.[4] The Gibbs energies for the decomposition and isomerization pathways of the DEE peroxy radical highlight the energetic favorability of different reaction channels.

Table 1: Calculated Gibbs Energies for Diethyl Ether Peroxy Radical Reactions [4]

Species/Transition StateReaction PathwayΔG (kcal/mol)
2a + HO⁻Initiation-23
3aPeroxy Radical Formation-48
TS5aIsomerization-29
9a + OIsomerization Product-33
10aIsomerization Product-59
TS6aIsomerization-23
11a + HOIsomerization Product-103
TS7aDecomposition-27
2x12 + HODecomposition Product-80

Data extracted from a DFT study on diethyl ether autoxidation. The negative ΔG values indicate the spontaneity of these reaction steps.

The choice of DFT functional and basis set significantly impacts the accuracy of calculated peroxide stabilities. A benchmark study on O-O bond dissociation energies (BDE) in various ROOH peroxides revealed that certain functionals provide results in better agreement with experimental values.[5]

Table 2: Performance of Selected DFT Functionals for O-O Bond Dissociation Energy (BDE) Calculations [5]

DFT FunctionalMean Absolute Deviation (kcal/mol)Basis Set Dependence
ωB97 family~5.0Marked
M11~5.0Marked
Other functionals~5.0Varied

This table summarizes the findings of a benchmark study, highlighting the general performance of different DFT functionals for peroxide BDE calculations.[5]

Experimental and Computational Protocols

The reliability of DFT predictions hinges on the rigor of the computational methodology. The studies on diethyl ether peroxidation employed DFT calculations to identify the most probable reaction pathways and characterize hazardous intermediates.[3][4]

A common computational protocol for such studies involves:

  • Geometry Optimization: The molecular structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

For instance, a benchmark study assessing various DFT functionals for peroxide O-O BDE calculations utilized geometry optimizations at the B3LYP/6-31+G(d,p) level of theory.[5] Subsequent high-level ab initio calculations at the CCSD(T) level with complete basis set (CBS) extrapolation were used to provide reference values.[5]

Visualizing Ether Peroxide Decomposition

The decomposition of ether peroxides can proceed through various complex pathways. A generalized workflow for assessing ether peroxide stability using DFT and a schematic of a common decomposition pathway are illustrated below using Graphviz.

EtherPeroxideDecomposition Ether Ether (R-O-R') EtherRadical Ether Radical (R-O-R'•) Ether->EtherRadical H-abstraction PeroxyRadical Peroxy Radical (R-O(O•)-R') EtherRadical->PeroxyRadical + O2 Oxygen O2 Hydroperoxide Hydroperoxide (R-O(OOH)-R') PeroxyRadical->Hydroperoxide + H-abstraction from another ether AnotherEther Ether (R-O-R') DecompositionProducts Decomposition Products (e.g., aldehydes, alcohols) Hydroperoxide->DecompositionProducts Decomposition

Caption: Generalized pathway for ether peroxide formation and decomposition.

DFT_Workflow cluster_setup Computational Setup cluster_calculations DFT Calculations cluster_analysis Analysis and Interpretation SelectMolecule Select Ether Peroxide SelectMethod Choose DFT Functional and Basis Set SelectMolecule->SelectMethod GeomOpt Geometry Optimization of Reactants, Intermediates, TS, Products SelectMethod->GeomOpt FreqCalc Frequency Calculation and Thermochemical Analysis GeomOpt->FreqCalc EnergyCalc Single-Point Energy Calculation FreqCalc->EnergyCalc ReactionPath Determine Reaction Pathways EnergyCalc->ReactionPath Stability Calculate ΔG, Ea, BDE ReactionPath->Stability Compare Compare Stability of Different Peroxides Stability->Compare

Caption: Workflow for a typical DFT study of ether peroxide stability.

Conclusion

DFT studies provide a robust framework for comparing the stability of ether peroxides. By calculating key energetic parameters and mapping out reaction pathways, researchers can gain a deeper understanding of the factors governing peroxide stability. The choice of computational method is critical, and benchmark studies serve as a valuable guide for selecting appropriate DFT functionals and basis sets to ensure the accuracy of the results. The insights gleaned from these computational investigations are instrumental in mitigating the risks associated with hazardous peroxide formation and in designing safer chemical processes.

References

Illuminating the Architecture of 1-Butoxyethane-1-peroxol Derivatives: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount for predicting reactivity, biological activity, and stability. This guide provides a comprehensive comparison of the structural confirmation of 1-Butoxyethane-1-peroxol and its derivatives, supported by established experimental data and detailed protocols.

The structural elucidation of peroxide-containing molecules is crucial due to their inherent instability and potential for high reactivity. This guide focuses on the analytical techniques used to confirm the structure of this compound and its close structural analog, 1-tert-butoxy-ethyl hydroperoxide (TBEHP), providing a framework for the characterization of this class of compounds.

Comparative Spectroscopic Data

The structural confirmation of 1-alkoxyethane-1-peroxol derivatives heavily relies on a combination of spectroscopic techniques. Below is a summary of the key data obtained for 1-tert-butoxy-ethyl hydroperoxide, a close structural analog of this compound, which serves as a benchmark for the characterization of this compound class.

Spectroscopic Technique Functional Group/Proton Environment 1-tert-butoxy-ethyl hydroperoxide (TBEHP) Data Expected Data for this compound
¹H NMR Hydroperoxide proton (-OOH)~8.0 - 9.0 ppm (singlet)~8.0 - 9.0 ppm (singlet)
Methine proton (-CH(O)-)~5.0 - 5.5 ppm (quartet)~5.0 - 5.5 ppm (quartet)
Methylene protons (-O-CH₂-)N/A~3.4 - 3.8 ppm (triplet)
Methyl protons (-CH₃)~1.3 ppm (doublet)~1.3 ppm (doublet)
tert-Butyl protons (-C(CH₃)₃)~1.2 ppm (singlet)N/A
Butyl methylene protons (-CH₂-CH₂-CH₃)N/A~1.3 - 1.6 ppm (multiplets)
Butyl methyl proton (-CH₃)N/A~0.9 ppm (triplet)
¹³C NMR Methine carbon (-CH(O)-)~100 - 105 ppm~100 - 105 ppm
Methylene carbon (-O-CH₂-)N/A~68 - 72 ppm
tert-Butyl quaternary carbon (-C(CH₃)₃)~75 - 80 ppmN/A
tert-Butyl methyl carbons (-C(CH₃)₃)~28 ppmN/A
Methyl carbon (-CH₃)~18 - 22 ppm~18 - 22 ppm
Butyl methylene carbons (-CH₂-CH₂-CH₃)N/A~19, 31 ppm
Butyl methyl carbon (-CH₃)N/A~14 ppm
Mass Spectrometry (MS) Molecular Ion Peak [M+H]⁺Expected at m/z 135.09Expected at m/z 135.09
Key Fragmentation IonsLoss of H₂O₂, Loss of C₄H₉O•Loss of H₂O₂, Loss of C₄H₉O•
FTIR O-H Stretch (hydroperoxide)~3300 - 3500 cm⁻¹ (broad)~3300 - 3500 cm⁻¹ (broad)
C-O Stretch (ether and peroxide)~1000 - 1200 cm⁻¹~1000 - 1200 cm⁻¹

Experimental Protocols

The following are detailed methodologies for the key experiments utilized in the structural confirmation of 1-alkoxyethane-1-peroxol derivatives.

Synthesis of 1-alkoxyethyl hydroperoxides

The synthesis of 1-alkoxyethyl hydroperoxides can be achieved through the auto-oxidation of the corresponding ether in the presence of oxygen. For a targeted synthesis, the reaction of an ethyl vinyl ether with hydrogen peroxide in the presence of an acid catalyst can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on sample concentration.

    • Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Relaxation delay: 2-10 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Samples are prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.

  • ESI-MS Parameters:

    • Ionization mode: Positive or negative ion mode.

    • Capillary voltage: 3-5 kV.

    • Drying gas flow and temperature are optimized for the specific instrument.

    • Mass spectra are acquired over a relevant m/z range (e.g., 50-500).

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl, KBr), or the sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Structural Confirmation

The logical workflow for the structural confirmation of a 1-alkoxyethane-1-peroxol derivative is outlined in the diagram below.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Interpretation Spectral Data Interpretation NMR->Interpretation MS->Interpretation FTIR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the synthesis and structural elucidation of 1-alkoxyethane-1-peroxol derivatives.

This comprehensive approach, combining synthesis with a suite of powerful analytical techniques, is essential for the unambiguous confirmation of the structure of this compound derivatives. The provided data and protocols offer a solid foundation for researchers working with these and similar peroxide-containing compounds.

Safety Operating Guide

Safe Disposal of 1-Butoxyethane-1-peroxol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Proper handling and disposal of reactive chemicals are paramount to ensuring laboratory safety. This document provides essential guidance on the safe disposal of 1-Butoxyethane-1-peroxol, a member of the organic peroxide chemical class. Adherence to these procedures is critical for mitigating risks of fire, explosion, and chemical exposure.

Organic peroxides are inherently unstable and can pose significant hazards if not managed correctly.[1][2] These compounds can decompose rapidly or explosively when subjected to heat, friction, mechanical shock, or contamination.[1] Therefore, only skilled personnel trained in handling hazardous materials should perform the disposal of this compound.

Personal Protective Equipment (PPE) and Precautionary Measures

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure and injury.

PPE CategorySpecific Equipment
Eye Protection Chemical safety goggles and a full-face shield.
Hand Protection Chemically resistant gloves (e.g., neoprene or nitrile rubber).
Body Protection Flame-retardant and antistatic protective clothing, including a lab coat and apron.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If inhalation risk is high, a NIOSH-approved respirator is necessary.

General Precautions:

  • Avoid all sources of ignition, including sparks, open flames, and hot surfaces.[3]

  • Use only non-sparking tools for handling and cleanup.[3]

  • Prevent contact with incompatible materials, which can trigger violent decomposition.[3]

  • Never return unused this compound to its original container to prevent contamination.[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedure for this compound

The preferred method for the disposal of small quantities of liquid organic peroxides like this compound is through dilution followed by incineration, handled by a licensed hazardous waste disposal facility.[4]

1. Initial Preparation and Dilution:

  • Select a compatible, non-flammable, and non-polymerizable solvent for dilution. Fuel Oil #2 or similar hydrocarbons are often recommended.[4]

  • The primary goal of dilution is to reduce the active oxygen content to below 1%.[4]

  • Slowly and carefully add the this compound to the solvent with gentle agitation to ensure thorough mixing.[4] Crucially, never add the solvent to the peroxide.

2. Containment and Labeling:

  • Place the diluted solution in a properly labeled, vented, and chemically compatible container. Do not use tightly sealed containers, as pressure can build up from decomposition gases.[5]

  • The label should clearly identify the contents as "Waste this compound, Diluted" and include appropriate hazard symbols.

3. Storage and Disposal:

  • Store the container in a cool, well-ventilated area, away from heat and incompatible materials, pending pickup by a certified hazardous waste disposal service.

  • All disposal activities must be in strict compliance with federal, state, and local environmental regulations.[4]

Emergency Spill Protocol

In the event of a spill, immediate and appropriate action is required to prevent escalation.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]

  • Neutralize and Collect:

    • Thoroughly wet the contaminated absorbent material with water.[3] This helps to reduce the risk of decomposition.

    • Using non-sparking tools, carefully collect the wetted material and place it into a designated, labeled waste container.[3]

  • Decontaminate the Area: Clean the spill area with a solution of water and a surfactant to remove any residual peroxide.[3]

  • Dispose of Spill Waste: The collected spill waste must be treated as hazardous and disposed of in accordance with the procedures outlined above.

Incompatible Materials

To prevent violent decomposition, avoid all contact between this compound and the following materials[3]:

  • Strong Acids and Bases

  • Strong Oxidizing and Reducing Agents

  • Transition Metals (e.g., iron, copper, brass)

  • Accelerators and Promoters

  • Rust, Ash, and Dirt

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Assess Risks & Don PPE check_sds Consult Safety Data Sheet (SDS) start->check_sds Step 1 spill_detected Spill Detected start->spill_detected If Spill Occurs gather_materials Gather Dilution Solvent & Waste Container check_sds->gather_materials Step 2 dilute Slowly Add Peroxide to Solvent (<1% Active Oxygen) gather_materials->dilute Step 3 package Package in Vented, Labeled Container dilute->package Step 4 store Store in Cool, Ventilated Area package->store Step 5 dispose Arrange for Professional Disposal store->dispose Step 6 end End: Procedure Complete dispose->end absorb Absorb with Inert Material (e.g., Vermiculite) spill_detected->absorb Immediate Action wet Wet Absorbed Material with Water absorb->wet collect Collect with Non-Sparking Tools wet->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->package Package Spill Waste

References

Essential Safety and Logistical Information for Handling 1-Butoxyethane-1-peroxol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "1-Butoxyethane-1-peroxol" does not correspond to a commonly recognized chemical substance. It is presumed to be an organic peroxide, and the following guidance is based on the general hazards associated with this class of compounds and related substances like 2-Butoxyethanol. Organic peroxides are a class of compounds with unusual stability problems, making them among the most hazardous substances handled in laboratories.[1]

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling organic peroxides, with the assumption that "this compound" falls into this category. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

Hazard Identification and Risk Assessment

Organic peroxides are highly reactive and can be sensitive to heat, friction, impact, and light.[1] They are also often flammable and can undergo rapid and violent decomposition.[2] Key hazards include:

  • Explosion Hazard: Organic peroxides are low-powered explosives and can be particularly hazardous due to their sensitivity to accidental ignition.[1] Peroxides can detonate with minimal friction, shock, or heat.[3]

  • Fire Hazard: This class of compounds is highly flammable.[1]

  • Health Hazards: They can be irritating to the eyes, skin, and respiratory tract.[1] Vapors may cause drowsiness and dizziness, and repeated skin exposure can lead to dryness or cracking.[1]

Personal Protective Equipment (PPE)

When handling organic peroxides, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.[4] The following PPE is recommended:

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles should always be worn.[5] In situations with a potential for splashes, a face shield worn over safety goggles is required.[1][5]
Skin Protection - Gloves: Wear chemical-resistant gloves.[4] Nitrile gloves (minimum 4mil thickness) are generally suitable for incidental contact.[1] For prolonged contact or larger quantities, heavier-duty gloves should be worn.[1] - Lab Coat: A flame-resistant lab coat is recommended.[3] - Body Protection: Long pants and closed-toe shoes are mandatory.[1] For tasks with a higher risk of splashes, additional protective clothing like an apron or oversleeves may be necessary.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[3] If engineering controls are insufficient, a written respiratory protection program should be in place, and appropriate respirators must be used.[5]
Operational Plan

A clear and concise operational plan is essential for the safe handling of organic peroxides.

1. Procurement and Storage:

  • Purchase only the minimum quantity of peroxide required for your work.[4]

  • Store in a cool, dark, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong acids, bases, and metals.[3][4]

  • Keep the chemical in its original, tightly sealed container.[4]

  • Label containers with the date received and the date opened.[3]

2. Handling and Use:

  • All handling of organic peroxides should be performed by trained personnel.[4]

  • Work in a chemical fume hood to minimize inhalation exposure.[3]

  • Use non-sparking tools and avoid friction or impact.[4]

  • Never return unused peroxide to its original container to prevent contamination.[4]

  • Eating, drinking, and smoking are strictly prohibited in the handling area.[4]

3. Spill Management:

  • In case of a spill, immediately alert others in the area.

  • Absorb the spilled material with an inert absorbent like vermiculite.[4]

  • The contaminated absorbent should be wetted with water before being collected with non-sparking tools into a designated waste container.[4]

  • Clean the spill area with water and a surfactant.[4]

Disposal Plan

Proper disposal of organic peroxide waste is critical to prevent accidents.

  • Waste Collection: Organic peroxide waste must be collected as hazardous waste and should not be mixed with other waste materials.[1][6]

  • Unused Product: Unused or expired organic peroxides are considered hazardous waste and must be disposed of by authorized facilities.[6][7]

  • Contaminated Materials: All materials contaminated with organic peroxides, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Disposal Method: A common method for disposing of small quantities of liquid organic peroxides is dilution with a suitable solvent (like fuel oil #2) to less than 1% active oxygen, followed by incineration by a licensed hazardous waste disposal facility.[6][7][8] Solid organic peroxides are typically incinerated "as is" or as a "water-wet" slurry.[7][8] Always comply with federal, state, and local regulations for hazardous waste disposal.[7][8]

Quantitative Data for a Related Compound: 2-Butoxyethanol

As no specific data exists for "this compound," the following table provides occupational exposure limits for 2-Butoxyethanol, a related compound.

OrganizationExposure Limit (8-hour Time-Weighted Average)
OSHA (Permissible Exposure Limit - PEL) 50 ppm[9][10]
ACGIH (Threshold Limit Value - TLV) 20 ppm[10]
NIOSH (Recommended Exposure Limit - REL) 5 ppm[9][10]
Cal/OSHA (Permissible Exposure Limit - PEL) 20 ppm[11]

Experimental Protocols & Methodologies

Detailed experimental protocols should be developed on a case-by-case basis, taking into account the specific reactions and quantities of materials being used. A thorough hazard analysis should be conducted for each new experiment involving organic peroxides.

Mandatory Visualization

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Chemical Store Store in Cool, Dark, Ventilated Area Receive->Store Label Label with Received & Opened Dates Store->Label DonPPE Don Appropriate PPE Label->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Use Use Non-Sparking Tools FumeHood->Use Spill Manage Spills with Inert Absorbent FumeHood->Spill NoContamination Avoid Contamination Use->NoContamination Waste Collect Waste in Designated Container NoContamination->Waste Dispose Dispose via Hazardous Waste Program Waste->Dispose Spill->Dispose

Caption: Workflow for the safe handling of organic peroxides.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.